molecular formula C19H26N4O10 B12283530 EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Cat. No.: B12283530
M. Wt: 470.4 g/mol
InChI Key: RPTLUFBTKFEJOF-UHFFFAOYSA-N
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Description

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a useful research compound. Its molecular formula is C19H26N4O10 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26N4O10

Molecular Weight

470.4 g/mol

IUPAC Name

2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

RPTLUFBTKFEJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelator that plays a critical role in the advancement of targeted therapies and molecular biology research. This molecule uniquely combines the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA) with a versatile aminoxy functional group, enabling the stable conjugation of metal ions to a wide range of biomolecules. This guide provides a comprehensive overview of its applications, physicochemical properties, and detailed experimental protocols for its use in bioconjugation, radiolabeling, and affinity cleavage applications.

The core structure features the well-established hexadentate ligand EDTA, capable of forming highly stable complexes with a variety of metal ions. The (S)-1-(4-Aminoxyacetamidobenzyl) moiety provides a reactive handle for covalent attachment to biomolecules. Specifically, the aminoxy group can react with aldehyde or ketone groups on a target biomolecule, such as those generated by the oxidation of carbohydrate moieties on antibodies, to form a stable oxime linkage. This site-specific conjugation capability is a significant advantage in the development of precisely engineered bioconjugates.

Core Applications

The unique properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) make it a valuable tool in several key areas of biomedical research and drug development:

  • Targeted Radionuclide Therapy: By chelating therapeutic radioisotopes, this molecule can be conjugated to targeting moieties like monoclonal antibodies or peptides. These antibody-drug conjugates (ADCs) can then deliver a cytotoxic payload of radiation directly to cancer cells, minimizing off-target toxicity.[1][2][3]

  • Affinity Cleavage: When chelated with iron (Fe²⁺), the EDTA complex can generate highly reactive hydroxyl radicals in the presence of a reducing agent.[4][5][6][7] If the chelator is attached to a DNA-binding molecule or a protein, these radicals can cleave the DNA or protein backbone in close proximity to the binding site. This technique, known as affinity cleavage, is a powerful tool for mapping the binding sites of small molecules and proteins on nucleic acids and for probing protein structure.[4][6][7][8][9]

  • Diagnostic Imaging: By chelating diagnostic radioisotopes (e.g., Indium-111), this bifunctional chelator can be used to create imaging agents for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) when conjugated to a targeting biomolecule.

Physicochemical and Chelation Properties

Physicochemical Data

The table below summarizes the key physicochemical properties of the closely related parent compound, p-aminobenzyl-EDTA. These values provide a reasonable approximation for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

PropertyValueSource
Molecular Formula C₁₇H₂₃N₃O₈[10]
Molecular Weight 397.38 g/mol [10]
Appearance White to off-white powderGeneral Knowledge
Solubility Soluble in aqueous solutions at neutral and alkaline pHGeneral Knowledge
Storage Temperature -20°C[11]
Metal Ion Stability Constants

The stability of the metal-chelator complex is crucial for its in vivo applications, as dissociation of the metal ion can lead to toxicity and off-target effects. The following table presents the logarithm of the formation constants (log K) for EDTA with various metal ions. These values are indicative of the high affinity of the EDTA core for these metals.

Metal Ionlog KConditionsSource
Fe³⁺25.120°C, 0.1 M KCl[12][13]
Fe²⁺14.320°C, 0.1 M KCl[12][13]
In³⁺24.920°C, 0.1 M KCl[12]
Ga³⁺20.320°C, 0.1 M KCl[12]
Y³⁺18.120°C, 0.1 M KCl[12]
Cu²⁺18.820°C, 0.1 M KCl[12][13]
Zn²⁺16.520°C, 0.1 M KCl[12][13]
Pb²⁺18.020°C, 0.1 M KCl[12][13]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). These protocols are based on established procedures for similar bifunctional chelators and should be optimized for specific applications.

Protocol 1: Site-Specific Conjugation to an Antibody via Oxime Ligation

This protocol describes the conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a monoclonal antibody (mAb) that has been engineered or post-translationally modified to contain an aldehyde or ketone group. A common method is the mild oxidation of the carbohydrate moieties in the Fc region of the antibody.[14]

Materials:

  • Monoclonal antibody (mAb)

  • Sodium periodate (B1199274) (NaIO₄)

  • EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

  • Aniline (B41778) (as a catalyst)

  • Phosphate-buffered saline (PBS), pH 6.0 and 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Oxidation: a. Prepare a solution of the mAb in PBS, pH 7.4. b. Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 10 minutes at 4°C. e. Remove excess periodate and glycerol by buffer exchange into PBS, pH 6.0, using an SEC column.

  • Oxime Ligation: a. To the oxidized antibody solution, add a 50-fold molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). b. Add aniline to a final concentration of 10 mM. c. Incubate the reaction at room temperature for 4-6 hours with gentle mixing. d. Purify the resulting antibody-chelator conjugate by SEC using PBS, pH 7.4, to remove unreacted chelator and catalyst.

  • Characterization: a. Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm. b. The number of chelators per antibody (chelator-to-antibody ratio, CAR) can be determined using mass spectrometry or by radiolabeling with a tracer metal and measuring the specific activity.

Protocol 2: Radiolabeling of an Antibody-EDTA Conjugate with Indium-111

This protocol outlines the procedure for radiolabeling the antibody-EDTA conjugate with the diagnostic radioisotope Indium-111 (¹¹¹In).

Materials:

  • Antibody-EDTA conjugate from Protocol 1

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • DTPA (diethylenetriaminepentaacetic acid) solution (50 mM)

  • Instant thin-layer chromatography (ITLC) strips

  • Saline as the mobile phase

  • Gamma counter

Procedure:

  • Radiolabeling Reaction: a. In a sterile, metal-free microcentrifuge tube, add the antibody-EDTA conjugate (e.g., 100 µg) to the ammonium acetate buffer. b. Add the ¹¹¹InCl₃ solution (e.g., 1-5 mCi) to the antibody-chelator solution. c. Gently mix and incubate at 37°C for 1 hour.[15]

  • Quenching and Purification: a. After incubation, add a 10-fold molar excess of DTPA solution to chelate any unbound ¹¹¹In. b. Incubate for an additional 10 minutes at room temperature. c. Purify the radiolabeled antibody from free ¹¹¹In-DTPA using an SEC column pre-equilibrated with PBS, pH 7.4.

  • Quality Control: a. Determine the radiochemical purity (RCP) of the final product using ITLC with saline as the mobile phase. The radiolabeled antibody will remain at the origin, while free ¹¹¹In-DTPA will migrate with the solvent front. b. Calculate the RCP by measuring the radioactivity in each section using a gamma counter. An RCP of >95% is generally required for in vivo use.

Protocol 3: Affinity Cleavage of DNA using an Iron-EDTA Conjugate

This protocol describes a general procedure for performing a DNA affinity cleavage experiment using a DNA-binding molecule conjugated to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and chelated with Fe(II).

Materials:

  • DNA fragment of interest, 5'-end labeled with ³²P

  • DNA-binding molecule conjugated to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

  • Ammonium iron(II) sulfate (B86663)

  • Sodium ascorbate (B8700270) or dithiothreitol (B142953) (DTT)

  • Hydrogen peroxide (H₂O₂)

  • Tris-HCl buffer (pH 7.4)

  • Calf thymus DNA (as a non-specific competitor)

  • Loading dye for polyacrylamide gels

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Binding Reaction: a. In a microcentrifuge tube, combine the ³²P-labeled DNA, the DNA-binding molecule-EDTA conjugate, and non-specific competitor DNA in the Tris-HCl buffer. b. Incubate at room temperature for 1 hour to allow for binding equilibrium to be reached.

  • Cleavage Reaction: a. To initiate the cleavage reaction, add ammonium iron(II) sulfate to a final concentration of 10 µM, followed by sodium ascorbate or DTT to a final concentration of 10 mM.[4] b. Add hydrogen peroxide to a final concentration of 0.04%. c. Incubate at room temperature for a defined period (e.g., 1-5 minutes). The optimal time should be determined empirically.

  • Reaction Quenching and Analysis: a. Stop the reaction by adding a quench solution (e.g., thiourea (B124793) or ethanol (B145695) precipitation). b. Lyophilize the samples and resuspend in loading dye. c. Separate the DNA fragments by denaturing PAGE. d. Visualize the cleavage pattern using a phosphorimager. The cleavage sites will appear as bands on the autoradiogram, indicating the binding location of the conjugate.

Visualizations

Bioconjugation and Radiolabeling Workflow

Bioconjugation_Radiolabeling_Workflow cluster_conjugation Step 1: Bioconjugation cluster_radiolabeling Step 2: Radiolabeling Antibody Antibody Oxidation Mild Oxidation (NaIO4) Antibody->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Ligation Oxime Ligation Aldehyde_mAb->Ligation Chelator EDTA-(S)-1-(4-Aminoxy- acetamidobenzyl) Chelator->Ligation Purification1 Purification (SEC) Ligation->Purification1 mAb_Chelator mAb-EDTA Conjugate Labeling Radiolabeling Reaction mAb_Chelator->Labeling Purification1->mAb_Chelator Radioisotope Radioisotope (e.g., 111In) Radioisotope->Labeling Purification2 Purification (SEC) Labeling->Purification2 Radiolabeled_mAb Radiolabeled mAb-EDTA Final_Product Final Radiolabeled Product Purification2->Final_Product

Caption: Workflow for the site-specific conjugation and radiolabeling of a monoclonal antibody.

Affinity Cleavage Experimental Workflow

Affinity_Cleavage_Workflow Start Start: Radiolabeled DNA and EDTA-Conjugate Binding 1. Binding Reaction: Incubate DNA with EDTA-conjugate Start->Binding Chelation 2. Add Fe(II) to form Fe-EDTA complex Binding->Chelation Cleavage 3. Initiate Cleavage: Add reducing agent (DTT/Ascorbate) + H2O2 Chelation->Cleavage Quench 4. Quench Reaction Cleavage->Quench Analysis 5. Analyze fragments by denaturing PAGE Quench->Analysis Result Result: Cleavage pattern reveals binding site Analysis->Result

Caption: Step-by-step workflow for a DNA affinity cleavage experiment.

References

Synthesis of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid, a bifunctional chelating agent of significant interest in the development of targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents. Due to the limited availability of a complete, published protocol for this specific molecule, this guide outlines a conceptual multi-step synthesis based on established organic chemistry principles and published procedures for analogous compounds.

Introduction

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid (p-NH₂-Bn-EDTA-AO) is a derivative of ethylenediaminetetraacetic acid (EDTA) featuring a chiral benzyl (B1604629) group functionalized with an aminoxyacetamido moiety. This structural design incorporates a potent metal-chelating core (EDTA) with a versatile reactive handle (the aminoxy group). The aminoxy group allows for the specific and efficient conjugation to molecules containing aldehyde or ketone functionalities, a common strategy for linking the chelator to targeting vectors such as antibodies, peptides, or nanoparticles.[1][2] The stereochemistry at the benzylic position can influence the conformation of the chelate and its interaction with biological systems.

The primary application of such bifunctional chelators lies in nuclear medicine, where they are used to stably complex radioactive metal ions for use in positron emission tomography (PET), single-photon emission computed tomography (SPECT), or targeted radiotherapy.[3][4] The stability of the metal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid is proposed in a multi-step sequence starting from a commercially available chiral precursor. The overall strategy involves the sequential construction of the ethylenediamine (B42938) backbone, introduction of the EDTA chelating arms with protecting groups, modification of the aromatic ring, and final deprotection.

Synthesis_Pathway A (S)-1-(4-Nitrophenyl)ethylamine B N-Boc-(S)-1-(4-Nitrophenyl)ethylamine A->B Boc Anhydride C N-Boc-N'-(phthalimidoethyl)-(S)-1-(4-nitrophenyl)ethylamine B->C N-(2-bromoethyl)phthalimide D N-Boc-(S)-1-(4-nitrobenzyl)ethylenediamine C->D Hydrazine E (S)-1-(4-Nitrobenzyl)ethylenediamine -N,N,N',N'-tetra(tert-butyl acetate) D->E tert-Butyl Bromoacetate F (S)-1-(4-Aminobenzyl)ethylenediamine -N,N,N',N'-tetra(tert-butyl acetate) E->F Catalytic Hydrogenation G Boc-protected final product F->G Boc-aminooxyacetic acid, Coupling agent H (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid G->H TFA

References

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific experimental data on the precise mechanism of action, signaling pathways, and quantitative metrics for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). This guide, therefore, elucidates its core mechanism based on an analysis of its chemical structure and the well-established functions of its constituent moieties: the ethylenediaminetetraacetic acid (EDTA) core and the (S)-1-(4-Aminoxyacetamidobenzyl) functional group. The principles and protocols described are based on established methodologies for similar bifunctional chelating agents.

Executive Summary

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for advanced applications in biological research and drug development. Its structure comprises two key components: a powerful hexadentate chelator, EDTA, capable of forming highly stable complexes with a wide range of metal ions, and a functionalized benzyl (B1604629) linker that enables covalent attachment to biomolecules. This dual-functionality positions the molecule as a versatile tool for targeted delivery of metals for therapeutic or diagnostic purposes, and for the specific labeling and detection of biological targets. The core mechanism of action is twofold: the sequestration of a metal ion by the EDTA moiety and the targeted delivery facilitated by the biomolecule to which the benzyl linker is attached.

Core Mechanism of Action: Chelation via the EDTA Moiety

The primary function of the EDTA core is to sequester metal ions. EDTA is a hexadentate ligand, meaning it has six points of attachment (four carboxylate groups and two nitrogen atoms) to a single metal ion. This multi-point binding results in the formation of a highly stable, ring-like structure known as a chelate complex.[1] This complex is significantly more stable and water-soluble than the free metal ion.[1]

The formation of the metal-EDTA complex prevents the metal ion from engaging in other chemical reactions, which is the basis for its use in chelation therapy to remove toxic heavy metals from the body and as a stabilizer in pharmaceutical formulations to prevent metal-catalyzed degradation.[2][3]

Diagram of Chelation

G cluster_EDTA EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) EDTA Core EDTA Core (Chelator) Linker (S)-1-(4-Aminoxyacetamidobenzyl) (Linker) Complex Stable Metal-EDTA Complex EDTA Core->Complex Forms Metal Metal Ion (Mⁿ⁺) Metal->EDTA Core Chelation

Caption: The EDTA core chelates a metal ion to form a stable complex.

The Role of the (S)-1-(4-Aminoxyacetamidobenzyl) Linker

This component of the molecule acts as a bifunctional linker, providing a reactive handle for conjugation to other molecules without compromising the chelating ability of the EDTA core. Bifunctional chelators are essential in modern medicine, particularly in the development of targeted radiopharmaceuticals and antibody-drug conjugates.[2][4]

  • Aminoxy Group: The aminoxy (-O-NH2) group is a highly useful functional group in bioconjugation chemistry. It can react specifically with aldehyde or ketone groups on a target biomolecule (often introduced through chemical modification) to form a stable oxime linkage.[5]

  • Benzyl Group: The rigid benzyl ring provides a stable scaffold and spacer, separating the bulky EDTA-metal complex from the conjugated biomolecule. This spacing is crucial to minimize steric hindrance and preserve the biological activity and binding affinity of the targeting molecule.[6]

  • Acetamido Group: This group connects the aminoxy functionality to the benzyl ring, providing a stable amide bond.

Diagram of Bifunctional Chelator Concept

G Chelator EDTA-(S)-1-(4-Aminoxy...) EDTA Core Linker Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Chelator:linker->Biomolecule Conjugation Target Biological Target (e.g., Cancer Cell Receptor) Biomolecule->Target Targeting Metal Metal Ion (Therapeutic or Imaging) Metal->Chelator:chelator Chelation

Caption: The bifunctional nature allows chelation and conjugation for targeting.

Hypothesized Mechanism of Action in a Biological Context

When conjugated to a targeting moiety, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) can deliver a chelated metal ion to a specific site in the body. The overall mechanism involves:

  • Chelation: The EDTA core is loaded with a metal ion of interest. This could be a radioisotope for therapy (e.g., Lutetium-177, Yttrium-90) or imaging (e.g., Gallium-68, Copper-64), or a metal with other therapeutic properties.[2][4]

  • Conjugation: The aminoxy group on the linker is reacted with a targeting biomolecule, such as a monoclonal antibody that recognizes a tumor-specific antigen.

  • Systemic Administration & Targeting: The resulting conjugate is administered, circulates in the body, and the targeting moiety binds to its specific biological target (e.g., a receptor on a cancer cell).

  • Therapeutic/Diagnostic Effect: The localized metal ion exerts its effect. In the case of a radioisotope, it delivers a cytotoxic dose of radiation directly to the target cells, minimizing damage to healthy tissue. For imaging, the localized radioactivity is detected by PET or SPECT scanners.

Signaling Pathway for Targeted Radionuclide Therapy

G cluster_blood Bloodstream cluster_cell Target Cell (e.g., Cancer Cell) Conjugate Antibody-Chelator-Radionuclide Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Triggers DNA_Damage DNA Damage & Apoptosis Internalization->DNA_Damage Radiation Emission

Caption: Targeted delivery of a radionuclide leading to cell death.

Quantitative Data

As no specific experimental data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is publicly available, the following table presents general data for EDTA to illustrate the typical properties of the chelating core.

PropertyDescription
Metal Ion Affinity EDTA forms highly stable complexes with most di- and trivalent metal ions. The stability of these complexes, indicated by the formation constant (log K), varies depending on the metal. For example, log K values are approximately 25 for Fe(III), 18 for Cu(II), and 16 for Pb(II).
Stoichiometry EDTA typically binds to metal ions in a 1:1 molar ratio.
Solubility Metal-EDTA complexes are generally highly soluble in water, which facilitates their excretion from the body.[3]
Biocompatibility The calcium disodium (B8443419) salt of EDTA (CaNa2EDTA) is used clinically for heavy metal poisoning, indicating its biocompatibility when used appropriately.[7]

Experimental Protocols

The following are generalized protocols for key experiments involving a bifunctional chelator like EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

Protocol: Conjugation to an Antibody

This protocol describes the conjugation of the aminoxy-functionalized chelator to an antibody that has been engineered or modified to contain an aldehyde group.

  • Antibody Preparation: Modify the antibody to introduce an aldehyde group. This can be achieved by mild oxidation of a terminal serine residue or by enzymatic methods. Purify the modified antibody using size-exclusion chromatography.

  • Chelator Preparation: Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) to a final concentration of 10-20 mM.

  • Conjugation Reaction: Mix the modified antibody with a 10- to 50-fold molar excess of the chelator solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove the excess, unconjugated chelator from the antibody-chelator conjugate using dialysis or size-exclusion chromatography.

  • Characterization: Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) using mass spectrometry or by chelating a radioactive metal and measuring the specific activity.

Protocol: Radiolabeling of the Conjugate

This protocol describes the labeling of the antibody-chelator conjugate with a metallic radioisotope.

  • Buffer Preparation: Prepare a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5). All buffers and vials must be free of contaminating metals.

  • Reaction Setup: In a shielded vial, add the antibody-chelator conjugate to the buffer.

  • Radiolabeling: Add the radioisotope (e.g., ⁶⁸GaCl₃ in HCl) to the conjugate solution. The amount of radioisotope will depend on the desired specific activity.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37-95°C) for 15-30 minutes. The optimal temperature and time depend on the specific chelator and radioisotope.

  • Quality Control: Determine the radiochemical purity of the labeled conjugate using instant thin-layer chromatography (ITLC) or radio-HPLC to separate the labeled antibody from the free radioisotope.

  • Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the labeled conjugate using a size-exclusion column.

Experimental Workflow Diagram

G start Start conjugation 1. Conjugate Chelator to Antibody start->conjugation purify1 2. Purify Conjugate conjugation->purify1 radiolabeling 3. Radiolabel with Metal Isotope purify1->radiolabeling qc 4. Quality Control (ITLC/HPLC) radiolabeling->qc end End Product: Targeted Radiopharmaceutical qc->end

References

properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

This technical guide provides a comprehensive overview of the properties, functionalities, and potential applications of the bifunctional chelator EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The information is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, radiopharmaceuticals, and medical imaging.

Core Properties

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a specialized chemical reagent designed for the site-specific labeling of biomolecules with metal ions. It integrates two key functional components: a hexadentate EDTA core for strong chelation of various metal ions and an aminoxy-functionalized linker for covalent attachment to target molecules.

Chemical and Physical Properties

The fundamental are summarized below. This information is based on publicly available data.[1]

PropertyValue
IUPAC Name 2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Molecular Formula C19H26N4O10
Molecular Weight 470.4 g/mol
CAS Number 1217704-71-6[2]
Appearance White to off-white solid (expected)
Solubility Soluble in aqueous solutions, particularly at neutral to alkaline pH (expected)

Functional Characteristics

The utility of this molecule stems from its dual functionality: robust metal chelation and specific bioconjugation capabilities.

Metal Chelation

The core of the molecule is ethylenediaminetetraacetic acid (EDTA), a well-established and versatile chelating agent. EDTA can form stable, 1:1 complexes with a wide range of di- and trivalent metal ions. This property is crucial for applications in radiolabeling, where a radioactive metal isotope is securely held by the chelator.

Table of Logarithmic Stability Constants (log K) for EDTA with Selected Metal Ions:

Metal Ionlog K
Ga³⁺20.3
In³⁺24.9
Y³⁺18.1
Lu³⁺19.8
Cu²⁺18.8
Zn²⁺16.5
Pb²⁺18.0
⁶⁸Ga³⁺~21

Note: These values are for EDTA and may vary slightly for the modified structure.

The high stability of these complexes is critical for in vivo applications to prevent the release of the free metal ion, which can be toxic or lead to non-specific accumulation in the body.

Bioconjugation via Oxime Ligation

The aminoxyacetamidobenzyl moiety provides a bioorthogonal reactive handle for the covalent attachment of the chelator to a biomolecule of interest. The terminal aminoxy group (-O-NH2) reacts specifically and efficiently with aldehyde or ketone groups to form a stable oxime linkage.

This method of bioconjugation is particularly advantageous for site-specific labeling. For instance, the carbohydrate domains of glycoproteins, such as antibodies, can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups. The aminoxy-functionalized chelator can then be selectively conjugated to these sites, leaving the protein's amino acid structure and binding domains unaffected.

Potential Applications in Research and Drug Development

The primary application of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is as a bifunctional linker for the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.

Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires probes labeled with positron-emitting radionuclides. Gallium-68 (⁶⁸Ga) is a commonly used PET isotope that can be chelated by EDTA. By conjugating EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a targeting vector (e.g., a peptide or antibody) that recognizes a specific biological target (e.g., a tumor-associated receptor), a ⁶⁸Ga-labeled PET imaging agent can be developed.

Targeted Radionuclide Therapy

For therapeutic applications, the EDTA core can be used to chelate therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). When conjugated to a targeting molecule, the resulting radiopharmaceutical can deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to healthy tissues.

Experimental Protocols (Proposed)

The following are proposed, general protocols for the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). Optimization will be required for specific applications.

Protocol for Conjugation to an Aldehyde-Containing Protein
  • Preparation of the Aldehyde-Containing Protein:

    • For glycoproteins, dissolve the protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM.

    • Remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

    • Add a 50- to 100-fold molar excess of the aminoxy-chelator to the aldehyde-containing protein.

    • For aniline-catalyzed reactions, add aniline (B41778) to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the Conjugate:

    • Remove unreacted chelator and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.

    • Characterize the final conjugate by methods such as mass spectrometry and UV-Vis spectroscopy.

Protocol for Radiolabeling with Gallium-68
  • Preparation of ⁶⁸Ga:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • Adjust the pH of the eluate to 4.0-4.5 using a sodium acetate buffer.

  • Radiolabeling Reaction:

    • Add the pH-adjusted ⁶⁸Ga solution to the purified chelator-biomolecule conjugate (typically 10-50 µg).

    • Incubate the reaction at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the final product using methods such as radio-TLC or radio-HPLC.

    • Perform a final sterile filtration of the product before in vivo use.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Radiolabeling Biomolecule Target Biomolecule (e.g., Antibody) Oxidation Oxidation (NaIO4) Biomolecule->Oxidation Aldehyde_Biomolecule Aldehyde-functionalized Biomolecule Oxidation->Aldehyde_Biomolecule Conjugation Oxime Ligation Aldehyde_Biomolecule->Conjugation Aminoxy_Chelator EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Aminoxy_Chelator->Conjugation Chelator_Conjugate Chelator-Biomolecule Conjugate Conjugation->Chelator_Conjugate Radiolabeling Chelation Reaction Chelator_Conjugate->Radiolabeling Radiometal Radiometal (e.g., 68Ga) Radiometal->Radiolabeling Final_Product Radiolabeled Bioconjugate Radiolabeling->Final_Product

Caption: Workflow for bioconjugation and radiolabeling.

G cluster_reactants Reactants cluster_products Product r1 Biomolecule-CHO p1 Biomolecule-CH=N-O-Chelator r1->p1 + r2 H2N-O-Chelator r2->p1 p2 H2O

Caption: Oxime ligation reaction scheme.

G M Metal Ion (M³⁺) EDTA EDTA Core M->EDTA Coordination Bonds

Caption: Chelation of a metal ion by the EDTA core.

References

In-Depth Technical Guide: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent of significant interest in the field of bioconjugation and drug development. This molecule incorporates the powerful hexadentate chelating properties of ethylenediaminetetraacetic acid (EDTA) with a reactive aminoxy group. This unique combination allows for the stable chelation of a wide range of metal ions while providing a specific functional handle for covalent attachment to biomolecules, such as proteins, peptides, and antibodies. The aminoxy group facilitates highly efficient and chemoselective ligation to aldehyde or ketone moieties, forming a stable oxime bond. This technical guide provides a comprehensive overview of the structure, properties, and applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), with a focus on its use in creating targeted therapeutic and diagnostic agents.

Core Structure and Chemical Properties

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a derivative of EDTA, featuring a benzyl (B1604629) group at the C1 position of the ethylenediamine (B42938) backbone, which is further functionalized with an aminoxyacetamido group at the para position. The "(S)" designation indicates the stereochemistry at the chiral carbon in the ethylenediamine backbone.

Chemical Structure:

  • IUPAC Name: 2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid[1]

  • Molecular Formula: C₁₉H₂₆N₄O₁₀[1]

  • Molecular Weight: 470.4 g/mol [1]

The core of the molecule is the EDTA framework, which consists of two amine groups and four carboxylic acid groups. This structure allows it to wrap around and form highly stable, water-soluble complexes with a variety of metal ions. The aminoxy group (-O-NH₂) provides a bioorthogonal reactive handle for conjugation to molecules containing aldehyde or ketone groups.

Quantitative Data: Stability of Metal-EDTA Complexes

Metal IonStability Constant (log K)
Fe³⁺25.1
Cu²⁺18.8
Ni²⁺18.4
Pb²⁺18.0
Zn²⁺16.5
Co²⁺16.5
Cd²⁺16.5
Fe²⁺14.3
Mn²⁺13.9
Ca²⁺10.7
Mg²⁺8.7

Data sourced from various studies on metal-EDTA complex stability.[2][3][4] It is important to note that the stability of these complexes can be influenced by pH.

Experimental Protocols

Synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

A specific, detailed synthesis protocol for this exact molecule is not publicly available. However, a plausible synthetic route can be adapted from the synthesis of similar p-aminobenzyl-EDTA derivatives.[5] The general strategy involves the synthesis of (S)-1-(4-nitrobenzyl)ethylenediamine, followed by carboxymethylation to form the EDTA core, reduction of the nitro group to an amine, and subsequent acylation with an aminoxy-containing activated ester.

Conceptual Synthesis Workflow:

G cluster_synthesis Conceptual Synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) A 1. Synthesis of (S)-1-(4-nitrobenzyl)ethylenediamine B 2. Carboxymethylation (e.g., with bromoacetic acid) A->B C 3. Formation of Nitrobenzyl-EDTA B->C D 4. Reduction of Nitro Group (e.g., H2, Pd/C) C->D E 5. Formation of p-Aminobenzyl-EDTA D->E F 6. Acylation with Boc-aminoxyacetic acid N-hydroxysuccinimide ester E->F G 7. Formation of Boc-protected final product F->G H 8. Deprotection of Boc group (e.g., with TFA) G->H I EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) H->I

Caption: Conceptual workflow for the synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

Bioconjugation via Oxime Ligation

The aminoxy group of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) reacts with aldehydes or ketones on a target biomolecule to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The reaction rate can be significantly enhanced by the use of an aniline (B41778) catalyst.[6][7][8]

Protocol for Protein Conjugation:

  • Preparation of Aldehyde/Ketone-functionalized Protein: The target protein must first be modified to introduce a reactive carbonyl group. This can be achieved through various methods, such as mild periodate (B1199274) oxidation of N-terminal serine residues or by incorporating unnatural amino acids containing a ketone or aldehyde moiety.

  • Ligation Reaction:

    • Dissolve the aldehyde/ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the same buffer.

    • Add a 50-fold molar excess of the EDTA derivative to the protein solution.

    • To catalyze the reaction, add a freshly prepared solution of aniline or m-phenylenediamine (B132917) to a final concentration of 10-100 mM.[6][7]

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: Remove the excess unreacted EDTA derivative and catalyst from the conjugated protein using size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the target protein or a co-label has a characteristic absorbance).

G cluster_conjugation Oxime Ligation Workflow A Aldehyde/Ketone-functionalized Biomolecule (e.g., Protein) C Mix in Aqueous Buffer (pH ~7) A->C B EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) B->C D Add Aniline Catalyst C->D E Incubate (RT, 2-4h or 4°C, overnight) D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Characterize Conjugate (e.g., MS, SDS-PAGE) F->G H EDTA-Biomolecule Conjugate G->H G cluster_affinity_cleavage Affinity Cleavage Workflow A EDTA-Protein Conjugate C Incubate to form Protein-Target Complex A->C B Target Protein B->C D Add Fe(II) to Chelate EDTA C->D E Initiate Cleavage with Reducing Agent (e.g., DTT) D->E F Quench Reaction E->F G Analyze Cleavage Products (e.g., SDS-PAGE, Mass Spec) F->G H Mapping of Interaction Site G->H

References

An In-depth Technical Guide to the Chelating Properties of Aminoxyacetamidobenzyl EDTA and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelating properties of aminoxyacetamidobenzyl EDTA, a bifunctional chelator of significant interest in drug development and bioconjugation. Due to the limited availability of specific data for aminoxyacetamidobenzyl EDTA, this guide leverages data from the closely related and structurally similar analog, p-aminobenzyl-EDTA, alongside the foundational chelating characteristics of the parent molecule, ethylenediaminetetraacetic acid (EDTA). The functional linker groups in these molecules are sufficiently distant from the metal-coordinating atoms, suggesting that their influence on the intrinsic chelating properties of the EDTA core is minimal.

Introduction to Bifunctional EDTA Chelators

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand renowned for its ability to form stable, water-soluble complexes with a wide range of metal ions. Bifunctional derivatives of EDTA, such as aminoxyacetamidobenzyl EDTA and p-aminobenzyl-EDTA, retain this potent chelating capability while incorporating a reactive functional group. This "linker" allows for the covalent attachment of the chelator to biomolecules, such as peptides, proteins, and antibodies.[1][2] This dual functionality is pivotal for applications in targeted drug delivery, diagnostic imaging, and as affinity cleaving reagents.[1][3] The aminoxy group, in particular, is valuable for its ability to react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation.[4]

Quantitative Data on Metal Ion Chelation

The stability of metal-EDTA complexes is quantified by the formation constant (Kf), also referred to as the stability constant. A higher log(Kf) value indicates a more stable complex. The following tables summarize the stability constants for EDTA with various physiologically and pharmaceutically relevant metal ions. These values are considered a reliable baseline for estimating the chelating behavior of its bifunctional analogs.

Table 1: Stability Constants (log Kf) of EDTA Complexes with Divalent Metal Ions [5][6]

Metal Ionlog Kf
Ca2+10.7
Mg2+8.7
Mn2+13.9
Fe2+14.3
Co2+16.5
Ni2+18.4
Cu2+18.8
Zn2+16.5
Cd2+16.5
Pb2+18.0

Table 2: Stability Constants (log Kf) of EDTA Complexes with Trivalent and Other Metal Ions [5]

Metal Ionlog Kf
Al3+16.4
Fe3+25.1
Cr3+23.0
Hg2+21.5
Sr2+8.7
Ba2+7.8

Note: These values are generally determined at 20-25 °C and an ionic strength of 0.1 M. The conditional stability constant is pH-dependent.[7]

Experimental Protocols for Characterization of Chelating Properties

The determination of stability constants for metal-chelator complexes is crucial for understanding their efficacy and behavior in biological systems. The following are detailed methodologies for key experiments.

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[8][9][10]

Principle: The formation of a metal complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH) of the solution. By titrating a solution containing the metal ion and the chelator with a standard base and monitoring the pH, the formation curve of the complex can be generated.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standardized solution of the chelator (e.g., 0.01 M aminoxyacetamidobenzyl EDTA).

    • Prepare a standardized solution of the metal salt of interest (e.g., 0.01 M CuSO4).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a solution containing the chelator, the metal ion, and the strong acid in the background electrolyte.

    • Titrate the solution with the standardized strong base, adding small increments.

    • Record the pH value after each addition, ensuring equilibrium is reached.

    • Perform a separate titration of the chelator in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curves.

    • Calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligand molecules bound per metal ion (n̄).

    • Use computational software (e.g., HYPERQUAD) to refine the stability constants from the titration data.[11]

Spectrophotometry is a widely used method for studying complex formation, particularly when the complex has a distinct absorption spectrum.[12][13][14][15][16]

Principle: If the metal-ligand complex absorbs light at a wavelength where the free metal ion and ligand do not, the absorbance can be used to determine the concentration of the complex at equilibrium.

Detailed Methodology (Method of Continuous Variations - Job's Plot):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal ion and the chelator.

    • Prepare a series of solutions with a constant total concentration of metal and chelator, but with varying mole fractions of each. The total volume should be kept constant.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-chelator complex.

    • Measure the absorbance of each solution at the λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product p-Nitrobenzylamine p-Nitrobenzylamine Coupling Coupling p-Nitrobenzylamine->Coupling EDTA Dianhydride EDTA Dianhydride EDTA Dianhydride->Coupling Nitro-intermediate Nitro-intermediate Coupling->Nitro-intermediate Intermediate Reduction Reduction p-Aminobenzyl-EDTA p-Aminobenzyl-EDTA Reduction->p-Aminobenzyl-EDTA Nitro-intermediate->Reduction

Caption: Synthetic pathway for p-aminobenzyl-EDTA.

G cluster_legend Coordination Sites Metal Ion (M^n+) Metal Ion (M^n+) Metal-EDTA Complex Metal-EDTA Complex Metal Ion (M^n+)->Metal-EDTA Complex Coordination EDTA EDTA EDTA->Metal-EDTA Complex Chelation N1 O1 N2 O2 O3 O4

Caption: Schematic of EDTA chelating a metal ion.

G Start Start Prepare Solutions Prepare Metal, Ligand, Acid, and Base Solutions Start->Prepare Solutions Potentiometric Titration Potentiometric Titration Prepare Solutions->Potentiometric Titration Spectrophotometry Spectrophotometry Prepare Solutions->Spectrophotometry Data Acquisition Record pH or Absorbance Data Potentiometric Titration->Data Acquisition Spectrophotometry->Data Acquisition Data Analysis Calculate n̄ and/or Complex Concentration Data Acquisition->Data Analysis Compute K_f Compute Stability Constant (K_f) Data Analysis->Compute K_f End End Compute K_f->End

Caption: Workflow for determining metal-chelator stability constants.

Applications in Drug Development

The ability to conjugate aminoxyacetamidobenzyl EDTA and its analogs to biomolecules opens up a vast array of applications in drug development:

  • Targeted Radionuclide Therapy: By attaching a chelator to a tumor-targeting antibody, a therapeutic radioisotope can be delivered specifically to cancer cells, minimizing off-target toxicity.

  • Diagnostic Imaging: Chelated paramagnetic metal ions (e.g., Gd3+ for MRI) or positron-emitting isotopes (e.g., 68Ga, 64Cu for PET) can be targeted to specific tissues or organs for enhanced imaging contrast.

  • Heavy Metal Detoxification: While not a primary application for the bifunctional variants, the strong chelating nature of the EDTA core is the basis for its use in treating heavy metal poisoning.[6]

  • Affinity Cleavage: When complexed with a redox-active metal ion like Fe2+, the EDTA moiety can generate localized hydroxyl radicals, leading to the cleavage of nearby biomolecules. This can be used to map binding sites on proteins or nucleic acids.[1]

Conclusion

Aminoxyacetamidobenzyl EDTA represents a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its robust chelating properties, inherited from the EDTA scaffold, combined with a versatile functional group for bioconjugation, enable the targeted delivery of metal ions for therapeutic and diagnostic purposes. While direct quantitative data for this specific derivative is emerging, the well-established characteristics of EDTA and its close analogs provide a solid foundation for its application and further research. The experimental protocols detailed herein offer a clear pathway for the characterization of its metal complexes, ensuring its effective and predictable performance in complex biological systems.

References

An In-depth Technical Guide to Affinity Cleaving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Affinity Cleaving Agents

Affinity cleaving agents are synthetic molecules designed to bind to a specific biological target and induce cleavage of that target or a nearby molecule. This targeted cleavage provides a powerful tool for footprinting the binding sites of ligands on DNA, RNA, and proteins, as well as for the development of novel therapeutics. The fundamental design of an affinity cleaving agent consists of two key components: a recognition element that provides binding affinity and specificity for the target biomolecule, and a cleaving moiety that, under specific conditions, generates a reactive species to break covalent bonds.

The versatility of this approach lies in the ability to interchange both the recognition element and the cleaving moiety to create agents with tailored specificities and mechanisms of action. This guide will provide a comprehensive overview of the core principles, design considerations, synthesis, and applications of affinity cleaving agents, with a focus on their utility in research and drug development.

Classification of Affinity Cleaving Agents

Affinity cleaving agents can be broadly classified based on their cleaving mechanism and the nature of their recognition element.

Classification by Cleavage Mechanism

The cleavage of the target biomolecule is typically achieved through one of three primary mechanisms:

  • Oxidative Cleavage: This is the most common mechanism, where the cleaving moiety generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in close proximity to the binding site. These radicals then abstract hydrogen atoms from the sugar-phosphate backbone of nucleic acids or from the polypeptide chain of proteins, leading to strand scission or backbone cleavage. A classic example is the Fe(II)-EDTA complex, which, in the presence of a reducing agent and molecular oxygen, produces hydroxyl radicals via the Fenton reaction.

  • Hydrolytic Cleavage: These agents catalyze the hydrolysis of phosphodiester bonds in nucleic acids or peptide bonds in proteins. This mechanism mimics the action of natural nucleases and proteases. The cleaving moieties are often metal complexes that can activate a water molecule for nucleophilic attack on the scissile bond.

  • Photoinduced Cleavage: This class of agents incorporates a photosensitizer as the cleaving moiety. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and can either directly react with the target or transfer its energy to molecular oxygen to generate singlet oxygen (¹O₂), a potent oxidizing agent that can induce cleavage. This approach offers excellent spatial and temporal control over the cleavage reaction.

Classification by Recognition Element

The recognition element dictates the target specificity of the affinity cleaving agent. Common recognition elements include:

  • DNA Binders: Small molecules that bind to the minor or major groove of DNA, or intercalate between base pairs. Examples include distamycin, netropsin, and actinomycin (B1170597) D.

  • RNA Binders: Molecules that can recognize specific RNA secondary or tertiary structures, such as hairpins, bulges, or pseudoknots.

  • Protein Binders: These can be small molecule inhibitors, peptides, or even engineered protein domains that bind to specific sites on a target protein.

  • Oligonucleotides: Short DNA or RNA sequences that can bind to complementary sequences in target nucleic acids through Watson-Crick base pairing, forming duplexes or triplexes.

Design and Synthesis of Affinity Cleaving Agents

The design of an effective affinity cleaving agent requires careful consideration of the linker connecting the recognition element and the cleaving moiety, as it can influence both binding affinity and cleavage efficiency. The synthesis is typically a multi-step process involving the separate synthesis of the recognition element and the cleaving moiety, followed by their conjugation.

Synthesis of an Fe-EDTA-DNA Binder

A common strategy for creating DNA affinity cleaving agents is to conjugate Fe(II)-EDTA to a DNA binding molecule. The following diagram illustrates a generalized synthetic scheme for attaching Fe-EDTA to a DNA binder.

cluster_synthesis Synthesis of an Fe-EDTA-DNA Binder DNA_Binder DNA Binding Molecule (e.g., Distamycin) Activated_Binder Activated DNA Binder (e.g., with NHS ester) DNA_Binder->Activated_Binder Activation Conjugate DNA Binder-EDTA Conjugate Activated_Binder->Conjugate Conjugation EDTA_Derivative EDTA Derivative (e.g., with a primary amine) EDTA_Derivative->Conjugate Conjugation Fe_EDTA_Conjugate Fe-EDTA-DNA Binder (Affinity Cleaving Agent) Conjugate->Fe_EDTA_Conjugate Chelation with Fe(II) cluster_workflow DNA Affinity Cleavage Workflow Start Labeled DNA Fragment Binding Incubate with Fe-EDTA-Distamycin Start->Binding Cleavage Initiate Cleavage with DTT Binding->Cleavage Quench Stop Reaction with EDTA Cleavage->Quench Analysis Denaturing Gel Electrophoresis Quench->Analysis Result Map Cleavage Sites Analysis->Result cluster_pathway Kinase Signaling Pathway Dissection Signal External Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CleavingAgent Affinity Cleaving Agent (targets Kinase B) CleavingAgent->KinaseB Binds and Cleaves

basic principles of incorporating chelators into peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Incorporating Chelators into Peptides

For researchers, scientists, and drug development professionals, the conjugation of chelators to peptides is a critical process in the creation of targeted radiopharmaceuticals for imaging and therapy. This guide provides a technical overview of the fundamental principles, methodologies, and data involved in creating stable and effective peptide-chelator conjugates.

Introduction to Peptide-Chelator Conjugates

Peptides, with their high specificity and biological activity, are excellent vectors for delivering payloads to specific targets in the body. When the payload is a metallic radionuclide, a chelator is required to securely bind the metal ion to the peptide. The resulting peptide-chelator conjugate can then be used for applications such as Positron Emission Tomography (PET) imaging, Single-Photon Emission Computed Tomography (SPECT) imaging, or targeted radionuclide therapy.

The choice of chelator is dictated by the specific metal ion to be used, the required in vivo stability, and the conjugation chemistry compatible with the peptide. Common chelators include macrocyclic compounds like DOTA and NOTA, and acyclic chelators like DTPA.

Common Chelators and Their Properties

The selection of a suitable chelator is a crucial step in the design of a metallopeptide. This choice is primarily governed by the radionuclide of interest and the desired in vivo stability of the complex. The table below summarizes key properties of commonly used chelators in peptide conjugation.

ChelatorCommon RadionuclidesTypical Labeling ConditionsKey Features
DOTA ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu90-95°C, 10-30 min, pH 3.5-5.5High kinetic inertness, versatile for therapy and diagnostics.
NOTA ⁶⁸Ga, ⁶⁴Cu, ¹⁸F-AlFRoom temp, 5-15 min, pH 4.0-5.5Faster and milder labeling than DOTA, particularly for ⁶⁸Ga.
DTPA ¹¹¹In, ⁹⁰Y, ¹⁷⁷LuRoom temp, 20-30 min, pH 4.0-6.0Acyclic chelator, faster labeling but lower in vivo stability than macrocycles.
TRAP ⁶⁸GaRoom temp, <5 min, pH 3.5-4.5Tris(hydroxypyridinone) chelator with very fast and efficient ⁶⁸Ga labeling at room temperature.
DFO ⁸⁹ZrRoom temp to 37°C, 30-60 min, pH 7.0-7.5Acyclic siderophore with high affinity for Zr(IV), used for ⁸⁹Zr-based immuno-PET.

General Workflow for Peptide-Chelator Conjugate Synthesis

The synthesis and application of a peptide-chelator conjugate follows a multi-step process, from initial peptide synthesis to final quality control. This workflow ensures the production of a pure and effective product for preclinical or clinical use.

cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_application Radiolabeling & QC SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Conjugation Chelator Conjugation (Solution Phase) Cleavage->Conjugation Purification Purification (e.g., RP-HPLC) Conjugation->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Radiolabeling Radiolabeling with Metal Ion Characterization->Radiolabeling QC Quality Control (e.g., Radiochemical Purity) Radiolabeling->QC

Caption: General workflow for synthesis of peptide-chelator conjugates.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Chelator Conjugation

This protocol describes the synthesis of a peptide on a solid support, followed by the conjugation of a bifunctional chelator after cleavage from the resin.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU/HOBt or similar coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Bifunctional chelator (e.g., DOTA-NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Reverse-phase HPLC system

  • Mass spectrometer

Protocol:

  • Peptide Synthesis: The peptide is assembled on the Rink Amide resin using a standard Fmoc-SPPS protocol. Each cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid using a coupling agent like HBTU in the presence of DIPEA.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the resin is washed thoroughly with DMF and dichloromethane (B109758) (DCM). The peptide is then cleaved from the resin, and all protecting groups are removed by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitate is then centrifuged, the ether is decanted, and the crude peptide is washed multiple times with cold ether to remove scavengers. The crude peptide is dried under vacuum.

  • Purification of Crude Peptide: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. Fractions containing the pure peptide are collected and lyophilized.

  • Chelator Conjugation: The purified peptide is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) or an organic solvent like DMSO. The bifunctional chelator (e.g., DOTA-NHS ester) is added in a slight molar excess (e.g., 1.2 equivalents). The reaction is allowed to proceed for 1-4 hours at room temperature.

  • Final Purification: The resulting peptide-chelator conjugate is purified by RP-HPLC to remove any unreacted chelator and peptide.

  • Characterization: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68

This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide with the positron-emitter Gallium-68 (⁶⁸Ga).

Materials:

  • DOTA-peptide conjugate

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile, metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Protocol:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • Buffering: To the ⁶⁸GaCl₃ eluate, add the DOTA-peptide conjugate (typically 10-50 µg) and the sodium acetate buffer to adjust the pH to between 3.5 and 4.5. The final reaction volume is typically kept low (100-500 µL).

  • Incubation: Heat the reaction mixture at 95°C for 10 minutes in a heating block.

  • Quality Control: After incubation, determine the radiochemical purity (RCP) of the resulting ⁶⁸Ga-DOTA-peptide. This is typically done using radio-HPLC or radio-TLC to separate the labeled conjugate from free ⁶⁸Ga. The RCP should typically be >95%.

  • Formulation: If the RCP is acceptable, the product can be formulated in a suitable buffer (e.g., saline or PBS) for in vivo studies.

Key Considerations in Chelator-Peptide Design

The process of incorporating a chelator can influence the biological properties of the peptide. The following diagram illustrates the logical relationships between design choices and their potential impact on the final conjugate's performance.

cluster_design Design & Synthesis cluster_properties Physicochemical Properties cluster_outcome In Vivo Performance Chelator Chelator Choice (e.g., DOTA, NOTA) Stability In Vivo Stability Chelator->Stability Pharmacokinetics Pharmacokinetics (PK) Chelator->Pharmacokinetics Linker Linker Strategy (e.g., PEG, Alkyl) Linker->Pharmacokinetics ReceptorBinding Receptor Binding Affinity Linker->ReceptorBinding Peptide Peptide Sequence Peptide->ReceptorBinding Conjugation Conjugation Site (e.g., N-terminus, Lys) Conjugation->ReceptorBinding ImageQuality Imaging Quality Stability->ImageQuality TherapeuticEfficacy Therapeutic Efficacy Stability->TherapeuticEfficacy Pharmacokinetics->ImageQuality Pharmacokinetics->TherapeuticEfficacy Toxicity Toxicity Profile Pharmacokinetics->Toxicity ReceptorBinding->ImageQuality ReceptorBinding->TherapeuticEfficacy

Caption: Key considerations in the design of peptide-chelator conjugates.

Methodological & Application

Application Notes and Protocols for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for facile incorporation into peptides during solid-phase peptide synthesis (SPPS). This reagent combines the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA) with a versatile aminoxy functional group. The aminoxy group allows for the straightforward conjugation of the EDTA moiety to a peptide via a stable oxime ligation, a type of "click" chemistry. This approach enables the site-specific introduction of a strong metal-binding site onto a peptide, which is highly valuable for a range of applications in research and drug development.

The key features of this reagent are:

  • Strong Metal Chelation: The EDTA component forms highly stable complexes with a variety of divalent and trivalent metal ions.

  • Site-Specific Incorporation: The aminoxy functionality allows for precise placement of the chelator at a desired location within the peptide sequence, typically at the N-terminus or on a side chain of an amino acid bearing a carbonyl group.

  • Stable Oxime Linkage: The bond formed between the aminoxy group and an aldehyde or ketone is a stable oxime linkage, ensuring the integrity of the peptide-chelator conjugate under physiological conditions.

  • Compatibility with SPPS: The reagent is designed to be compatible with standard solid-phase peptide synthesis protocols.

These characteristics make EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) a powerful tool for creating peptides with tailored metal-binding capabilities for applications such as:

  • Targeted Radiopharmaceuticals: Chelating radioactive metal isotopes for diagnostic imaging or targeted radiotherapy.

  • Affinity Cleavage Agents: Proximity-induced cleavage of proteins or nucleic acids by chelating redox-active metal ions like Fe(II).

  • Biosensors: Developing peptides that can detect the presence of specific metal ions.

  • Modulation of Metalloprotein Activity: Designing peptides that can sequester or deliver metal ions to influence the function of metal-dependent enzymes.

  • Enhanced Drug Delivery: Improving the pharmacokinetic properties of peptide-based drugs.

Experimental Protocols

This section provides detailed protocols for the incorporation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) into a peptide via oxime ligation following solid-phase peptide synthesis.

Protocol 1: Synthesis of an Aldehyde-Modified Peptide on Solid Support

This protocol describes the synthesis of a peptide with an N-terminal aldehyde group, which will serve as the attachment point for the aminoxy-EDTA reagent.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Solid-phase peptide synthesis (SPPS) vessel

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Formylbenzoic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Diethyl ether

  • HPLC grade acetonitrile (B52724) and water

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with HBTU/DIPEA or another suitable coupling reagent. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).

  • N-terminal Aldehyde Incorporation: After the final amino acid has been coupled and its Fmoc group removed, couple 4-formylbenzoic acid to the N-terminus.

    • Dissolve 4-formylbenzoic acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and add the solution to the resin.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

  • Purification: Purify the crude aldehyde-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Oxime Ligation of Aldehyde-Modified Peptide with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

This protocol describes the conjugation of the purified aldehyde-modified peptide with the aminoxy-EDTA reagent in solution.

Materials:

  • Purified aldehyde-modified peptide

  • EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

  • Aniline (B41778) buffer (e.g., 100 mM sodium acetate, 200 mM aniline, pH 4.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC grade acetonitrile and water

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the purified aldehyde-modified peptide in a minimal amount of DMSO.

    • Dissolve a 1.2 molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the aniline buffer.

  • Ligation Reaction:

    • Add the peptide solution to the aminoxy-EDTA solution.

    • The final reaction mixture should have a peptide concentration in the low millimolar range.

    • Allow the reaction to proceed at room temperature for 4-16 hours. The reaction can be monitored by RP-HPLC.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the EDTA-peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Characterization:

    • Confirm the identity of the final EDTA-peptide conjugate by mass spectrometry. The expected mass will be the sum of the peptide mass and the EDTA-reagent mass minus the mass of water.

    • Assess the purity of the final product by analytical HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and purification of EDTA-peptide conjugates. Actual yields and purities will vary depending on the peptide sequence, length, and the specific conditions used.

ParameterTypical ValueMethod of DeterminationReference
Crude Peptide Yield (after cleavage) 40-70%Gravimetric analysis[1]
Purity of Aldehyde-Modified Peptide (after HPLC) >95%Analytical RP-HPLC[2]
Oxime Ligation Reaction Yield >90%RP-HPLC analysis of reaction mixture[3]
Final Purity of EDTA-Peptide Conjugate (after HPLC) >98%Analytical RP-HPLC[2][4]
Overall Yield of Purified EDTA-Peptide Conjugate 10-30%Based on initial resin loadingCalculated

Visualizations

Experimental Workflow for Synthesis of EDTA-Peptide Conjugate

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage & Purification cluster_ligation Oxime Ligation & Final Purification Resin Resin Peptide_on_Resin Peptide Chain Elongation Resin->Peptide_on_Resin Fmoc SPPS Aldehyde_Mod N-terminal Aldehyde Modification Peptide_on_Resin->Aldehyde_Mod Cleavage TFA Cleavage Aldehyde_Mod->Cleavage Crude_Peptide Crude Aldehyde-Peptide Cleavage->Crude_Peptide HPLC1 RP-HPLC Purification Crude_Peptide->HPLC1 Purified_Peptide Purified Aldehyde-Peptide HPLC1->Purified_Peptide Ligation Oxime Ligation Purified_Peptide->Ligation Aminoxy_EDTA EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Aminoxy_EDTA->Ligation Crude_Conjugate Crude EDTA-Peptide Ligation->Crude_Conjugate HPLC2 RP-HPLC Purification Crude_Conjugate->HPLC2 Final_Product Purified EDTA-Peptide Conjugate HPLC2->Final_Product

Caption: Workflow for the synthesis of EDTA-peptide conjugates.

Logical Relationship of Components

logical_relationship Peptide Peptide Backbone Aldehyde Aldehyde Group (-CHO) Peptide->Aldehyde attached to Oxime Oxime Linkage (-CH=N-O-) Aldehyde->Oxime reacts with Aminoxy Aminoxy Group (-ONH2) EDTA EDTA Moiety Aminoxy->EDTA linked to Aminoxy->Oxime reacts with Metal Metal Ion EDTA->Metal chelates Oxime->Peptide connects Oxime->EDTA connects

Caption: Component relationships in EDTA-peptide conjugate formation.

Signaling Pathways and Applications

Peptides functionalized with EDTA have significant potential to interact with and modulate cellular signaling pathways that are dependent on metal ions. Metal ions are crucial cofactors for a vast number of proteins and play key roles in signal transduction.[5][6][7]

Modulation of Metalloprotein-Dependent Signaling

Many signaling pathways rely on metalloproteins, such as matrix metalloproteinases (MMPs) in tissue remodeling and cancer metastasis, and zinc-finger transcription factors in gene regulation. By introducing a potent metal chelator like EDTA into a peptide sequence that targets a specific cellular location or protein, it is possible to locally deplete or sequester essential metal ions, thereby inhibiting the activity of these metalloproteins and modulating the downstream signaling cascade. For instance, a peptide designed to localize to the extracellular matrix could inhibit MMP activity by chelating the zinc ions essential for their catalytic function.

Induction of Oxidative Stress and Cell Death

By chelating redox-active metals like iron (Fe²⁺) or copper (Cu²⁺), EDTA-peptide conjugates can be used to generate localized reactive oxygen species (ROS) through Fenton-like chemistry. If the peptide is designed to bind to a specific cellular target, this can lead to site-specific oxidative damage to proteins, lipids, or nucleic acids, ultimately triggering signaling pathways leading to apoptosis or other forms of cell death. This principle is exploited in the design of targeted anticancer therapies.

Probing Metal Ion Homeostasis

EDTA-functionalized peptides can also serve as tools to study the role of metal ion homeostasis in cellular signaling. By creating peptides that can be targeted to specific subcellular compartments (e.g., mitochondria, nucleus), researchers can investigate how fluctuations in metal ion concentrations in these compartments affect various signaling events.

The ability to site-specifically incorporate a powerful metal chelator into a peptide sequence opens up a wide array of possibilities for creating novel research tools and therapeutic agents that can precisely manipulate metal-dependent biological processes.

References

Application Notes and Protocols for Site-Specific Protein Modification with Aminoxyacetamidobenzyl EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic agents. The ability to attach a specific molecule to a precise location on a protein allows for the introduction of probes, drugs, or other functionalities without disrupting the protein's overall structure and function. This document provides detailed application notes and protocols for the site-specific modification of proteins using aminoxyacetamidobenzyl EDTA, a bifunctional molecule that combines a reactive aminooxy group with the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA).

The core of this methodology lies in oxime ligation , a highly efficient and bioorthogonal reaction between an aminooxy group and a carbonyl group (aldehyde or ketone).[1] By introducing a carbonyl group at a specific site on a target protein, the aminoxy-functionalized EDTA can be covalently attached, resulting in a protein-EDTA conjugate. This conjugate can then be used for a variety of applications, including targeted metal chelation, protein footprinting, and the development of antibody-drug conjugates.

Principle of the Method

The overall workflow for site-specific protein modification with aminoxyacetamidobenzyl EDTA involves two key steps:

  • Site-Specific Introduction of a Carbonyl Group: A unique reactive handle in the form of an aldehyde or ketone must be introduced into the target protein at the desired modification site. This can be achieved through various methods, such as the use of the formylglycine-generating enzyme (FGE) which recognizes a specific peptide tag and converts a cysteine residue to a formylglycine (an aldehyde-containing residue).[2][3]

  • Oxime Ligation: The carbonyl-containing protein is then reacted with aminoxyacetamidobenzyl EDTA. The aminooxy group of the EDTA derivative nucleophilically attacks the aldehyde or ketone on the protein, forming a stable oxime bond.[1][4] This reaction is highly specific and can be performed under mild, biocompatible conditions. The efficiency of the ligation can be significantly enhanced by the use of catalysts such as aniline (B41778) or its derivatives.[5][6]

Applications

The site-specific conjugation of EDTA to proteins opens up a range of applications in research and drug development:

  • Targeted Drug Delivery: By attaching aminoxyacetamidobenzyl EDTA to a targeting protein, such as a monoclonal antibody, a potent chelator can be delivered to a specific cell type or tissue. This can be used to deliver radioactive metal ions for therapy or imaging.

  • Protein Structure and Interaction Analysis: The conjugated EDTA can chelate paramagnetic metal ions, which can be used as probes in nuclear magnetic resonance (NMR) spectroscopy or electron paramagnetic resonance (EPR) spectroscopy to provide distance restraints for protein structure determination and to map protein-protein interaction interfaces.[7][8]

  • Protein Footprinting: The Fe(II)-EDTA complex can catalyze the generation of hydroxyl radicals in the presence of a reducing agent and hydrogen peroxide.[9] When tethered to a specific site on a protein, this can be used to map the solvent accessibility of nearby amino acid residues, providing insights into protein folding and conformational changes.[9]

  • Biocatalysis: The introduction of a metal-binding site can be used to engineer novel metalloenzymes with tailored catalytic activities.

Quantitative Data Summary

The efficiency of oxime ligation is a critical parameter for successful protein modification. The following table summarizes key quantitative data related to the reaction kinetics.

ParameterValueConditionsReference
Second-Order Rate Constant 10¹ - 10³ M⁻¹s⁻¹Aniline-catalyzed, neutral pH[10]
Catalyst Efficiency (mPDA vs. Aniline) ~2.5-fold higher at equal concentrations100 mM catalyst concentration[11]
Catalyst Efficiency (mPDA vs. Aniline) Up to 15-fold higher reaction rateHigher concentrations of mPDA (due to better solubility)[6]
Reaction Time to Completion 5 minutes to a few hoursDependent on reactant concentrations and catalyst[1][6]

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Aldehyde Group using Formylglycine Generating Enzyme (FGE)

This protocol describes the generation of a protein with a site-specific aldehyde group using the FGE system.[2][3]

Materials:

  • Expression vector containing the target protein with a C-terminal FGE recognition tag (e.g., LCTPSR).

  • Expression vector for Formylglycine Generating Enzyme (FGE).

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

  • Buffers: Lysis buffer, Wash buffer, Elution buffer.

Procedure:

  • Co-transform the E. coli expression strain with the plasmids for the target protein and FGE.

  • Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the aldehyde-tagged protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm the conversion of the cysteine in the FGE tag to formylglycine.

Protocol 2: Oxime Ligation of Aminoxyacetamidobenzyl EDTA to an Aldehyde-Tagged Protein

This protocol details the covalent attachment of aminoxyacetamidobenzyl EDTA to the aldehyde-tagged protein.

Materials:

  • Purified aldehyde-tagged protein (from Protocol 1).

  • Aminoxyacetamidobenzyl EDTA.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Catalyst Stock Solution: 100 mM m-phenylenediamine (B132917) (mPDA) in reaction buffer.

  • Quenching solution: 1 M hydroxylamine, pH 7.0.

  • Size-exclusion chromatography column for purification.

Procedure:

  • Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 10-100 µM.

  • Add aminoxyacetamidobenzyl EDTA to the protein solution to a final concentration of 1-10 mM (a 100-fold molar excess over the protein).

  • Add the mPDA catalyst stock solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Monitor the reaction progress by mass spectrometry to observe the formation of the protein-EDTA conjugate.

  • Once the reaction is complete, quench any unreacted aldehyde groups by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.

  • Purify the protein-EDTA conjugate from excess reagents and catalyst using size-exclusion chromatography.

  • Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays.

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_ligation Oxime Ligation cluster_purification_char Purification & Characterization protein_expression Co-expression of Target Protein & FGE purification1 Protein Purification (e.g., Ni-NTA) protein_expression->purification1 oxime_reaction Reaction with Aminoxy-EDTA + mPDA catalyst purification1->oxime_reaction Aldehyde-tagged Protein purification2 Purification (Size Exclusion) oxime_reaction->purification2 Protein-EDTA Conjugate characterization Characterization (MS, SDS-PAGE) purification2->characterization

Caption: Experimental workflow for site-specific protein modification.

signaling_pathway cluster_protein Target Protein cluster_reagents Reagents cluster_reaction Reaction Steps protein Protein with -SH group (Cysteine) aldehyde_protein Protein with -CHO group (Formylglycine) protein->aldehyde_protein Enzymatic Oxidation fge FGE aminoxy_edta Aminoxyacetamidobenzyl EDTA protein_edta Protein-EDTA Conjugate catalyst m-Phenylenediamine (Catalyst) aldehyde_protein->protein_edta Oxime Ligation

Caption: Chemical logic for site-specific protein modification.

References

Application Notes and Protocols for Nucleic Acid Targeting with p-Aminobenzyl-EDTA Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification and cleavage of nucleic acids are powerful strategies in molecular biology, diagnostics, and therapeutics. One promising approach involves the conjugation of peptides, for sequence-specific recognition, to metal-chelating moieties like p-aminobenzyl-EDTA, which can induce localized cleavage of the nucleic acid backbone. This document provides detailed application notes and protocols for the incorporation of p-aminobenzyl-EDTA into peptides and their subsequent use in targeting and cleaving nucleic acids.

Data Presentation

Table 1: Binding Affinities of Peptides to Nucleic Acids

The binding affinity of a peptide-EDTA conjugate to its target nucleic acid is a critical parameter for its efficacy. Fluorescence polarization (FP) is a common technique used to determine the dissociation constant (Kd), a measure of binding affinity. Lower Kd values indicate stronger binding. While specific Kd values for p-aminobenzyl-EDTA-peptide conjugates are sequence-dependent and must be determined empirically, the following table provides representative binding affinities for peptide-nucleic acid interactions determined by FP.

Peptide/PNA SystemTarget Nucleic AcidMethodDissociation Constant (Kd)Reference
Tat-derived peptideHIV-1 TAR RNAFluorescence Titration286 nM[1]
Rev-derived peptideRRE-IIB RNAFluorescence Displacement70 nM[1]
PNA AmphiphilesDNAThermodynamicsNo significant difference from unmodified PNA[2]
Methidiumpropyl-EDTA (MPE)Calf Thymus DNAScatchard Analysis2.4 x 10⁴ M⁻¹[3]
Table 2: Quantitative Analysis of DNA Cleavage Efficiency

The efficiency of nucleic acid cleavage by EDTA-peptide conjugates is typically assessed using gel electrophoresis. The percentage of supercoiled plasmid DNA converted to nicked (single-strand break) or linear (double-strand break) forms is quantified. The following data for Methidiumpropyl-EDTA·Fe(II) (MPE·Fe(II)), a well-characterized DNA cleaving agent, illustrates the type of quantitative data obtained.

Cleaving AgentDNA SubstrateReaction ConditionsCleavage MetricResultReference
MPE·Fe(II)Supercoiled PM2 DNA0.1-0.01 µM MPE·Fe(II), 10 µM DNA, 1-5 mM ascorbate, pH 7.4, 22°C, 3.5 hSingle-strand scissions per MPE·Fe(II) molecule1.4[3]
PNA-DTPA-[¹¹¹In]Single-stranded DNA10-14 days incubationOverall yield of breaks5-7%[4]
Control Oligonucleotide-DTPA-[¹¹¹In]Single-stranded DNA10-14 days incubationOverall yield of breaks≤2%[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of p-Aminobenzyl-EDTA Peptides

This protocol describes the incorporation of a p-aminobenzyl-EDTA moiety into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • [p-(N-α-Fmoc-L-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or Piperidine (B6355638)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS)

  • HPLC for purification

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Amino Acid Coupling Cycle (Repeat for each amino acid) cluster_edta_incorporation EDTA Moiety Incorporation cluster_final_steps Final Steps Resin Swell Resin in DMF Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection1 AA_Activation Activate Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Fmoc_Deprotection1->AA_Activation Coupling Couple to Resin AA_Activation->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash1->Fmoc_Deprotection2 Wash2 Wash (DMF) Fmoc_Deprotection2->Wash2 Wash2->AA_Activation Next Amino Acid EDTA_Activation Activate EDTA-Amino Acid Analog Wash2->EDTA_Activation EDTA Incorporation Step EDTA_Coupling Couple to Peptide EDTA_Activation->EDTA_Coupling Wash3 Wash (DMF) EDTA_Coupling->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleave from Resin and Deprotect Side Chains (TFA cocktail) Final_Deprotection->Cleavage Purification Purify by HPLC Cleavage->Purification

Caption: Workflow for solid-phase synthesis of p-aminobenzyl-EDTA peptides.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid by dissolving it in DMF with HBTU, HOBt, and DIPEA. b. Add the activated amino acid solution to the resin and shake for 2 hours. c. Wash the resin with DMF.

  • Repeat Coupling Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of p-Aminobenzyl-EDTA: a. Activate the [p-(N-α-Fmoc-L-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester using the same method as for other amino acids. b. Couple the activated EDTA-amino acid analog to the growing peptide chain.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide-EDTA conjugate by mass spectrometry.

Protocol 2: Determination of Nucleic Acid Binding Affinity by Fluorescence Polarization

This protocol outlines a method to quantify the binding affinity of a fluorescently labeled peptide-EDTA conjugate to a target nucleic acid sequence using fluorescence polarization.[7][8][9]

Materials:

  • Fluorescently labeled peptide-EDTA conjugate (e.g., with FITC or TAMRA)

  • Target nucleic acid (DNA or RNA)

  • Binding buffer (e.g., PBS, pH 7.4)

  • Microplate reader with fluorescence polarization capabilities

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Peptide Prepare stock solution of fluorescently labeled peptide-EDTA Mix Mix labeled peptide with nucleic acid dilutions in microplate Prepare_Peptide->Mix Prepare_NA Prepare serial dilutions of target nucleic acid Prepare_NA->Mix Incubate Incubate to reach equilibrium Mix->Incubate Measure_FP Measure fluorescence polarization Incubate->Measure_FP Plot Plot polarization vs. nucleic acid concentration Measure_FP->Plot Fit Fit data to a binding isotherm to determine Kd Plot->Fit

Caption: Workflow for determining binding affinity using fluorescence polarization.

Procedure:

  • Preparation: a. Prepare a stock solution of the fluorescently labeled peptide-EDTA conjugate in the binding buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and well below the expected Kd. b. Prepare a series of dilutions of the target nucleic acid in the binding buffer.

  • Binding Reaction: a. In a microplate, add a fixed concentration of the labeled peptide-EDTA conjugate to each well. b. Add increasing concentrations of the target nucleic acid to the wells. Include a control with no nucleic acid. c. Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 30 minutes).

  • Measurement: a. Measure the fluorescence polarization of each well using a microplate reader. Excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis: a. Plot the measured fluorescence polarization values as a function of the nucleic acid concentration. b. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 3: Analysis of Nucleic Acid Cleavage by Gel Electrophoresis

This protocol describes how to assess the ability of a peptide-EDTA conjugate to cleave plasmid DNA in the presence of a metal ion and a reducing agent.[1][10][11]

Materials:

  • Peptide-EDTA conjugate

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Metal salt solution (e.g., Fe(NH₄)₂(SO₄)₂)

  • Reducing agent (e.g., dithiothreitol (B142953) (DTT) or sodium ascorbate)

  • Reaction buffer (e.g., Tris-HCl, pH 7.8)

  • Agarose (B213101) gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel documentation system

Workflow Diagram:

Cleavage_Assay_Workflow cluster_reaction Cleavage Reaction cluster_electrophoresis Gel Electrophoresis cluster_analysis Analysis Prepare_Mix Prepare reaction mix: plasmid DNA, peptide-EDTA, buffer Add_Fe Add Fe(II) solution Prepare_Mix->Add_Fe Initiate_Cleavage Initiate reaction with reducing agent (DTT) Add_Fe->Initiate_Cleavage Incubate Incubate at 37°C Initiate_Cleavage->Incubate Quench Quench reaction (e.g., with EDTA or loading dye) Incubate->Quench Load_Gel Load samples onto agarose gel Quench->Load_Gel Run_Gel Run electrophoresis Load_Gel->Run_Gel Stain_Gel Stain gel with DNA dye Run_Gel->Stain_Gel Visualize Visualize DNA bands under UV light Stain_Gel->Visualize Quantify Quantify band intensities (supercoiled, nicked, linear) Visualize->Quantify Calculate Calculate percentage of cleavage Quantify->Calculate

Caption: Workflow for analyzing nucleic acid cleavage by gel electrophoresis.

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA and the peptide-EDTA conjugate in the reaction buffer. b. Add the Fe(II) solution to the mixture. c. Initiate the cleavage reaction by adding the reducing agent (DTT or ascorbate). d. Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Reaction Quenching: Stop the reaction by adding a quench solution, such as a gel loading buffer containing EDTA to chelate the free iron.

  • Agarose Gel Electrophoresis: a. Load the reaction samples onto an agarose gel. Include a lane with untreated plasmid DNA as a control. b. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Quantification: a. Stain the gel with a DNA staining agent. b. Visualize the DNA bands using a gel documentation system. Supercoiled (form I), nicked circular (form II), and linear (form III) DNA will migrate at different rates. c. Quantify the intensity of each band using densitometry software.

  • Data Analysis: Calculate the percentage of DNA in each form to determine the extent of single-strand and double-strand cleavage.

Signaling Pathways

DNA Damage Response to EDTA-Peptide Induced Strand Breaks

The cleavage of DNA by Fe-EDTA-peptide conjugates generates reactive hydroxyl radicals, which can cause both single- and double-strand breaks (DSBs). DSBs are highly cytotoxic lesions that activate a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that sense and signal the presence of DSBs are ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit).[12][13][14][15][16][17][18]

DNA_Damage_Response cluster_sensors Damage Sensors cluster_kinases Apical Kinases cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes Fe_EDTA_Peptide Fe-EDTA-Peptide Conjugate Hydroxyl_Radical Hydroxyl Radical (•OH) Fe_EDTA_Peptide->Hydroxyl_Radical DNA_DSB DNA Double-Strand Break (DSB) Hydroxyl_Radical->DNA_DSB MRN_Complex MRN Complex (Mre11/Rad50/Nbs1) DNA_DSB->MRN_Complex Ku70_80 Ku70/80 DNA_DSB->Ku70_80 ATR ATR (activated) DNA_DSB->ATR (via RPA-ssDNA) ATM ATM (activated) MRN_Complex->ATM DNA_PKcs DNA-PKcs (activated) Ku70_80->DNA_PKcs Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 H2AX γH2AX ATM->H2AX Repair_Proteins DNA Repair Proteins (e.g., BRCA1, 53BP1) ATM->Repair_Proteins DNA_PKcs->H2AX DNA_PKcs->Repair_Proteins Chk1 Chk1 ATR->Chk1 Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (NHEJ, HR) H2AX->DNA_Repair Repair_Proteins->DNA_Repair

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using EDTA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of metal-chelating moieties, such as ethylenediaminetetraacetic acid (EDTA), into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. Peptides functionalized with EDTA can be utilized for a variety of applications, including targeted radionuclide therapy, affinity cleavage of proteins and nucleic acids, and the development of biosensors. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing a novel, trifunctional EDTA-like amino acid building block, Fmoc-NH-EDTA(tBu)₄-COOH.

Data Presentation

The successful incorporation of large, non-natural amino acids like EDTA derivatives into a growing peptide chain is a critical aspect of the synthesis. While direct comparative data for the Fmoc-NH-EDTA(tBu)₄-COOH building block is not extensively published, the following table provides a summary of expected performance based on the successful synthesis of an EDTA-containing cyclic peptide and data from the incorporation of other sterically hindered amino acids.[1][2][3][4]

ParameterStandard Fmoc-Amino Acid (e.g., Fmoc-Ala-OH)Fmoc-NH-EDTA(tBu)₄-COOH (Expected)Reference
Coupling Time 30-60 minutes2-4 hours (or double coupling)[5]
Coupling Efficiency >99%95-98%[4][6]
Crude Purity (for a 10-mer peptide) >85%70-85%[7][8]
Overall Yield (for a 10-mer peptide) ~70-80%~50-60%[7][9]

Note: The expected values for the EDTA-derivative are estimations based on the successful synthesis of a complex cyclic peptide containing this building block and general knowledge of SPPS with sterically hindered amino acids.[1][2][3][4] Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

Synthesis of a Linear Peptide Containing the EDTA Building Block

This protocol is adapted from standard Fmoc/tBu solid-phase peptide synthesis methodologies and incorporates the specific conditions required for the Fmoc-NH-EDTA(tBu)₄-COOH building block.[10][11][12]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-NH-EDTA(tBu)₄-COOH

  • Coupling reagents: HCTU (or HATU/HCTU for the EDTA building block)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue the reaction for another 30 minutes or perform a second coupling.

    • Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-NH-EDTA(tBu)₄-COOH:

    • Dissolve Fmoc-NH-EDTA(tBu)₄-COOH (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours at room temperature. Due to the steric hindrance of the EDTA building block, a longer coupling time or a double coupling may be necessary.[3][5]

    • Monitor the reaction with the Kaiser test.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for the EDTA derivative) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Affinity Cleavage of DNA using an EDTA-Peptide Conjugate

This protocol outlines a general workflow for using a purified peptide containing an EDTA moiety for the sequence-specific cleavage of a DNA target.[13]

Materials:

  • Purified EDTA-peptide conjugate

  • Target DNA (e.g., a plasmid or a specific oligonucleotide)

  • Reaction buffer (e.g., Tris-HCl buffer with NaCl)

  • Fe(II) solution (e.g., freshly prepared (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • DNA loading dye

  • Agarose (B213101) gel or polyacrylamide gel

  • Electrophoresis system

  • DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Complex Formation:

    • In a microcentrifuge tube, combine the target DNA and the EDTA-peptide in the reaction buffer.

    • Incubate at room temperature for a sufficient time to allow for binding.

  • Initiation of Cleavage:

    • Add the Fe(II) solution to the reaction mixture to charge the EDTA moiety with iron.

    • Initiate the cleavage reaction by adding the reducing agent (DTT). This will generate hydroxyl radicals in the vicinity of the peptide binding site, leading to DNA strand scission.

    • Incubate the reaction for an appropriate time at room temperature.

  • Quenching the Reaction: Stop the reaction by adding a chelating agent like free EDTA or by heat inactivation.

  • Analysis of DNA Cleavage:

    • Add DNA loading dye to the reaction mixtures.

    • Analyze the DNA fragments by agarose or polyacrylamide gel electrophoresis.

    • Visualize the DNA bands under UV light. The presence of smaller DNA fragments compared to the control (DNA without peptide or without Fe(II)/DTT) indicates successful cleavage.

Visualizations

Workflow for Solid-Phase Peptide Synthesis of an EDTA-Containing Peptide

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps resin Fmoc-Rink Amide Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Standard or EDTA-AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for each AA final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_peptide Purified EDTA-Peptide purification->final_peptide

Caption: Workflow for the solid-phase synthesis of an EDTA-containing peptide.

Experimental Workflow for DNA Affinity Cleavage

affinity_cleavage_workflow cluster_setup Reaction Setup cluster_cleavage Cleavage Reaction cluster_analysis Analysis dna Target DNA mix1 Combine and Incubate (Binding) dna->mix1 peptide EDTA-Peptide peptide->mix1 buffer Reaction Buffer buffer->mix1 fe_dtt Add Fe(II) and DTT (Initiate Cleavage) mix1->fe_dtt quench Quench Reaction fe_dtt->quench gel Gel Electrophoresis (Agarose or PAGE) quench->gel visualize Visualize DNA Fragments gel->visualize result Cleavage Pattern Analysis visualize->result

Caption: Experimental workflow for DNA affinity cleavage using an EDTA-peptide conjugate.

References

Application Notes and Protocols for the Conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical process for the development of targeted radiopharmaceuticals for both imaging (e.g., PET, SPECT) and therapeutic applications (e.g., radioimmunotherapy). The covalent attachment of a chelator, such as a derivative of ethylenediaminetetraacetic acid (EDTA), allows for the stable coordination of a radiometal. A precise conjugation strategy is essential to ensure the homogeneity of the final product, preserve the antibody's binding affinity, and optimize in vivo performance.

This document provides detailed protocols for the conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to antibodies. This reagent features an aminooxy group, which enables a highly selective, covalent reaction with an aldehyde or ketone group to form a stable oxime bond.[1][2][3][4] Two primary methods for introducing the required carbonyl functionality onto the antibody are described:

  • Glycan Oxidation: Mild periodate (B1199274) oxidation of the carbohydrate moieties within the antibody's Fc region generates aldehyde groups.[1][5][6] This method utilizes the native structure of the antibody for site-directed conjugation.

  • Unnatural Amino Acid Incorporation: Genetic engineering of the antibody to include an unnatural amino acid, such as p-acetylphenylalanine (pAcPhe), introduces a ketone group at a specific, predetermined site.[7][8][9]

These methods offer precise control over the conjugation site and the number of chelators attached per antibody, known as the Drug-to-Antibody Ratio (DAR).

Chemical Principle: Oxime Ligation

The conjugation is based on the chemical reaction between the aminooxy group of the EDTA chelator and a carbonyl group (aldehyde or ketone) on the antibody. This reaction, known as oxime ligation, is highly efficient and forms a stable oxime bond.[1][3][4] The stability of the oxime linkage is crucial for preventing the premature release of the chelator in vivo.[2]

G cluster_0 Antibody with Aldehyde Group cluster_1 EDTA Chelator cluster_2 Antibody-EDTA Conjugate Ab Antibody-CHO Conjugate Antibody-CH=N-O-CH2-CO-NH-Benzyl-EDTA Ab->Conjugate + Chelator H2N-O-CH2-CO-NH-Benzyl-EDTA Chelator->Conjugate + H2O

Caption: Chemical reaction scheme for oxime ligation.

Method 1: Conjugation via Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's native glycans followed by conjugation with the aminooxy-EDTA chelator.

Experimental Workflow

G start Start: Prepare Antibody Solution oxidation Step 1: Periodate Oxidation of Antibody Glycans start->oxidation quench Step 2: Quench Oxidation Reaction oxidation->quench purify1 Step 3: Purify Oxidized Antibody quench->purify1 conjugation Step 4: Conjugation with Aminooxy-EDTA purify1->conjugation purify2 Step 5: Purify Final Antibody-EDTA Conjugate conjugation->purify2 characterize Step 6: Characterization (DAR, Purity) purify2->characterize end End: Store Conjugate characterize->end

Caption: Workflow for conjugation via glycan oxidation.

Detailed Protocol

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

  • Sodium meta-periodate (NaIO₄)

  • Ethylene (B1197577) glycol

  • Aniline (B41778) (optional catalyst)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Ultrafiltration devices (with appropriate molecular weight cutoff)

Procedure:

  • Antibody Preparation & Oxidation: 1.1. Prepare the antibody solution at a concentration of 3-15 mg/mL in PBS.[1] 1.2. Exchange the antibody buffer to the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column or dialysis. 1.3. Cool the antibody solution to 4°C. 1.4. Prepare a fresh 100 mM solution of sodium meta-periodate in dH₂O. 1.5. Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM.[3] 1.6. Incubate the reaction for 30 minutes on ice in the dark.[1][10] 1.7. Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.[1]

  • Purification of Oxidized Antibody: 2.1. Immediately purify the oxidized antibody from excess periodate and quenching reagents using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.2-7.5).

  • Conjugation Reaction: 3.1. Prepare a 10 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in anhydrous DMSO. 3.2. Add a 50- to 100-fold molar excess of the aminooxy-EDTA stock solution to the purified oxidized antibody. 3.3. For catalyzed reactions, aniline can be added to a final concentration of 1-10 mM. Aniline can accelerate the rate of oxime bond formation.[3][5] 3.4. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Purification of the Antibody-EDTA Conjugate: 4.1. Remove unreacted aminooxy-EDTA chelator and other small molecules by size-exclusion chromatography (SEC) or by repeated buffer exchange using ultrafiltration devices.

  • Characterization and Storage: 5.1. Determine the final concentration of the antibody conjugate using a BCA assay or by measuring absorbance at 280 nm. 5.2. Characterize the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC). 5.3. Assess the purity and aggregation of the conjugate using SEC-HPLC. 5.4. Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage. For long-term storage, the addition of a cryoprotectant like glycerol (B35011) may be beneficial.[1]

Method 2: Conjugation via Unnatural Amino Acid Incorporation

This method involves the expression of an antibody containing the unnatural amino acid p-acetylphenylalanine (pAcPhe), which provides a ketone group for specific conjugation.[7][8][9]

Experimental Workflow

G start Start: Express & Purify pAcPhe-Antibody prepare_ab Step 1: Prepare Antibody Solution start->prepare_ab conjugation Step 2: Conjugation with Aminooxy-EDTA prepare_ab->conjugation purify Step 3: Purify Final Antibody-EDTA Conjugate conjugation->purify characterize Step 4: Characterization (DAR, Purity) purify->characterize end End: Store Conjugate characterize->end

Caption: Workflow for conjugation to a pAcPhe-containing antibody.

Detailed Protocol

Materials:

  • Purified antibody containing p-acetylphenylalanine (pAcPhe)

  • EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

  • Conjugation Buffer: 10 mM Sodium Acetate, pH 4.0-4.5[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns or ultrafiltration devices

Procedure:

  • Antibody Preparation: 1.1. Express and purify the antibody with the site-specifically incorporated pAcPhe using established molecular biology and protein purification techniques. 1.2. Exchange the buffer of the purified pAcPhe-containing antibody to the Conjugation Buffer (10 mM Sodium Acetate, pH 4.0-4.5) to a final concentration of 1-5 mg/mL.[11]

  • Conjugation Reaction: 2.1. Prepare a 10 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in anhydrous DMSO. 2.2. Add a 10- to 20-fold molar excess of the aminooxy-EDTA stock solution to the pAcPhe-antibody solution. 2.3. Incubate the reaction for 18-24 hours at 37°C.[11] Efficient conjugation occurs under these mildly acidic conditions.

  • Purification of the Antibody-EDTA Conjugate: 3.1. After the incubation, bring the pH of the solution back to neutral (pH ~7.0-7.4) with a suitable buffer. 3.2. Purify the conjugate from unreacted chelator using size-exclusion chromatography or ultrafiltration as described in Method 1 (Step 4.1).

  • Characterization and Storage: 4.1. Perform characterization and storage as described in Method 1 (Step 5). Due to the site-specific nature of the incorporation, a highly homogeneous product with a specific DAR (e.g., 2.0 if pAcPhe is incorporated at one site on each heavy chain) is expected.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from conjugation experiments using aminooxy chemistry. These values are illustrative and may vary depending on the specific antibody, chelator, and reaction conditions.

Table 1: Conjugation Reaction Parameters and Efficiency

ParameterMethod 1: Glycan OxidationMethod 2: pAcPhe IncorporationReference
Antibody Concentration 3 - 15 mg/mL1 - 5 mg/mL[1][11]
Chelator:Antibody Molar Ratio 50 - 100:110 - 20:1[11]
Reaction pH 7.2 - 7.54.0 - 4.5[3][11]
Reaction Time 2 - 12 hours18 - 24 hours[10][11]
Typical Conjugation Efficiency > 80%> 95%[11]
Typical Antibody Recovery > 85%> 90%

Table 2: Characterization of Antibody-EDTA Conjugates

ParameterMethod 1: Glycan OxidationMethod 2: pAcPhe IncorporationAnalytical Method
Average DAR 1.5 - 2.5Typically 2.0 (Homogeneous)Mass Spectrometry, UV-Vis
Purity (by SEC-HPLC) > 95%> 98%SEC-HPLC
Aggregate Content < 5%< 2%SEC-HPLC
Binding Affinity Retention > 90%> 95%ELISA, SPR

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR / Low Conjugation Efficiency - Inefficient antibody oxidation (Method 1)- Degradation of aminooxy-EDTA reagent- Suboptimal reaction pH or temperature- Confirm periodate concentration and activity- Use fresh aminooxy-EDTA stock solution- Optimize reaction buffer pH and temperature
High Levels of Aggregation - High concentration of organic co-solvent (DMSO)- Antibody instability at conjugation pH (Method 2)- Non-specific cross-linking- Minimize the volume of DMSO used- Perform a buffer screen to find optimal stability conditions- Ensure efficient purification to remove reactive species
Low Antibody Recovery - Non-specific binding to purification columns- Precipitation of the antibody during reaction- Pre-treat purification columns with a blocking agent- Adjust buffer conditions or reduce reagent concentrations

Conclusion

The conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to antibodies via oxime ligation provides a robust and reliable method for producing antibody-chelator conjugates. The glycan oxidation approach offers a straightforward method for modifying native antibodies, resulting in a product with a controlled range of DAR. For applications requiring a highly homogeneous product with a precise DAR, the incorporation of an unnatural amino acid like p-acetylphenylalanine is the preferred method. Proper execution of these protocols and subsequent characterization are essential for the development of effective and safe targeted radiopharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common issues encountered during the conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to aldehyde- or ketone-modified biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and what is its primary application?

A1: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelator. It contains an EDTA (Ethylenediaminetetraacetic acid) moiety, which is a powerful chelating agent for metal ions, and an aminoxy group. Its primary use is in bioconjugation, where the aminoxy group reacts with an aldehyde or ketone on a target biomolecule (like a protein or antibody) to form a stable oxime bond.[1][2] This allows for the attachment of a metal-chelating unit to the biomolecule, which is essential for applications such as radioimmunotherapy, medical imaging (PET, SPECT), and targeted drug delivery.

Q2: What is the mechanism of the conjugation reaction?

A2: The conjugation reaction is an oxime ligation. The nucleophilic aminoxy group (-ONH₂) on the EDTA linker attacks the electrophilic carbonyl carbon of an aldehyde or ketone on the target biomolecule. This reaction is catalyzed by acid and results in the formation of a stable carbon-nitrogen double bond, known as an oxime linkage.[3][4][5]

Q3: Why is aniline (B41778) or a similar catalyst recommended for this reaction?

A3: Oxime ligation can be slow at neutral pH.[6][7] Aniline and its derivatives act as nucleophilic catalysts, significantly accelerating the reaction rate, especially under physiological conditions (pH 7.4).[6][8][9][10] The catalyst forms a more reactive intermediate Schiff base with the aldehyde/ketone, which is then readily attacked by the aminoxy group.[6]

Q4: How stable is the resulting oxime bond?

A4: The oxime bond is known for its high hydrolytic stability, especially when compared to other linkages like hydrazones or imines.[3][4][11][12] This stability is crucial for in vivo applications, ensuring the integrity of the conjugate in systemic circulation.[11] The rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for simple hydrazones.[4]

Troubleshooting Guide

Problem 1: Low Conjugation Yield

You observe a low yield of the desired conjugate after the reaction, as determined by HPLC, mass spectrometry, or SDS-PAGE.

Potential Cause Recommended Solution
Suboptimal pH The optimal pH for oxime ligation is typically mildly acidic (pH 4-5) to facilitate proton catalysis.[6][13] However, many biomolecules require neutral pH for stability. If working at neutral pH (6.5-7.5), the use of a catalyst is critical.[6]
Inefficient Catalysis Aniline is a common catalyst, but its efficiency can be limited.[8][9] Consider using more effective catalysts like p-phenylenediamine (B122844) or 5-methoxyanthranilic acid (5MA), which can increase reaction rates significantly at neutral pH.[13][14]
Low Reactant Concentration The reaction is bimolecular, so its rate is dependent on the concentration of both the EDTA-linker and the biomolecule.[7] If possible, increase the concentration of the reactants to drive the reaction forward.
Low Reactivity of Carbonyl Ketones are generally less reactive than aldehydes.[7][15] If conjugating to a ketone, you may need to use a more efficient catalyst, higher reactant concentrations, or longer reaction times.[7]
Side Reactions / Impurities Ensure high-purity reagents and solvents are used. Impurities can lead to unwanted side reactions that consume starting materials.[7] The aminoxy group itself can be incompatible with certain reaction conditions, such as those used in oxidative folding for disulfide-rich peptides.[5][16]
Problem 2: Biomolecule Aggregation or Precipitation

During or after the conjugation reaction, you observe precipitation or signs of aggregation (e.g., peak broadening in chromatography).

Potential Cause Recommended Solution
Hydrophobicity of the Linker The benzyl (B1604629) group in the linker can increase the overall hydrophobicity of the final conjugate, potentially leading to aggregation, especially with highly loaded biomolecules.[17][18]
Solution: - Include hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), in the reaction buffer or linker design to improve the solubility of the conjugate.[19][20]- Work at lower concentrations of the biomolecule.- Optimize buffer conditions (e.g., adjust ionic strength, add non-ionic detergents in small amounts).
EDTA-induced Effects EDTA is a chelating agent and can strip essential metal ions from metalloproteins, potentially causing denaturation and aggregation.[21]
Solution: - If working with a metalloprotein, ensure that the conjugation reaction is performed in a metal-free buffer to prevent premature chelation by the EDTA-linker before it is conjugated.- After conjugation and purification, the conjugate can be loaded with the desired metal ion.
Problem 3: Difficulty with Product Purification

You are having trouble separating the final conjugate from unreacted starting materials and byproducts.

Potential Cause Recommended Solution
Similar Properties of Reactants and Products The unreacted biomolecule and the final conjugate may have very similar sizes and charge profiles, making separation by standard size-exclusion or ion-exchange chromatography difficult.
Solution: - Affinity Chromatography: If the biomolecule has an affinity tag (e.g., His-tag), this can be used for purification.[22][23][24] Note that EDTA in the buffer can interfere with IMAC (Immobilized Metal Affinity Chromatography) by stripping metal ions from the column.[22] Ensure purification buffers are EDTA-free.- Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the conjugate may allow for separation from the unreacted biomolecule using HIC.- Reversed-Phase HPLC (RP-HPLC): Often provides high-resolution separation for proteins and conjugates.[16][25]
Excess Reagents A large excess of the EDTA-linker can be difficult to remove completely.
Solution: - Use dialysis or tangential flow filtration (ultrafiltration) with an appropriate molecular weight cutoff (MWCO) to remove small molecules like the unreacted linker and catalyst.[26]

Experimental Protocols & Methodologies

General Protocol for Oxime Ligation

This protocol provides a general workflow for conjugating an aldehyde-modified antibody with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

  • Preparation of Reagents:

    • Prepare a stock solution of the aldehyde-modified antibody in a suitable buffer (e.g., 1X PBS, pH 7.4).

    • Dissolve the EDTA-linker in an aqueous buffer. If solubility is an issue, a small amount of an organic co-solvent like DMSO can be used.

    • Prepare a catalyst stock solution (e.g., 100 mM aniline or p-phenylenediamine) in the reaction buffer.

  • Conjugation Reaction:

    • In a reaction vessel, combine the aldehyde-modified antibody with the EDTA-linker. A molar excess of the linker (e.g., 5-20 equivalents) is typically used.

    • Add the catalyst to the reaction mixture to a final concentration of 2-10 mM.[13]

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by analytical techniques like RP-HPLC or LC-MS. For time-sensitive applications, increasing the temperature to 75°C can complete the ligation in as little as 5 minutes.[16]

  • Purification:

    • Remove excess linker and catalyst using a desalting column, dialysis, or ultrafiltration against a suitable storage buffer (e.g., PBS).[26]

    • If further purification is needed to separate conjugated from unconjugated antibody, use chromatography techniques such as HIC or RP-HPLC.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as:

      • Mass Spectrometry (ESI-MS): To determine the mass of the final conjugate.

      • UV-Vis Spectroscopy: To quantify protein and potentially the attached linker if it has a unique chromophore.

      • HPLC: To assess purity and quantify the extent of conjugation.

Quantitative Data on Reaction Parameters

The following table summarizes data on factors that influence oxime ligation efficiency.

ParameterConditionTypical ResultReference
Catalyst Uncatalyzed (pH 7)Very slow reaction[13]
10 mM Aniline (pH 7)~20-fold rate increase vs. uncatalyzed[13][27]
2 mM p-phenylenediamine (pH 7)~120-fold rate increase vs. uncatalyzed[13]
pH pH 4-5Optimal for uncatalyzed reaction[6]
pH 7.4Slow without catalyst[6]
Carbonyl Type Aldehyde (Nonanal)~82% completion in 1 hr (no catalyst)[14]
Aldehyde (Cinnamaldehyde)~3% completion in 1 hr (no catalyst)[14]
KetoneGenerally slower than aldehydes[7]

Diagrams

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification A Aldehyde-Modified Biomolecule D Mix Reactants (pH 6.5-7.5) A->D B EDTA-(S)-1-(4-Aminoxy- acetamidobenzyl) B->D C Aniline Catalyst C->D E Incubate (RT to 37°C, 2-24h) D->E Oxime Ligation F Crude Reaction Mixture E->F G Purification (e.g., SEC, Dialysis) F->G H Purified EDTA-Biomolecule Conjugate G->H I Excess Reagents G->I

Fig 1. Experimental workflow for EDTA-linker conjugation.

G start Low Conjugation Yield Observed q_ph Is pH optimal? (Acidic or Catalyzed Neutral) start->q_ph q_catalyst Is catalyst efficient? (e.g., pPDA) q_ph->q_catalyst Yes sol_ph Adjust pH to 4-5 OR ensure effective catalysis at pH 7 q_ph->sol_ph No q_conc Are reactant concentrations adequate? q_catalyst->q_conc Yes sol_catalyst Switch to a more potent catalyst (e.g., p-phenylenediamine) q_catalyst->sol_catalyst No q_carbonyl Is carbonyl group a less reactive ketone? q_conc->q_carbonyl Yes sol_conc Increase reactant concentrations q_conc->sol_conc No sol_carbonyl Increase reaction time/temp or use stronger catalyst q_carbonyl->sol_carbonyl Yes end Re-evaluate Yield q_carbonyl->end No sol_ph->end sol_catalyst->end sol_conc->end sol_carbonyl->end

Fig 2. Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing Aminoxyacetamidobenzyl EDTA (AABE) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminoxyacetamidobenzyl EDTA (AABE) labeling. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal results in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is aminoxyacetamidobenzyl EDTA (AABE) labeling?

A1: AABE labeling is a method for attaching an EDTA chelator to a biomolecule of interest. It utilizes a bioorthogonal reaction called oxime ligation, where the aminoxy group on the AABE molecule reacts specifically with an aldehyde or ketone group on the target molecule to form a stable oxime bond.[1][2][3] This is particularly useful for preparing biomolecules for applications such as radiolabeling, where the EDTA moiety can chelate a radiometal.

Q2: What is the optimal pH for the AABE labeling reaction?

A2: The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a mildly acidic pH of 4.0-5.5 is generally preferred to accelerate the reaction.[4] However, if your biomolecule is sensitive to acidic conditions, the reaction can be performed efficiently at a neutral pH (6.5-7.5) with the addition of a catalyst like aniline (B41778) or its derivatives.[4][5][6]

Q3: Why is a catalyst sometimes needed for the reaction?

A3: At neutral pH, the formation of the oxime bond can be very slow.[4][5] Nucleophilic catalysts, such as aniline, 5-methoxyanthranilic acid (5MA), or m-phenylenediamine (B132917) (mPDA), significantly accelerate the rate of oxime ligation, allowing for efficient conjugation under physiological conditions.[5][7][8]

Q4: How can I introduce an aldehyde or ketone group onto my protein for AABE labeling?

A4: For glycoproteins like antibodies, aldehyde groups can be generated by gentle oxidation of the carbohydrate moieties (sugars) using sodium meta-periodate (NaIO₄).[2] This method is advantageous as it typically does not affect the protein's antigen-binding site.[2] For other proteins, site-specific introduction of an aldehyde can be achieved through genetic encoding of an "aldehyde tag".[9]

Q5: How do I remove unreacted AABE after the labeling reaction?

A5: Unreacted AABE can be removed based on size differences between the labeled protein and the small AABE molecule. Common methods include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration with an appropriate molecular weight cutoff (MWCO) vial.[2][10][]

Troubleshooting Guide

This section addresses common problems encountered during AABE labeling.

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low Yield Suboptimal pH: The reaction is too slow at your current pH.For uncatalyzed reactions, adjust the pH to a range of 4.5-5.5. For catalyzed reactions, ensure the pH is between 6.5 and 7.5.[4][5]
No Catalyst Used (at neutral pH): The uncatalyzed reaction is inherently slow at neutral pH.Add a catalyst such as aniline (10-100 mM) or m-phenylenediamine (mPDA) to accelerate the reaction.[5][7][12]
Low Reactant Concentration: Reaction kinetics are concentration-dependent.Increase the concentration of your protein and/or the molar excess of the AABE reagent. A 10-50 fold molar excess of the aminoxy reagent is a good starting point.
Inefficient Aldehyde Generation: The periodate (B1199274) oxidation step was incomplete.Ensure the sodium periodate solution is freshly prepared. Optimize the concentration of periodate and the reaction time (typically 15-30 minutes on ice).[2]
Reactant Instability: The aminoxy group on AABE may have degraded.Use high-quality, fresh AABE. Avoid solvents that may contain trace amounts of aldehydes or ketones, like acetone.[4][8]
Protein Aggregation / Precipitation Protein Instability at Reaction pH: Your protein may not be stable at the acidic pH required for uncatalyzed reactions.Perform the reaction at neutral pH (6.5-7.5) using a catalyst.[6] You can also screen for buffer additives or stabilizers that improve protein solubility.
Hydrophobicity of Reagents: High concentrations of labeling reagents might reduce protein solubility.Add a co-solvent like DMSO or DMF, but ensure it does not exceed 5-10% of the total reaction volume as higher concentrations can denature the protein.
Difficulty Purifying the Labeled Protein Inefficient Separation Method: The chosen purification method is not resolving the conjugate from free label.For size exclusion chromatography, ensure the column bed volume is sufficient (at least 10x the sample volume) and the correct resin type is used (e.g., Sephadex G-25).[10] For ultrafiltration, select a device with an MWCO that is significantly smaller than your protein but larger than the AABE.[2]

Reaction Condition Optimization

Optimizing reaction parameters is critical for successful conjugation. The table below summarizes key conditions.

Parameter Uncatalyzed Reaction Catalyzed Reaction Notes
pH 4.0 - 5.5[4]6.5 - 7.5[5][6]Protein stability should be considered when choosing the pH.
Temperature Room Temperature (20-25°C) or 37°C[9]Room Temperature (20-25°C)Higher temperatures can increase reaction rate but may impact protein stability.
Reaction Time 2 - 24 hours[5][9]1 - 4 hours[2][5]Monitor reaction progress to determine the optimal time.
Catalyst Not applicableAniline or mPDA (10-100 mM)[7][12]A catalyst is highly recommended for reactions at neutral pH.[5]
Molar Ratio 10-50x molar excess of AABE to protein10-50x molar excess of AABE to proteinThe optimal ratio should be determined empirically.
Buffer Sodium Acetate, MESPBS, HEPESEnsure the buffer does not contain primary amines (like Tris) which can compete with the reaction.[6]

Experimental Protocols & Visualizations

General Workflow for AABE Labeling of an Antibody

The overall process involves generating reactive aldehydes on the antibody, followed by the conjugation reaction with AABE, and finally, purification of the labeled antibody.

G cluster_prep Step 1: Antibody Preparation cluster_oxidation Step 2: Aldehyde Generation cluster_conjugation Step 3: AABE Conjugation cluster_purification Step 4: Purification A Buffer Exchange Antibody into PBS B Add Sodium Periodate (NaIO₄) Incubate 30 min on ice A->B C Quench with Ethylene Glycol B->C D Purify via Desalting Column to remove excess reagents C->D E Add AABE Reagent (and Aniline catalyst if at neutral pH) D->E F Incubate 2 hours at Room Temperature E->F G Purify Labeled Antibody (e.g., Size Exclusion Chromatography) F->G H Characterize Conjugate (e.g., DOL calculation) G->H G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 Biomolecule-CHO (Aldehyde) plus1 + P1 Biomolecule-CH=N-O-AABE (Stable Oxime Bond) R1->P1 Oxime Ligation P2 H₂O R1->P2 Oxime Ligation R2 H₂N-O-AABE (Aminoxy-EDTA) R2->P1 Oxime Ligation R2->P2 Oxime Ligation C1 pH 4.5-5.5 (uncatalyzed) or pH 6.5-7.5 (catalyzed) C2 Catalyst (e.g., Aniline) plus2 + G Start Start: Low Labeling Yield Q_pH Is the pH optimal? (Acidic or Neutral+Catalyst) Start->Q_pH A_pH Adjust pH: 4.5-5.5 for uncatalyzed 6.5-7.5 with catalyst Q_pH->A_pH No Q_Conc Are reactant concentrations high enough? Q_pH->Q_Conc Yes A_pH->Q_Conc A_Conc Increase protein concentration and/or molar excess of AABE Q_Conc->A_Conc No Q_Aldehyde Was aldehyde generation step efficient? Q_Conc->Q_Aldehyde Yes A_Conc->Q_Aldehyde A_Aldehyde Optimize periodate oxidation: Use fresh periodate, check time/conc. Q_Aldehyde->A_Aldehyde No Success Problem Solved Q_Aldehyde->Success Yes A_Aldehyde->Success

References

Technical Support Center: Troubleshooting Affinity Cleavage Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for affinity cleavage experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their protein purification and tag removal workflows. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to low cleavage efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My affinity-tagged protein is not cleaving or the cleavage efficiency is very low. What are the possible causes and how can I fix it?

Low or no cleavage of your fusion protein can be frustrating. The issue can stem from several factors, from the protein itself to the reaction conditions. Here’s a systematic guide to troubleshooting this problem.

Potential Causes & Solutions

  • Suboptimal Reaction Conditions: The efficiency of enzymatic or chemical cleavage is highly dependent on factors like temperature, pH, and incubation time.

    • Temperature: Lower temperatures can significantly slow down the cleavage reaction.[1] Conversely, excessively high temperatures can lead to protein degradation.

    • pH: The pH of the cleavage buffer can impact both the activity of the cleavage agent and the stability of the target protein.[1]

    • Incubation Time: The cleavage reaction may simply not have had enough time to proceed to completion.[2][3]

  • Incorrect Enzyme-to-Protein Ratio: For enzymatic cleavage, the amount of protease used is critical.

    • Too little enzyme: Insufficient protease will result in incomplete cleavage.

    • Too much enzyme: An excess of protease can lead to non-specific cleavage of your target protein.[4]

  • Presence of Inhibitors: Components in your buffer from the purification steps can inhibit the cleavage agent.

    • Protease Inhibitors: Residual protease inhibitors from the lysis buffer (e.g., PMSF, benzamidine) can inactivate serine proteases like Factor Xa and Enterokinase.[4]

    • Chelating Agents: EDTA can inhibit metalloproteases.

    • Other Buffer Components: High concentrations of salts (e.g., >250 mM NaCl) or imidazole (B134444) (>50 mM) can inhibit certain proteases like Enterokinase.[4]

  • Issues with the Cleavage Site: The accessibility and sequence of the cleavage site play a crucial role.

    • Inaccessible Cleavage Site: The cleavage site may be buried within the three-dimensional structure of the folded protein, making it inaccessible to the protease.[4][5]

    • Altered Cleavage Site: Errors during cloning can lead to a mutated or absent cleavage site.[2][6]

    • Flanking Amino Acid Residues: The amino acids immediately adjacent to the cleavage site can influence the efficiency of the reaction. For example, a proline residue immediately following the recognition site can hinder cleavage by some proteases.[1][4]

  • Inactive Cleavage Agent: The enzyme or chemical reagent may have lost its activity.

    • Improper Storage: Proteases are sensitive to storage conditions and can lose activity if not stored at the correct temperature (typically -20°C or -80°C).[5][7]

    • Expired Reagents: Always check the expiration date of your cleavage agents.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low cleavage efficiency:

TroubleshootingWorkflow start Low/No Cleavage check_conditions Verify Reaction Conditions (Temp, pH, Time) start->check_conditions check_enzyme Check Enzyme:Substrate Ratio check_conditions->check_enzyme Optimal optimize_conditions Optimize Conditions check_conditions->optimize_conditions Suboptimal check_buffer Analyze Buffer Composition (Inhibitors, Salts) check_enzyme->check_buffer Correct Ratio check_enzyme->optimize_conditions Incorrect Ratio check_sequence Sequence Verify Construct check_buffer->check_sequence No Inhibitors dialyze Buffer Exchange / Dialysis check_buffer->dialyze Inhibitors Present check_accessibility Assess Cleavage Site Accessibility check_sequence->check_accessibility Sequence Correct redesign Redesign Construct check_sequence->redesign Mutation Found check_activity Test Cleavage Agent Activity check_accessibility->check_activity Accessible denature Partial Denaturation check_accessibility->denature Inaccessible new_enzyme Use Fresh Cleavage Agent check_activity->new_enzyme Inactive check_activity->redesign Active optimize_conditions->check_enzyme No Improvement success Cleavage Successful optimize_conditions->success Optimized dialyze->optimize_conditions denature->optimize_conditions new_enzyme->optimize_conditions

Caption: Troubleshooting workflow for low affinity cleavage efficiency.

FAQ 2: How can I optimize the reaction conditions for my affinity cleavage experiment?

Optimizing reaction conditions is a critical step to ensure high cleavage efficiency. The following table summarizes key parameters and recommended starting points for optimization.

Table 1: Optimization of Cleavage Reaction Conditions

ParameterGeneral RecommendationOptimization Strategy
Temperature 4°C to 25°C.[1]Start with the recommended temperature for your specific protease. If cleavage is slow, consider increasing the temperature in small increments (e.g., to room temperature). For self-cleaving tags, higher temperatures generally lead to higher yields, but may require shorter incubation times.[1]
pH pH 7.0 to 8.5.The optimal pH is dependent on the specific cleavage agent and target protein stability.[1] Test a range of pH values (e.g., in 0.5 unit increments) to find the best balance between cleavage efficiency and protein integrity.
Incubation Time 2 to 16 hours.[2][8]If you observe incomplete cleavage, try increasing the incubation time.[2][3] It can be beneficial to run a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine the optimal duration.
Enzyme Concentration Varies by protease (see Table 2).If cleavage is inefficient, you can try increasing the enzyme concentration. However, be cautious as this can also increase the risk of non-specific cleavage. It's best to determine the optimal amount empirically.[2][6]
Buffer Additives Varies.Some proteases require specific cofactors (e.g., CaCl2 for Factor Xa).[6] Conversely, ensure no inhibiting agents are present. If the cleavage site is likely inaccessible, adding mild denaturants (e.g., low concentrations of urea (B33335) or guanidine-HCl) might help.[4][5][9]
FAQ 3: What are the recommended enzyme-to-protein ratios for common proteases?

The optimal enzyme-to-protein ratio can vary depending on the specific fusion protein and reaction conditions. However, the following table provides generally accepted starting points for common proteases.

Table 2: Recommended Starting Ratios for Enzymatic Cleavage

ProteaseRecommended Ratio (Enzyme:Target Protein)
Thrombin 10 units per mg of fusion protein.[2][6]
Factor Xa 1% (w/w).[2][6]
TEV Protease 1:100 to 1:50 (w/w) or 10 units per mg of fusion protein.
PreScission Protease 10 units per mg of fusion protein.[2][6]
Enterokinase 1:1000 to 1:100 (w/w).

Note: These are starting recommendations. The optimal ratio should be determined empirically for each specific target protein.

Experimental Protocols

On-Column Cleavage Protocol (General)

On-column cleavage is a popular method as it simplifies the removal of the cleaved tag and the protease.

  • Equilibrate the Column: Wash the affinity column with 5-10 column volumes of cleavage buffer.

  • Bind the Fusion Protein: Load the clarified cell lysate containing the fusion protein onto the column.

  • Wash the Column: Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

  • Initiate Cleavage:

    • For protease-mediated cleavage , add the protease in cleavage buffer to the column and incubate for the desired time at the optimal temperature. The flow should be stopped during incubation.

    • For self-cleaving intein tags , exchange the buffer to the cleavage-inducing buffer (often containing a thiol reagent like DTT or cysteine) and incubate.[8]

  • Elute the Target Protein: Collect the eluate containing your tag-less target protein.[8] The cleaved tag and, in the case of tagged proteases, the protease will remain bound to the resin.

  • Analyze the Results: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to assess the efficiency of binding and cleavage.

OnColumnCleavage start Start equilibrate Equilibrate Column with Cleavage Buffer start->equilibrate bind Bind Fusion Protein equilibrate->bind wash Wash to Remove Unbound Proteins bind->wash cleave Initiate On-Column Cleavage (Add Protease/Inducer) wash->cleave incubate Incubate at Optimal Temperature cleave->incubate elute Elute Tag-less Target Protein incubate->elute end End elute->end

Caption: A typical workflow for on-column affinity cleavage.

In-Solution Cleavage Protocol (General)

In-solution cleavage is performed after eluting the fusion protein from the affinity resin.

  • Purify the Fusion Protein: Perform affinity purification of the tagged protein according to your standard protocol.

  • Buffer Exchange: If the elution buffer is incompatible with the cleavage reaction (e.g., contains high concentrations of imidazole or denaturants), perform a buffer exchange into the optimal cleavage buffer via dialysis or a desalting column.

  • Perform Cleavage: Add the appropriate amount of cleavage agent to the purified fusion protein and incubate at the optimal temperature for the required time.

  • Remove the Tag and Protease: After cleavage, the tag and the protease need to be removed. This is typically done by a secondary chromatography step. For example, if your protein has a His-tag, you can use a Ni-NTA column to bind the uncleaved protein, the cleaved tag, and a His-tagged protease.

  • Analyze the Results: Use SDS-PAGE to check the completeness of the cleavage and the purity of the final product.

This technical support guide provides a starting point for troubleshooting your affinity cleavage experiments. Remember that every protein is different, and some empirical optimization is often necessary to achieve the best results.

References

stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Activity/Conjugation Efficiency Degradation of the aminoxy group.The aminoxy group can be susceptible to oxidation and hydrolysis. Prepare solutions fresh and use them promptly. Avoid exposure to strong oxidizing agents and extreme pH conditions. Store stock solutions under inert gas (e.g., argon or nitrogen) at low temperatures.
Hydrolysis of the acetamide (B32628) linker.Hydrolysis can occur, especially at non-neutral pH. Maintain the pH of the aqueous solution within a neutral range (pH 6-8) for short-term experiments. For long-term storage, consider buffered solutions at pH 7.4.
Oxidation of the benzyl (B1604629) group.While generally stable, the benzyl group can be susceptible to oxidation under harsh conditions. Protect solutions from light and atmospheric oxygen, especially if transition metal ions are present.
Precipitation or Cloudiness in Solution Low solubility at certain pH values.The solubility of EDTA and its derivatives is pH-dependent. Solubility generally increases with higher pH.[1] If precipitation occurs, try adjusting the pH to a more alkaline value (e.g., pH 8.0) with a suitable buffer.
Formation of insoluble metal complexes.If the solution contains divalent or trivalent metal ions, insoluble complexes with the EDTA moiety may form. Use high-purity water and reagents to minimize metal ion contamination.
Inconsistent Results in Assays Inaccurate concentration of the stock solution.The concentration of the stock solution may have changed over time due to degradation or solvent evaporation. It is recommended to determine the concentration of the stock solution before use, especially after prolonged storage. HPLC-UV is a suitable method for quantification.
Adsorption to container surfaces.Like many biomolecules, this compound may adsorb to certain types of plastic or glass surfaces. Using low-adsorption microcentrifuge tubes and pipette tips can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for an aqueous stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)?

A1: For short-term storage (up to a few days), it is recommended to store the aqueous solution at 2-8°C.[2][3] For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The pH of the solution should ideally be maintained between 7.0 and 8.0 using a suitable buffer. A stock solution of 0.5 M EDTA at pH 8.0 is stable for months at 4°C.[1][4]

Q2: What factors can affect the stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in my experiments?

A2: Several factors can influence the stability of the compound in aqueous solutions, including:

  • pH: Extreme pH values can lead to the hydrolysis of the acetamide linker and affect the stability of the aminoxy group.

  • Temperature: Higher temperatures can accelerate degradation reactions.[5]

  • Light: Exposure to light, especially UV light, can potentially lead to photodegradation.[3] It is advisable to store solutions in the dark.

  • Oxidizing Agents: The aminoxy group is susceptible to oxidation. Avoid contact with strong oxidizing agents.

  • Metal Ions: The EDTA moiety is a strong chelator of metal ions. The presence of certain metal ions could potentially catalyze degradation reactions.

Q3: How can I check for the degradation of my EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) solution?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and degradation of the compound. By comparing the chromatogram of a stored solution to that of a freshly prepared standard, you can identify degradation products, which would appear as additional peaks. A decrease in the area of the main peak would indicate a loss of the parent compound.

Q4: Is the aminoxy group stable in aqueous solutions?

A4: The aminoxy group is generally stable under neutral to slightly acidic conditions. However, it can be susceptible to oxidation and can react with aldehydes and ketones. It is crucial to avoid conditions that favor these side reactions.

Experimental Protocols

Protocol 1: Preparation and Storage of an Aqueous Stock Solution
  • Reagents and Materials:

    • EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Sterile, low-adsorption microcentrifuge tubes

  • Procedure:

    • Allow the powdered compound to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of PBS (pH 7.4) to achieve the desired concentration.

    • Vortex briefly to dissolve the powder completely. If solubility is an issue, gentle warming or sonication can be applied.

    • For long-term storage, aliquot the stock solution into single-use volumes in low-adsorption tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by HPLC
  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Freshly prepared standard solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

    • Aged solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) for testing

  • Procedure:

    • Set up the HPLC system with a suitable gradient elution method (e.g., 5-95% Mobile Phase B over 20 minutes).

    • Set the UV detector to a wavelength where the compound has significant absorbance (a wavelength scan of a fresh sample may be necessary to determine the optimal wavelength).

    • Inject a known concentration of the freshly prepared standard solution to establish the retention time and peak area of the intact compound.

    • Inject the aged solution that has been stored under specific conditions (e.g., at room temperature for 24 hours).

    • Analyze the chromatogram of the aged sample for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the aged sample to that in the fresh standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis HPLC Analysis prep_start Weigh Compound prep_dissolve Dissolve in Buffer prep_start->prep_dissolve prep_aliquot Aliquot for Storage prep_dissolve->prep_aliquot storage_fresh Fresh Sample (T=0) prep_aliquot->storage_fresh storage_aged Aged Sample (T=x) prep_aliquot->storage_aged analysis_inject Inject into HPLC storage_fresh->analysis_inject storage_aged->analysis_inject analysis_compare Compare Chromatograms analysis_inject->analysis_compare analysis_quantify Quantify Degradation analysis_compare->analysis_quantify

Caption: Workflow for assessing the stability of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products parent EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) hydrolysis Hydrolysis of Acetamide Linker parent->hydrolysis H₂O, pH extremes oxidation Oxidation of Aminoxy Group parent->oxidation Oxidants, O₂ photodegradation Photodegradation parent->photodegradation UV Light prod_hydrolysis EDTA-Benzylamine Derivative + Glyoxylic Acid Oxime hydrolysis->prod_hydrolysis prod_oxidation Nitroso Derivative oxidation->prod_oxidation prod_photo Various Photoproducts photodegradation->prod_photo

Caption: Potential degradation pathways for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

References

Technical Support Center: Purification of Peptides Modified with (S)-1-(4-Aminoxyacetamidobenzyl)EDTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides modified with (S)-1-(4-Aminoxyacetamidobenzyl)EDTA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying peptides modified with (S)-1-(4-Aminoxyacetamidobenzyl)EDTA?

A1: The primary challenge lies in the dual nature of the modification. The EDTA moiety is a strong metal chelator, which can lead to interactions with metal ions in your HPLC system or purification resins, potentially causing peak broadening, tailing, or even loss of product.[1] The aminoxy group, while useful for conjugation, can also be susceptible to side reactions if not handled properly. Furthermore, the increased hydrophilicity imparted by the EDTA group can alter the peptide's chromatographic behavior, requiring careful method development.

Q2: Which purification method is most suitable for these modified peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides modified with EDTA analogues.[2] It offers high resolution to separate the target peptide from synthesis-related impurities. Solid-phase extraction (SPE) can also be a valuable tool for initial cleanup and desalting, particularly for removing excess reagents before the final HPLC purification step.[3][4]

Q3: How does the (S)-1-(4-Aminoxyacetamidobenzyl)EDTA modification affect the peptide's retention on a C18 column?

A3: The EDTA moiety is highly polar and will generally decrease the retention time of the peptide on a reversed-phase column compared to its unmodified counterpart. The overall effect depends on the sequence and length of the peptide itself. Peptides with a higher content of hydrophobic amino acid residues will still retain well, but the modification will make them elute earlier in the acetonitrile (B52724) gradient.

Q4: Can I use Immobilized Metal Affinity Chromatography (IMAC) for purification?

A4: IMAC is generally not recommended for purifying peptides containing a strong chelator like EDTA. The EDTA on your peptide will likely strip the metal ions (e.g., Ni²⁺, Co²⁺) from the IMAC resin, leading to the elution of your peptide in the flow-through or wash steps, and contamination of the column.

Q5: What purity level should I aim for?

A5: The required purity level depends on the intended downstream application. For initial screening or non-sensitive assays, >90% purity may be sufficient. However, for in-vitro bioassays, in-vivo studies, or clinical applications, a purity of >95% or even >98% is typically required to ensure that observed biological effects are attributable to the modified peptide and not impurities.[5][6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your (S)-1-(4-Aminoxyacetamidobenzyl)EDTA modified peptide.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks in HPLC Metal Chelation: The EDTA moiety is chelating metal ions from the HPLC system (pump, tubing, frits), leading to poor peak shape.[1]1. System Passivation: Flush the entire HPLC system with a solution of EDTA (e.g., 5-10 µM EDTA in your mobile phases) to remove loosely bound metal ions. Important: Remove the column before passivation.[2] 2. Mobile Phase Additive: In some cases, adding a very low concentration of EDTA to the mobile phases can improve peak shape by chelating residual metal ions.[2] 3. Bio-inert System: If metal contamination is a persistent issue, consider using an HPLC system with bio-inert components (e.g., PEEK or titanium).
Low Recovery of the Modified Peptide Aggregation: The peptide may be aggregating, leading to precipitation or irreversible adsorption to surfaces. Poor Solubility: The modified peptide may have poor solubility in the initial mobile phase conditions.1. Solubilization: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[8] 2. Temperature Control: For some peptides, performing the purification at a slightly elevated temperature (e.g., 40°C) can improve solubility and reduce aggregation.[9] 3. Chaotropic Agents: Consider the addition of a chaotropic agent like guanidine (B92328) hydrochloride to the sample solvent to disrupt aggregation, but be mindful of its compatibility with your HPLC system and downstream applications.
Presence of Unexpected Peaks in the Chromatogram Synthesis-Related Impurities: Incomplete coupling can lead to deletion sequences. Incomplete deprotection can leave protecting groups on the peptide.[5] Side Reactions of the Aminoxy Group: The aminoxy group can potentially undergo side reactions during synthesis or cleavage.1. Mass Spectrometry Analysis: Use LC-MS to identify the mass of the impurity peaks. This can help determine if they are deletion sequences, incompletely deprotected peptides, or byproducts of side reactions.[10] 2. Optimize Synthesis: If deletion sequences are prevalent, optimize the coupling efficiency during solid-phase peptide synthesis (SPPS). 3. Optimize Cleavage: Ensure complete removal of all protecting groups during the cleavage step.
Peptide Elutes in the Void Volume of the SPE Cartridge Insufficient Retention: The peptide is too polar for the chosen SPE sorbent and is not retained.1. Use a More Retentive Sorbent: Switch to a more hydrophobic SPE sorbent (e.g., from C8 to C18). 2. Optimize Loading Conditions: Ensure the loading buffer is sufficiently acidic (e.g., contains 0.1% TFA) to protonate the peptide and increase its interaction with the stationary phase.[9] 3. Mixed-Mode SPE: Consider using a mixed-mode SPE cartridge (e.g., reversed-phase/ion-exchange) for better retention of polar peptides.[11]

Data Presentation

Table 1: Typical Purity and Yield for Modified Peptide Purification
Purification StagePurity Level (%)Overall Yield (%)Application Suitability
Crude (Post-synthesis)50 - 70-Initial screening, sequence optimization
After Solid-Phase Extraction (SPE)70 - 8580 - 95Peptide arrays, ELISA testing
After Single-Pass RP-HPLC> 9530 - 60In-vitro bioassays, enzymology, quantitative studies[6]
After Multi-Step RP-HPLC> 9810 - 40In-vivo studies, clinical trials, crystallography[5][7]

Note: Yields are highly dependent on the peptide sequence, length, and the efficiency of the synthesis and purification steps. The provided ranges are estimates.

Table 2: Comparison of Purification Techniques
TechniquePrincipleProsConsBest For
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[2]High resolution, well-established for peptides, scalable.Can be time-consuming, requires specialized equipment, potential for metal chelation issues with EDTA.Final high-purity purification.
Solid-Phase Extraction (SPE) Adsorption chromatography for sample cleanup.[3][4]Rapid, good for desalting and removing major impurities, can be automated.[11]Lower resolution than HPLC, not suitable for separating closely related impurities.Crude sample cleanup before HPLC.
Ion-Exchange Chromatography (IEX) Separation based on net charge.[12]Can be orthogonal to RP-HPLC, useful for charged peptides.The high salt concentrations used for elution may not be compatible with all downstream applications.Alternative or complementary step to RP-HPLC for complex purifications.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This is a general protocol and may require optimization based on the specific properties of your peptide.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude or partially purified peptide in a minimal volume of Mobile Phase A.

    • If solubility is an issue, a small amount of ACN or DMSO can be added.

    • Centrifuge the sample to remove any particulates.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Flow Rate: Dependent on column dimensions (analytical: ~1 mL/min; preparative: ~20 mL/min).

    • Detection: UV at 214 nm (peptide bond) and 280 nm (if Trp or Tyr are present).

    • Gradient (Analytical Scout Run):

      • 5-95% B over 30 minutes to determine the retention time of the target peptide.

    • Gradient (Preparative Run):

      • Design a shallower gradient around the elution point of your peptide determined from the scout run. For example, if the peptide elutes at 30% B, a gradient of 20-40% B over 40 minutes can be used for better separation.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the target peptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 2: Solid-Phase Extraction (SPE) for Desalting and Cleanup
  • Cartridge Selection:

    • Choose a C18 SPE cartridge with a bed weight appropriate for your sample amount.

  • Conditioning:

    • Wash the cartridge with 1-2 column volumes of acetonitrile (ACN).

  • Equilibration:

    • Equilibrate the cartridge with 2-3 column volumes of 0.1% TFA in water.

  • Sample Loading:

    • Dissolve the crude peptide in a minimal volume of 0.1% TFA in water and load it onto the cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and very polar impurities.

  • Elution:

    • Elute the peptide with a solution of 50-70% ACN in 0.1% TFA in water. The optimal ACN concentration should be determined empirically.

  • Drying:

    • Dry the eluted sample using a centrifugal evaporator or by lyophilization.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Synthesis Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Peptide Crude Modified Peptide Cleavage->Crude_Peptide SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Crude_Peptide->SPE Desalting HPLC Reversed-Phase HPLC Crude_Peptide->HPLC Direct Purification SPE->HPLC Analysis Fraction Analysis (Analytical HPLC & MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Purified Modified Peptide (>95-98%) Lyophilization->Pure_Peptide

Caption: General workflow for the synthesis and purification of modified peptides.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_impurities Impurity Issues Start Poor HPLC Chromatogram Broad_Tailing Broad or Tailing Peaks? Start->Broad_Tailing Metal_Chelation Potential Metal Chelation Broad_Tailing->Metal_Chelation Yes Low_Recovery Low Recovery? Broad_Tailing->Low_Recovery No Passivate Passivate HPLC System with EDTA Metal_Chelation->Passivate Aggregation Potential Aggregation/ Poor Solubility Low_Recovery->Aggregation Yes Extra_Peaks Unexpected Peaks? Low_Recovery->Extra_Peaks No Optimize_Solvent Optimize Sample Solvent (e.g., add DMSO) Aggregation->Optimize_Solvent Synthesis_Impurity Synthesis-Related Impurities Extra_Peaks->Synthesis_Impurity Yes Analyze_MS Analyze with LC-MS to Identify Synthesis_Impurity->Analyze_MS

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: Preventing Metal Contamination in Experiments Using EDTA Chelators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting metal contamination when using EDTA (Ethylenediaminetetraacetic acid) in laboratory experiments.

Troubleshooting Guide

Unexpected results in experiments involving EDTA can often be traced back to metal ion contamination. This guide provides a systematic approach to identifying and resolving these issues.

Table 1: Troubleshooting Common Issues Related to Metal Contamination

Problem Potential Cause Recommended Solution
Unexpected color changes in solutions. Contamination with transition metal ions that form colored complexes with EDTA.[1]Identify and eliminate the source of contamination by systematically checking reagents, water, and labware. Use high-purity reagents and ultrapure water.[2]
Inconsistent or poor reproducibility in assays. Variable levels of metal ion contamination between experiments affecting reaction kinetics or binding affinities.[2]Implement a stringent labware cleaning protocol.[2] Use a consistent source of high-purity water and reagents. Consider preparing a large batch of buffer to be used across multiple experiments.
Reduced enzyme activity. Presence of inhibitory metal ions, or chelation of essential metal cofactors by EDTA.[3]Test for specific metal ion contamination using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4] If EDTA is chelating essential cofactors, consider adjusting the EDTA concentration or using a different chelator with higher specificity.
Distorted peak shapes or altered retention times in chromatography. Metal ion contamination in the mobile phase or on the column, leading to unwanted interactions with the analyte.[5][6]Passivate the HPLC system by flushing with a dilute solution of EDTA (5-10 µM) or a weak acid like nitric acid.[5][6] Ensure high purity of mobile phase solvents and additives.
Precipitation in solutions. High concentrations of metal ions reacting with EDTA to form insoluble complexes, or pH shifts causing precipitation.[7]Filter the solution to remove precipitate. Re-evaluate the required EDTA concentration and ensure the pH of the solution is stable and appropriate for the specific metal-EDTA complex.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal contamination in the lab?

A1: Common sources of metal contamination include:

  • Labware: Glassware can leach metal ions.[8] Plastics like polypropylene (B1209903) and polyethylene (B3416737) are better, but fluoropolymers (e.g., PFA) are ideal for ultra-trace metal analysis due to their low levels of impurities.[8]

  • Water: Tap water contains significant levels of various metal ions. Always use high-purity water, such as Milli-Q or ultrapure water, for preparing solutions and final rinses of labware.[2]

  • Reagents: Use analytical grade or higher purity reagents. Be aware that even high-grade reagents can contain trace amounts of metal impurities.

  • Airborne Particles: Dust and aerosols in the laboratory environment can introduce metal contamination.[9]

  • Sample Handling: Spatulas, stir bars, and other equipment can be a source of contamination if not properly cleaned.

Q2: How does pH affect EDTA's ability to chelate metals and how can I optimize it?

A2: The chelating ability of EDTA is highly pH-dependent.[1][7] EDTA is a polyprotic acid, and its carboxylate groups must be deprotonated to effectively bind metal ions. At low pH, these groups are protonated, reducing EDTA's chelation efficiency. For most divalent metals, chelation is optimal in neutral to alkaline conditions (pH > 7).[7] To optimize, you should buffer your solution to a pH that ensures the stability of the specific metal-EDTA complex you are working with.[10][11]

Q3: Can I use EDTA to remove metal contamination from my experimental system?

A3: Yes, a dilute solution of EDTA can be used to purge metal ions from systems like HPLC tubing and columns. A common procedure involves flushing the system with a 5–10 µM solution of EDTA in the mobile phase.[5][6] It is crucial to use a low concentration to avoid precipitation or damage to the system.[5][6] After flushing with the EDTA solution, the system should be thoroughly flushed with the mobile phase without EDTA.[5][6]

Q4: What are the best practices for cleaning labware to avoid metal contamination?

A4: For trace metal analysis, a rigorous cleaning protocol is essential. An acid wash is a highly effective method.[2]

  • Initial Cleaning: Wash with a suitable detergent to remove organic residues.[12]

  • Acid Soaking: Soak the labware in a solution of nitric acid (e.g., 1-10%) or hydrochloric acid (e.g., 6M) for at least two hours.[12][13]

  • Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with high-purity water (e.g., DI or Milli-Q water).[12][13]

  • Drying: Air dry in a clean environment or use a drying oven at an appropriate temperature for the material.[13]

For extremely sensitive applications, automated acid vapor cleaning systems can be used.[8][14]

Experimental Protocols

Protocol 1: Acid Washing of Glassware and Plasticware for Trace Metal Analysis

This protocol is designed to minimize metal contamination from laboratory vessels.

Materials:

  • Detergent (metal-free)

  • Trace metal grade Nitric Acid (HNO₃) or Hydrochloric Acid (HCl)

  • High-purity deionized (DI) or Milli-Q water

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Pre-cleaning: Manually wash the labware with a metal-free detergent and tap water to remove all visible residues. Rinse thoroughly with tap water.

  • Acid Bath Preparation: In a well-ventilated fume hood, prepare a 10% (v/v) nitric acid or 6 M hydrochloric acid bath in a suitable container (e.g., a large plastic basin).

  • Soaking: Completely submerge the labware in the acid bath. Ensure there are no trapped air bubbles. Let it soak for a minimum of 4 hours, or overnight for best results.

  • Rinsing: Carefully remove the labware from the acid bath and rinse it extensively under running tap water.

  • Final Rinse: Perform a final rinse with high-purity DI or Milli-Q water. Rinse at least three to five times, ensuring all surfaces are contacted by the pure water.

  • Drying: Allow the labware to air dry in a dust-free environment, such as a covered rack or a laminar flow hood. Alternatively, use a drying oven set to a temperature appropriate for the labware material (e.g., < 75°C for most plastics).

Protocol 2: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)

This protocol describes the preparation of a standard EDTA stock solution, with careful pH adjustment to ensure the EDTA dissolves completely.

Materials:

  • Disodium (B8443419) EDTA dihydrate (Na₂H₂Y·2H₂O)

  • Sodium Hydroxide (NaOH) pellets or a concentrated solution

  • High-purity deionized (DI) or Milli-Q water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weighing: Weigh out 186.1 g of disodium EDTA dihydrate for every 1 L of solution to be prepared.

  • Initial Mixing: Add the EDTA powder to a beaker containing approximately 800 mL of high-purity water. The EDTA will not fully dissolve at this stage.[1]

  • pH Adjustment: While stirring the suspension, slowly add NaOH pellets or a concentrated NaOH solution. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue to add NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve.[1]

  • Final Volume Adjustment: Once the EDTA is fully dissolved and the pH is stable at 8.0, quantitatively transfer the solution to a 1 L volumetric flask.

  • Dilution: Add high-purity water to bring the final volume to the 1 L mark.

  • Storage: Store the solution in a clean, tightly sealed plastic bottle at room temperature.

Visualizations

Experimental Workflow for Preparing Metal-Free Solutions

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_storage Storage & QC reagents Select High-Purity Reagents dissolve Dissolve Reagents reagents->dissolve water Use Ultrapure Water (e.g., Milli-Q) water->dissolve labware Use Acid-Washed Labware labware->dissolve ph_adjust Adjust pH with High-Purity Acid/Base dissolve->ph_adjust final_vol Bring to Final Volume ph_adjust->final_vol storage Store in Clean Plastic Container final_vol->storage qc Optional: Analyze for Trace Metals (ICP-MS) storage->qc

Caption: Workflow for minimizing metal contamination during solution preparation.

Troubleshooting Logic for Metal Contamination Issues

troubleshooting_logic start Unexpected Experimental Result? check_contamination Suspect Metal Contamination? start->check_contamination check_reagents Check Reagent Purity? check_contamination->check_reagents Yes no_issue Contamination Unlikely check_contamination->no_issue No check_water Check Water Source? check_reagents->check_water Pure solution_reagents Use Higher Purity Reagents check_reagents->solution_reagents Impure check_labware Check Labware Cleanliness? check_water->check_labware Pure solution_water Switch to Ultrapure Water check_water->solution_water Contaminated solution_labware Implement Acid Wash Protocol check_labware->solution_labware Contaminated check_labware->no_issue Clean

Caption: Decision tree for troubleshooting potential metal contamination.

References

Technical Support Center: Mass Spectrometry Analysis of EDTA-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) analysis of peptides modified with or in the presence of Ethylenediaminetetraacetic acid (EDTA).

Frequently Asked Questions (FAQs)

Q1: What is EDTA, and why is it a problem for mass spectrometry?

A1: EDTA is a chelating agent used in various biochemical applications to bind divalent cations, which can inhibit metalloproteases and other enzymatic reactions. In mass spectrometry, particularly with electrospray ionization (ESI), EDTA can cause significant issues. It is non-volatile, leading to ion source contamination. Furthermore, it can suppress the ionization of target peptides, form adducts with peptides, and chelate metal ions, which complicates mass spectra and reduces the sensitivity of the analysis.[1][2]

Q2: How does EDTA interfere with peptide ionization in ESI-MS?

A2: EDTA's interference in ESI-MS stems from several factors:

  • Ion Suppression: EDTA and its metal complexes can compete with peptides for ionization, reducing the signal intensity of the target analytes.[3]

  • Adduct Formation: EDTA can form adducts with peptides and metal ions, leading to the appearance of unexpected peaks in the mass spectrum and making data interpretation difficult.[2][4][5]

  • Source Contamination: Being non-volatile, EDTA can accumulate in the ion source, leading to a persistent background signal and requiring frequent cleaning.

Q3: I am observing very low signal intensity for my peptide. Could EDTA be the cause?

A3: Yes, signal suppression is a common consequence of EDTA contamination.[3] EDTA can significantly reduce the ionization efficiency of peptides, leading to weak signals or even complete loss of detection for your analyte.[6][7][8]

Q4: My mass spectra show multiple unexpected peaks. How can I determine if they are EDTA-related adducts?

A4: EDTA-related adducts often appear as a series of peaks corresponding to the peptide mass plus the mass of EDTA (292.24 Da) or its metal complexes.[2] You may also observe adducts with common alkali metals like sodium ([M+Na]+) and potassium ([M+K]+), which can be exacerbated by the presence of EDTA.[4][5][9] The mass of the EDTA-H+ cation is 293.2 m/z, and the EDTA-Na+ cation is 315.2 m/z.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no peptide signal Ion suppression by EDTA.Implement a desalting/purification step before MS analysis. Options include ultrafiltration, spin column gel filtration, or reverse-phase HPLC.[11][12][13][14]
Complex and uninterpretable spectra Formation of EDTA and metal adducts.[4][5][15]Optimize sample cleanup to remove EDTA. Consider using mobile phase additives like formic acid or trifluoroacetic acid to minimize adduct formation.[9][15]
Poor chromatographic peak shape Interference of EDTA with reverse-phase chromatography.Use a robust sample cleanup method. Ensure the sample is fully dissolved in an appropriate solvent before injection.
Gradual loss of instrument sensitivity Contamination of the ion source with non-volatile EDTA.Regularly clean the mass spectrometer's ion source according to the manufacturer's protocol.

Experimental Protocols

Protocol 1: Removal of EDTA using Ultrafiltration

This protocol is suitable for removing EDTA from protein or larger peptide samples.

  • Select an ultrafiltration device: Choose a device with a molecular weight cutoff (MWCO) significantly smaller than your peptide of interest (e.g., 10 kDa MWCO for a 30 kDa protein).[12]

  • Sample Loading: Load your EDTA-containing sample into the ultrafiltration unit.

  • Dilution and Concentration: Add a suitable buffer (e.g., one compatible with MS analysis like ammonium (B1175870) bicarbonate) to the sample.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to force the buffer and small molecules like EDTA through the membrane while retaining your peptide.

  • Repeat: Repeat the dilution and concentration steps 2-3 times to ensure thorough removal of EDTA.[12]

  • Sample Recovery: Recover the concentrated, EDTA-free peptide sample from the device.

Protocol 2: Desalting Peptides with C18 Spin Columns

This is a common and effective method for cleaning up peptide samples before MS analysis.[16]

  • Column Activation: Add 50% acetonitrile (B52724) (ACN) to a C18 spin column and centrifuge.

  • Column Equilibration: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the column and centrifuge. Repeat this step 3-4 times.

  • Sample Loading: Load your peptide sample onto the column and centrifuge at a low speed (800-1000 RPM). Re-load the flow-through and repeat to maximize binding.

  • Washing: Wash the column with 0.1% formic acid or 0.1% TFA to remove salts and contaminants like EDTA.

  • Elution: Elute the bound peptides with a solution of 40-50% ACN and 0.1% formic acid or 0.1% TFA.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum concentrator and reconstitute in a solvent suitable for your MS analysis (e.g., 5% ACN, 0.1% formic acid).[17]

Visual Guides

EDTA_Interference_Pathway cluster_sample Sample with EDTA cluster_esi Electrospray Ionization (ESI) Source cluster_ms Mass Spectrum Peptide Target Peptide AdductFormation Adduct Formation Peptide->AdductFormation Forms complexes PeptideIon [Peptide+H]⁺ Peptide->PeptideIon Desired Ionization EDTA EDTA IonSuppression Ion Suppression EDTA->IonSuppression Competes for charge EDTA->AdductFormation Forms complexes MetalIons Metal Ions (e.g., Ca²⁺, Mg²⁺) MetalIons->AdductFormation Forms complexes IonSuppression->PeptideIon Reduces intensity ComplexSpectrum Complex Spectrum with Adducts AdductFormation->ComplexSpectrum ReducedSignal Reduced Peptide Signal PeptideIon->ReducedSignal

Caption: Logical diagram of EDTA interference in ESI-MS.

Troubleshooting_Workflow Start Start: Poor MS Data Quality CheckEDTA Is EDTA present in the sample buffer? Start->CheckEDTA RemoveEDTA Implement Sample Cleanup (e.g., Desalting, Ultrafiltration) CheckEDTA->RemoveEDTA Yes CheckOtherSources Investigate other sources of interference (e.g., salts, detergents) CheckEDTA->CheckOtherSources No Reanalyze Re-analyze Sample RemoveEDTA->Reanalyze Reanalyze->CheckOtherSources Unsuccessful EndGood End: Improved Data Quality Reanalyze->EndGood Successful EndBad End: Problem Persists CheckOtherSources->EndBad

Caption: Troubleshooting workflow for poor MS data quality.

References

how to improve the specificity of affinity cleaving reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Affinity Cleaving Reagents. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you enhance the specificity and efficiency of your affinity cleavage experiments.

Troubleshooting Guide

This section addresses common problems encountered during affinity cleavage reactions, their potential causes, and recommended solutions.

Problem 1: Incomplete or No Cleavage of the Target Protein

Q: My affinity-tagged protein is not being cleaved. What could be the issue?

A: Incomplete or failed cleavage is a frequent issue with several potential causes. Systematically troubleshooting the reaction components and conditions is the best approach.

  • Possible Cause 1: Suboptimal Reagent-to-Protein Ratio.

    • Solution: The ratio of the cleaving reagent (protease) to your target protein is critical. This ratio often needs to be determined empirically. As a starting point, use recommended ratios, but be prepared to optimize through titration experiments.[1] For some proteases like Factor Xa, increasing the concentration up to 5% (w/w) can improve results.[1]

  • Possible Cause 2: Insufficient Incubation Time or Suboptimal Temperature.

    • Solution: Cleavage reactions can be slow. Increase the incubation time; reactions lasting 20 hours or more can significantly improve cleavage, provided the target protein remains stable.[1][2] Also, ensure the reaction is performed at the optimal temperature for the specific protease. Some proteases work well at 4°C, while others require room temperature or higher.[3]

  • Possible Cause 3: Issues with the Cleavage Site.

    • Solution:

      • Sequence Verification: Confirm that the protease recognition sequence in your construct is correct and has not been altered during cloning.[1][2]

      • Flanking Residues: The amino acids immediately adjacent to the cleavage site can dramatically influence efficiency. For example, a proline residue following a Factor Xa site can inhibit cleavage.[1][4] Similarly, for self-cleaving intein tags, the N-terminal amino acid of the target protein affects cleavage kinetics.[5]

      • Steric Hindrance: The cleavage site may be inaccessible to the protease due to protein folding. Try performing the cleavage under denaturing conditions or modifying the tag to include a longer, more flexible linker.[6]

  • Possible Cause 4: Inactive Cleaving Reagent.

    • Solution: Ensure the protease has been stored correctly (e.g., at -20°C or -80°C) to maintain its activity.[6][7] Avoid repeated freeze-thaw cycles.

  • Possible Cause 5: Inhibitors in the Reaction Buffer.

    • Solution: Components from the lysis or purification buffers, such as chelating agents (e.g., EDTA for Factor Xa which requires Ca²⁺) or protease inhibitors, can interfere with the cleavage reaction. Perform a buffer exchange or dialysis step on your purified protein before adding the cleaving reagent.[1]

Problem 2: Multiple Bands Observed After Cleavage (Non-Specific Cleavage)

Q: After cleavage and running an SDS-PAGE gel, I see my target protein but also several other bands. How do I improve specificity?

A: The appearance of multiple bands suggests either non-specific activity of your cleaving reagent or degradation of your target protein by contaminating proteases.

  • Possible Cause 1: Internal Cleavage Sites in Target Protein.

    • Solution: Your target protein may contain sequences that are identical or highly similar to the intended cleavage site. Perform a bioinformatic analysis of your protein's amino acid sequence to identify potential internal recognition sites.[1][2][4] If such sites exist, you may need to use a different protease with a more unique recognition sequence or engineer the protein to remove the internal sites.

  • Possible Cause 2: Protease Contamination.

    • Solution: The purified tagged protein sample may be contaminated with proteases from the expression host. Verify that the extra bands are not present before the cleavage reaction is initiated.[1][2] If contamination is suspected, consider adding an additional purification step before cleavage or passing the sample over a benzamidine (B55565) column to remove serine proteases like thrombin and Factor Xa after cleavage.[1][2]

  • Possible Cause 3: Intrinsic Promiscuity of the Cleaving Reagent.

    • Solution: Some proteases are inherently less specific, especially at high concentrations or during long incubations.

      • Optimize Conditions: Reduce the concentration of the cleaving reagent and shorten the incubation time to the minimum required for sufficient on-target cleavage.

      • Use High-Fidelity Reagents: For applications like genome editing with CRISPR-Cas nucleases, engineered high-fidelity variants (e.g., SpCas9-HF1) are designed to reduce off-target cleavage by decreasing the reagent's affinity for mismatched DNA sequences.[8][9] This principle of engineering the cleaving agent for higher specificity can be applied to other systems.

      • Dual-Requirement Strategies: In CRISPR systems, a "dual nickase" approach dramatically improves specificity. Two separate guide RNAs target opposite strands, and two Cas9 nickase enzymes create single-strand breaks. A double-strand break only occurs when both reagents bind in close proximity, making off-target events highly improbable.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cleaving reagent for my protein? A1: The choice depends on several factors:

  • Specificity: Select a protease with a recognition sequence that is absent in your target protein (e.g., TEV protease has a long, specific recognition site).

  • Cleavage Conditions: Ensure the protease is active in buffers and conditions (pH, salt, temperature) that maintain your target protein's stability and function.

  • Post-Cleavage Residues: Some proteases leave extra amino acids on your protein, while others (like TEV or SUMO protease) can be engineered to leave none.

  • Removal: Consider how you will remove the protease after cleavage. Many commercial proteases are themselves tagged (e.g., with a His-tag) for easy removal by affinity chromatography.

Q2: Can I perform the cleavage reaction while my protein is still bound to the affinity resin (on-column cleavage)? A2: Yes, on-column cleavage is a popular technique that can streamline purification by combining elution and tag removal into a single step. The target protein is eluted while the cleaved tag and the protease (if it's also tagged) remain bound to the resin. For this to be efficient, ensure optimal buffer conditions and allow sufficient incubation time for the cleavage to occur on the column.[11]

Q3: My cleavage efficiency is low. Besides time and temperature, what buffer components can I adjust? A3: Buffer composition is key.

  • pH: Most proteases have an optimal pH range; ensure your buffer is within this range.[5][12]

  • Salt Concentration: Adjusting the NaCl concentration (e.g., between 50 mM and 1 M) can help reduce non-specific interactions and improve specificity.[7][11]

  • Additives: For certain proteases, additives can enhance activity. For example, adding ~0.5% SDS can significantly improve Factor Xa cleavage for some proteins.[1] Conversely, ensure no inhibiting additives are present (e.g., EDTA for Factor Xa).[1]

Q4: What is the difference between binding specificity and cleavage specificity? A4: These are two distinct steps that both contribute to the overall specificity of a cleaving reagent.

  • Binding Specificity: Refers to the reagent's ability to bind preferentially to the intended target sequence over other similar sequences.

  • Cleavage Specificity: Refers to the reagent's catalytic activity—its ability to perform the cleavage reaction—after binding. Some engineered reagents achieve higher overall specificity by reducing binding affinity to off-target sites, while others bind to off-target sites but are unable to cleave them efficiently.[13][14] Understanding both is crucial for troubleshooting specificity issues.

Data Summary Table

The following table summarizes key quantitative parameters for optimizing common affinity cleavage reactions. Note that these are starting points, and empirical optimization is highly recommended for each specific protein.

ParameterFactor XaThrombinPreScission ProteaseTEV Protease
Enzyme:Protein Ratio ≥1% (w/w); can be increased to 5%[1]≥10 units/mg of protein[1]≥10 units/mg of protein[1]10 units/mg (or 1:100 mass ratio)
Optimal Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)4-5°C[1]4-30°C (often done at 4°C overnight)
Optimal pH 7.5 - 8.0[1]8.0 - 8.57.5[1]7.5 - 8.5
Required Cofactors Ca²⁺ (1 mM)[1]NoneNoneNone
Known Inhibitors EDTA, Chelating AgentsBenzamidine, PMSFDTT > 5mMHigh concentrations of some detergents
Typical Incubation 2 - 20 hours[1]2 - 16 hours4 - 20 hours[1][2]2 hours to overnight

Key Experimental Protocols

Protocol 1: Optimizing Cleavage Conditions

This protocol describes a method for empirically determining the optimal protease concentration and incubation time.

  • Prepare the Target Protein: Start with a purified, buffer-exchanged stock of your affinity-tagged protein at a known concentration (e.g., 1 mg/mL).

  • Set Up Test Reactions: In separate microcentrifuge tubes, set up a series of small-scale trial digestions (e.g., 20-50 µL total volume).

    • Vary Protease Concentration: Keep the target protein amount constant (e.g., 10 µg) and add varying amounts of protease (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µg for a w/w titration).

    • Vary Incubation Time: For a promising protease concentration, set up identical reactions and incubate them for different durations (e.g., 2, 4, 8, 16, 24 hours).

  • Incubation: Incubate all tubes at the recommended temperature for the protease.

  • Stop Reaction & Analyze: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Analyze by SDS-PAGE: Run all samples on an SDS-PAGE gel. Stain with Coomassie Blue or use Western blotting to visualize the cleaved and uncleaved protein bands. The optimal condition is the one that yields the most complete cleavage with the least amount of protease and time, minimizing the risk of non-specific degradation.

Protocol 2: On-Column Affinity Cleavage

This protocol is for cleaving the affinity tag while the fusion protein is immobilized on an affinity resin.

  • Bind Protein to Resin: Load the clarified cell lysate containing your tagged protein onto a pre-equilibrated affinity column (e.g., Ni-NTA for His-tags, Glutathione for GST-tags).

  • Wash the Resin: Wash the column extensively with 10-20 column volumes of wash buffer (containing a low concentration of a competitive eluent like imidazole (B134444) for His-tags, if needed) to remove non-specifically bound proteins.[11]

  • Prepare for Cleavage: Equilibrate the column with 3-5 column volumes of the appropriate cleavage buffer for your chosen protease.

  • Apply Protease: Dilute the protease in cleavage buffer and apply it to the column. Allow the solution to fully enter the resin bed.

  • Incubate: Stop the column flow and incubate the resin with the protease solution for the desired time (e.g., 4-16 hours) at the optimal temperature (e.g., 4°C).[11] This allows the protease to cleave the tag from the immobilized protein.

  • Elute Target Protein: Elute your now tag-free target protein from the column using fresh cleavage buffer. The cleaved tag and the tagged protease (if applicable) will remain bound to the resin.

  • Analyze Fractions: Collect elution fractions and analyze them by SDS-PAGE to confirm successful cleavage and purity.

Visualizations

TroubleshootingWorkflow start Start: Cleavage Experiment Fails q1 Is there ANY cleaved product? start->q1 sub_a1 Incomplete Cleavage q1->sub_a1 Yes (Partial) sub_a2 No Cleavage q1->sub_a2 No q2 Are there multiple unexpected bands? sub_b1 Non-Specific Cleavage q2->sub_b1 Yes end_ok Problem Solved q2->end_ok No c1 Check Reaction Conditions: - Increase Incubation Time/Temp - Optimize Protease Ratio - Verify Buffer (pH, cofactors) sub_a1->c1 c2 Check Reagent & Substrate: - Test Protease Activity - Verify Cleavage Site Sequence - Check for Steric Hindrance sub_a2->c2 c3 Check for Contamination: - Analyze Pre-Cleavage Sample - Add Protease Inhibitors (to lysis) - Repurify Target Protein sub_b1->c3 c1->q2 c2->q1 c4 Check for Internal Sites: - Bioinformatic Sequence Scan - Reduce Protease Concentration - Use Higher Fidelity Protease c3->c4 c4->end_ok Cleavage_Workflows cluster_0 On-Column Cleavage cluster_1 In-Solution Cleavage oc1 1. Bind Fusion Protein to Resin oc2 2. Wash Resin oc1->oc2 oc3 3. Add Protease to Column oc2->oc3 oc4 4. Incubate oc3->oc4 oc5 5. Elute Tag-Free Protein oc4->oc5 oc_result Result: Pure Target Protein (Tag & Protease remain on resin) oc5->oc_result is1 1. Bind & Elute Fusion Protein is2 2. Add Protease to Eluate is1->is2 is3 3. Incubate is2->is3 is4 4. Remove Protease & Cleaved Tag (e.g., re-run on affinity column) is3->is4 is_result Result: Pure Target Protein is4->is_result Specificity_Mechanism Principle of a Dual-Component Specificity Strategy cluster_0 Standard Cleavage (Single Reagent) cluster_1 High Specificity (Dual 'Nickase' Reagents) OnTarget On-Target Site [ ~~~~~~ ] Cleavage1 CLEAVAGE OnTarget->Cleavage1 Binds & Cuts OffTarget1 Off-Target Site [ ~~~x~~ ] Cleavage2 OFF-TARGET CLEAVAGE OffTarget1->Cleavage2 Binds & Cuts Reagent1 Cleaving Reagent Reagent1->OnTarget Reagent2 Cleaving Reagent Reagent2->OffTarget1 OnTarget2 On-Target Site [ ~~~~~~ | ~~~~~~ ] Cleavage3 SPECIFIC CLEAVAGE OnTarget2->Cleavage3 Both Bind & Cut OffTarget2 Off-Target Site [ ~~~x~~ | ~~~~~~ ] NoCleavage NO CLEAVAGE (Single nick is repaired) OffTarget2->NoCleavage Only one binds NickaseA1 Reagent A NickaseA1->OnTarget2 NickaseB1 Reagent B NickaseB1->OnTarget2 NickaseA2 Reagent A NickaseA2->OffTarget2

References

Validation & Comparative

A Comparative Guide to Site-Specific Protein Labeling: Validation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) as a site-specific labeling agent with other prominent techniques in the field. The following sections detail the underlying chemistries, provide quantitative comparisons of their performance, and outline experimental protocols to assist researchers in selecting the most suitable method for their applications.

Introduction to Site-Specific Protein Labeling

Site-specific modification of proteins is a cornerstone of modern biological research and therapeutic development. It allows for the precise attachment of various moieties, such as fluorophores, drug molecules, or chelating agents, to a specific location on a protein. This precision is crucial for understanding protein function, developing targeted therapeutics, and creating advanced diagnostic tools.

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional molecule designed for site-specific labeling. It features an aminoxy group that can react with an aldehyde or ketone on a target protein via oxime ligation, and an EDTA (ethylenediaminetetraacetic acid) moiety, a well-known metal chelator. This combination makes it a promising tool for applications such as targeted radionuclide therapy or imaging, where a chelating agent is required to be positioned at a specific site on a protein, like an antibody.

While direct experimental validation data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is not extensively available in peer-reviewed literature, its performance can be inferred from the well-established principles of oxime ligation. This guide will, therefore, evaluate its potential based on the known characteristics of this reaction chemistry and compare it with other widely used site-specific labeling methods.

Comparison of Site-Specific Labeling Technologies

The selection of a site-specific labeling strategy depends on several factors, including the nature of the protein, the desired label, the required efficiency, and the experimental context (in vitro vs. in vivo). The following table provides a quantitative comparison of key performance indicators for different labeling methods.

Labeling Method Target Residue/Tag Typical Labeling Efficiency Reaction Time Second-Order Rate Constant (k) Key Reagents Biocompatibility
Oxime Ligation (e.g., with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)) Aldehyde/Ketone (introduced via unnatural amino acids or enzymatic modification)>70%[1]30 min - 16 h[1]10¹ - 10³ M⁻¹s⁻¹[2][3]Aminoxy-functionalized label, aldehyde/ketone-modified protein, aniline (B41778) catalyst (optional)[2][4][5][6]High
SNAP-tag® SNAP-tag (engineered O⁶-alkylguanine-DNA alkyltransferase)>95%10 - 30 min~10⁵ - 10⁷ M⁻¹s⁻¹[7][8][9][10][11]SNAP-tag fusion protein, O⁶-benzylguanine substrateHigh
HaloTag® HaloTag (engineered haloalkane dehalogenase)>80%15 - 60 min~10⁴ - 10⁸ M⁻¹s⁻¹[8][9][12][13]HaloTag fusion protein, chloroalkane ligandHigh
Sortase A-mediated Ligation LPXTG motif (C-terminus) and (G)n motif (N-terminus)>90%[14]1 - 24 h[14][15]Enzyme-dependentSortase A enzyme, LPXTG-tagged protein, (G)n-tagged label, Ca²⁺High
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide and Alkyne (introduced via unnatural amino acids)Nearly quantitative1 - 4 h~10⁴ - 10⁵ M⁻¹s⁻¹Azide/Alkyne-modified protein, Alkyne/Azide-functionalized label, Cu(I) catalyst, ligandModerate (potential copper cytotoxicity)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide and Cyclooctyne (introduced via unnatural amino acids)High1 - 12 h~1 M⁻¹s⁻¹Azide/Alkyne-modified protein, Cyclooctyne/Azide-functionalized labelHigh

Signaling Pathways and Experimental Workflows

Oxime Ligation Pathway

The fundamental reaction for labeling with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is the oxime ligation. This reaction involves the formation of a stable oxime bond between the aminoxy group of the labeling agent and a carbonyl group (aldehyde or ketone) on the target protein.

OximeLigation Oxime Ligation Pathway Protein_Aldehyde Protein with Aldehyde/Ketone Intermediate Schiff Base Intermediate Protein_Aldehyde->Intermediate + Aminoxy-EDTA Aminoxy_EDTA EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Aminoxy_EDTA->Intermediate Oxime_Product Labeled Protein (Oxime Bond) Intermediate->Oxime_Product - H₂O Catalyst Aniline Catalyst Catalyst->Intermediate accelerates

Caption: Pathway of oxime ligation for protein labeling.

General Experimental Workflow for Site-Specific Labeling

The overall workflow for most site-specific labeling techniques can be generalized into a few key steps, from protein engineering to the final labeled product.

LabelingWorkflow General Site-Specific Labeling Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis and Purification Gene_Modification Gene Modification (Tag/UAA) Protein_Expression Protein Expression Gene_Modification->Protein_Expression Protein_Purification Protein Purification Protein_Expression->Protein_Purification Reaction_Setup Reaction Setup (Protein, Label, Catalyst/Enzyme) Protein_Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Purification_Labeled Purification of Labeled Protein Incubation->Purification_Labeled Analysis Analysis (SDS-PAGE, MS) Purification_Labeled->Analysis

Caption: A generalized workflow for site-specific protein labeling.

Experimental Protocols

Protocol 1: Oxime Ligation with an Aminoxy-Functionalized Label

This protocol is based on general procedures for oxime ligation and can be adapted for use with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).[1][16]

1. Preparation of Aldehyde/Ketone-Containing Protein:

  • Introduce a formylglycine (fGly) residue into the protein of interest using the formylglycine-generating enzyme (FGE) system or incorporate an unnatural amino acid with a ketone or aldehyde group via amber suppression.

  • Express and purify the modified protein using standard chromatographic techniques.

2. Labeling Reaction:

  • Prepare a reaction buffer, typically 100 mM sodium phosphate (B84403) or sodium acetate, pH 4.5-7.0. For reactions at neutral pH, the addition of a catalyst is recommended.[1]

  • Dissolve the purified aldehyde/ketone-containing protein in the reaction buffer to a final concentration of 10-50 µM.

  • Add the aminoxy-functionalized label (e.g., EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)) to a final concentration of 0.2-1 mM (a 10- to 20-fold molar excess over the protein).[1]

  • If using a catalyst at neutral pH, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at 25-37°C for 1 to 16 hours with gentle agitation.[1]

3. Purification and Analysis:

  • Remove excess labeling reagent and catalyst by size-exclusion chromatography or dialysis.

  • Analyze the labeling efficiency by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.

Protocol 2: SNAP-tag® Labeling

This protocol outlines the general steps for labeling a SNAP-tag® fusion protein.[16]

1. Protein Preparation:

  • Clone the gene of interest into a vector containing the SNAP-tag® sequence.

  • Express and purify the SNAP-tag® fusion protein.

2. Labeling Reaction:

  • Prepare a labeling buffer (e.g., PBS with 1 mM DTT).

  • Dilute the purified SNAP-tag® fusion protein in the labeling buffer to a concentration of approximately 20 µM.

  • Add the O⁶-benzylguanine (BG) substrate to a final concentration of 30 µM (1.5-fold molar excess).

  • Incubate the reaction at room temperature for 1 hour.

3. Purification and Analysis:

  • Remove unreacted substrate using a spin column or dialysis.

  • Confirm labeling by fluorescence imaging (if a fluorescent substrate was used) or by SDS-PAGE and mass spectrometry.

Protocol 3: HaloTag® Labeling

This protocol describes the labeling of a HaloTag® fusion protein.

1. Protein Preparation:

  • Express and purify the HaloTag® fusion protein.

2. Labeling Reaction (in vitro):

  • Prepare a labeling buffer (e.g., PBS).

  • Add the HaloTag® ligand (chloroalkane derivative) to the purified HaloTag® fusion protein at a 1.5 to 2-fold molar excess.

  • Incubate at room temperature for 60 minutes or at 4°C overnight.

3. Purification and Analysis:

  • Remove the excess ligand by size-exclusion chromatography.

  • Verify labeling by appropriate methods such as fluorescence detection or mass spectrometry.

Protocol 4: Sortase A-mediated Ligation

This protocol provides a general procedure for labeling a protein with a C-terminal LPXTG motif.[14]

1. Reagent Preparation:

  • Express and purify Sortase A enzyme.

  • Synthesize or express the labeling probe with an N-terminal oligo-glycine ((G)n) sequence.

  • Express and purify the target protein with a C-terminal LPXTG motif.

2. Ligation Reaction:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Combine the LPXTG-tagged protein (10-50 µM), the (G)n-tagged label (5-10 fold molar excess), and Sortase A (1-10 µM) in the reaction buffer.

  • Incubate the reaction at 4°C to 37°C for 1 to 24 hours.[14][15]

3. Purification and Analysis:

  • Purify the labeled protein using affinity chromatography (if one of the components has an affinity tag) or size-exclusion chromatography.

  • Analyze the product by SDS-PAGE and mass spectrometry.

Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guide for CuAAC-based protein labeling.

1. Protein and Label Preparation:

  • Incorporate an azide- or alkyne-containing unnatural amino acid into the protein of interest.

  • Synthesize the corresponding alkyne- or azide-functionalized label.

2. Labeling Reaction:

  • Prepare a stock solution of the Cu(I) catalyst, typically by mixing CuSO₄ and a reducing agent like sodium ascorbate, in the presence of a stabilizing ligand such as THPTA.

  • In a reaction buffer (e.g., PBS), mix the azide/alkyne-modified protein (10-100 µM) with the alkyne/azide-functionalized label (2-10 fold molar excess).

  • Add the freshly prepared Cu(I) catalyst solution to initiate the reaction.

  • Incubate at room temperature for 1-4 hours.

3. Purification and Analysis:

  • Remove copper and excess reagents by dialysis or chromatography.

  • Analyze the labeled protein by SDS-PAGE and mass spectrometry.

Conclusion

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), leveraging the robust and bioorthogonal oxime ligation chemistry, presents a viable option for site-specific protein labeling, particularly for applications requiring metal chelation. While it may not offer the rapid kinetics of some enzyme-mediated or click chemistry approaches, its high specificity and the stability of the resulting oxime bond are significant advantages. The choice of labeling strategy will ultimately be dictated by the specific experimental requirements, including the desired label, the cellular environment, and the need for rapid reaction times. This guide provides the necessary comparative data and protocols to enable an informed decision for the successful site-specific modification of proteins.

References

A Comparative Guide to Chelating Linkers for Bioconjugation in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating linker is a critical determinant of the in vivo performance and therapeutic efficacy of radiolabeled biomolecules. This guide provides a comparative analysis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) alongside other commonly employed chelating linkers, offering insights into their respective performance characteristics based on available experimental data. Due to the limited direct experimental data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), this comparison draws upon performance data from structurally related benzyl-EDTA and aminoxy-functionalized chelators to provide a reasonable projection of its properties.

Performance Comparison of Chelating Linkers

The ideal chelating linker for radiopharmaceutical applications should exhibit high radiolabeling efficiency under mild conditions, form a highly stable complex with the radiometal, and demonstrate favorable in vivo biodistribution with minimal off-target accumulation. This section compares EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) with established chelators such as DTPA, DOTA, and DFO across these key parameters.

Table 1: Comparison of Radiolabeling Efficiency and Conditions

Chelating LinkerTypical Radionuclide(s)Radiolabeling EfficiencyReaction TemperatureReaction TimepH
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) (Projected) ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu>95%Room Temperature - 37°C15-30 min5.0 - 6.0
DTPA (and derivatives) ¹¹¹In, ⁹⁰Y>95%[1]Room Temperature5-30 min5.0 - 6.0[1]
DOTA (and derivatives) ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr>95%80-100°C10-30 min4.0 - 5.5
DFO (Deferoxamine) ⁸⁹Zr>90%Room Temperature - 37°C15-60 min7.0 - 7.4

Table 2: In Vitro and In Vivo Stability of Radiometal Complexes

Chelating LinkerIn Vitro Serum StabilityIn Vivo StabilityKey Observations
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) (Projected) HighModerate to HighBenzyl-EDTA conjugates show good stability, with minimal transchelation of Indium-111 in vivo[2].
DTPA (and derivatives) ModerateModerateProne to dissociation of some radiometals in vivo, leading to potential bone uptake[1].
DOTA (and derivatives) Very HighVery HighForms highly stable complexes, considered the gold standard for many theranostic radionuclides.
DFO (Deferoxamine) HighModerateThe ⁸⁹Zr-DFO complex shows some instability in vivo, leading to release of ⁸⁹Zr and bone accumulation[3].

Table 3: Comparative Biodistribution Characteristics of Radiolabeled Antibodies

Chelating LinkerExpected Tumor UptakeLiver UptakeKidney UptakeBone Uptake
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) (Projected) Target-dependentModerate[4]Low (rapid clearance of dissociated chelate)[4][5]Low[2]
DTPA (and derivatives) Target-dependentModerate to HighModerateCan be significant if dissociation occurs[1].
DOTA (and derivatives) Target-dependentLow to ModerateLowVery Low
DFO (Deferoxamine) Target-dependentLowLowCan be significant due to in vivo instability[3].

Experimental Protocols

Detailed methodologies are crucial for the synthesis, conjugation, and evaluation of chelating linkers in radiopharmaceutical development.

Protocol 1: Conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to an Aldehyde-Modified Antibody

This protocol describes the site-specific conjugation of the aminoxy-functionalized chelator to an antibody that has been glycosidically oxidized to generate aldehyde groups.

  • Antibody Preparation:

    • Dissolve the antibody in 1X PBS buffer at a concentration of 3-15 mg/mL.

    • Add 1/10th volume of 10X reaction buffer (1 M sodium acetate (B1210297), 1.5 M NaCl, pH 5.5).

  • Glycan Oxidation:

    • Prepare a 100 mM sodium periodate (B1199274) (NaIO₄) solution in deionized water.

    • Add 1/10th volume of the NaIO₄ solution to the antibody solution.

    • Incubate for 30 minutes on ice in the dark.

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate solvent (e.g., DMSO or water).

    • Add a 50-fold molar excess of the chelator solution to the oxidized antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Purification:

    • Remove the excess chelator and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.0).

Protocol 2: Radiolabeling with Indium-111

This protocol outlines the procedure for radiolabeling the antibody-chelator conjugate with ¹¹¹In.

  • Preparation:

    • Prepare a solution of the antibody-EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) conjugate in 0.1 M ammonium acetate buffer (pH 5.5).

    • Obtain a sterile, no-carrier-added solution of ¹¹¹InCl₃.

  • Radiolabeling:

    • Add the ¹¹¹InCl₃ solution (typically 5-10 mCi per mg of antibody) to the conjugate solution.

    • Gently mix and incubate at 37°C for 30 minutes.

  • Quenching and Quality Control:

    • Add a small volume of 50 mM DTPA solution to a final concentration of 1 mM to chelate any unbound ¹¹¹In.

    • Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 50 mM EDTA in saline). The radiolabeled antibody remains at the origin, while ¹¹¹In-DTPA migrates with the solvent front.

Protocol 3: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in human serum.

  • Incubation:

    • Add the ¹¹¹In-labeled antibody conjugate to fresh human serum to a final concentration of approximately 1 mg/mL.

    • Incubate the mixture at 37°C in a humidified incubator.

  • Sampling and Analysis:

    • At various time points (e.g., 1, 4, 24, 48, and 72 hours), take aliquots of the serum mixture.

    • Analyze the aliquots by size-exclusion HPLC or ITLC to determine the percentage of radioactivity that remains associated with the antibody.

Protocol 4: In Vivo Biodistribution Study in Mice

This study assesses the distribution and clearance of the radiolabeled antibody in a murine model.

  • Animal Model:

    • Use healthy or tumor-bearing mice (e.g., BALB/c or nude mice), typically 4-5 mice per group per time point.

  • Injection:

    • Inject a known amount of the purified ¹¹¹In-labeled antibody conjugate (e.g., 10 µCi in 100 µL of saline) intravenously via the tail vein.

  • Tissue Collection and Measurement:

    • At predetermined time points (e.g., 4, 24, 48, and 72 hours post-injection), euthanize the mice.

    • Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).

    • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the development and evaluation of a radiolabeled antibody using a chelating linker.

Antibody_Radiolabeling_Workflow Workflow for Antibody Radiolabeling and Evaluation cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation In Vitro & In Vivo Evaluation Antibody Monoclonal Antibody Oxidation Glycan Oxidation (NaIO4) Antibody->Oxidation Aldehyde_Ab Aldehyde-Modified Antibody Oxidation->Aldehyde_Ab Conjugation Aminoxy-Aldehyde Ligation Aldehyde_Ab->Conjugation Chelator EDTA-(S)-1-(4-Aminoxy...) Chelator Chelator->Conjugation Purification_Conj Purification (SEC/Dialysis) Conjugation->Purification_Conj Chelator_Conjugate Antibody-Chelator Conjugate Purification_Conj->Chelator_Conjugate Radiolabeling Radiolabeling (e.g., 111InCl3) Chelator_Conjugate->Radiolabeling QC Quality Control (ITLC) Radiolabeling->QC Radiolabeled_Ab Radiolabeled Antibody QC->Radiolabeled_Ab Serum_Stability Serum Stability Assay Radiolabeled_Ab->Serum_Stability Biodistribution Biodistribution Study (Animal Model) Radiolabeled_Ab->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging

Caption: Workflow for Antibody Radiolabeling and Evaluation.

Chelator_Comparison_Logic Decision Logic for Chelator Selection Start Start: Select Radionuclide Theranostic Theranostic Pair? (e.g., 68Ga/177Lu) Start->Theranostic Antibody_PK Antibody PK? (Long Half-Life) Start->Antibody_PK Theranostic->Antibody_PK No DOTA Choose DOTA or derivative Theranostic->DOTA Yes Mild_Conditions Requires Mild Labeling Conditions? Antibody_PK->Mild_Conditions No DFO Choose DFO Antibody_PK->DFO Yes (for 89Zr) High_Stability Highest In Vivo Stability Required? Mild_Conditions->High_Stability Yes EDTA_DTPA Consider Benzyl-EDTA or DTPA derivative Mild_Conditions->EDTA_DTPA No High_Stability->DOTA Yes High_Stability->EDTA_DTPA No

Caption: Decision Logic for Chelator Selection.

References

A Comparative Guide to Affinity Cleavage: Aminoxyacetamidobenzyl EDTA vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise cleavage of proteins and nucleic acids is a cornerstone of molecular biology research. Affinity cleavage, a technique that utilizes a molecule's binding affinity to direct a cleavage agent to a specific site, offers a powerful alternative to traditional enzymatic methods. This guide provides a detailed comparison of a chemical affinity cleavage reagent, aminoxyacetamidobenzyl EDTA (AABE), with established enzymatic and other chemical cleavage techniques.

This comparison will delve into the efficacy, specificity, and experimental considerations of AABE-mediated cleavage, particularly through its well-studied derivative Iron(S)-1-(p-bromoacetamidobenzyl) ethylenediaminetetraacetate (B1237979) (Fe-BABE), versus common enzymatic methods like TEV protease and Factor Xa, as well as intein-mediated cleavage.

At a Glance: Comparing Affinity Cleavage Methods

FeatureAminoxyacetamidobenzyl EDTA (AABE) / Fe-BABETEV ProteaseFactor XaIntein-Mediated Cleavage
Cleavage Mechanism Proximity-based hydroxyl radical cleavageSite-specific enzymatic proteolysisSite-specific enzymatic proteolysisSelf-splicing protein domain
Specificity Cleavage within ~12 Å of the tethered reagentHigh, recognizes a 7-amino-acid sequence (ENLYFQ/G)High, recognizes a 4-amino-acid sequence (IEGR)High, dependent on the intein's recognition of its splice junction
Cleavage Efficiency Variable, application-dependentHigh (often >80-99%)[1][2][3][4]High (can reach >95%)[5][6]High (can exceed 90%)[7][8]
Reaction Conditions Mild, near-physiological pH and temperatureBroad range of pH (6-9) and temperature (4-30°C)[2][3]Specific buffer requirements (e.g., presence of CaCl2)Can be triggered by pH, temperature shifts, or addition of a reagent[7][8]
Off-Target Effects Oxidation of solvent-accessible residues within the cleavage radiusLow, but off-target cleavage at non-canonical sites has been reported[9]Can cleave at other basic residues depending on protein conformation[5]Generally very low due to the self-contained nature of the splicing mechanism[10]
Key Advantages Proximity-based mapping, no specific recognition sequence requiredHigh specificity, widely used and well-characterizedCommercially available in highly purified formsSelf-cleaving, no external protease needed
Key Limitations Generates a spectrum of cleavage products, not a single discrete cutRequires a specific recognition sequence to be engineered into the targetCan have secondary cleavage sites, sensitive to buffer componentsCan be influenced by the flanking extein sequences, potential for premature cleavage

Delving Deeper: A Head-to-Head Comparison

Efficacy and Efficiency

Aminoxyacetamidobenzyl EDTA (AABE) / Fe-BABE: The efficiency of AABE-mediated cleavage is highly dependent on the specific application. In hydroxyl radical footprinting, the goal is not complete cleavage but rather to generate a population of molecules with single-hit cleavage events to map solvent accessibility. The reaction is typically very fast, with cleavage occurring in seconds to minutes[11][12]. For applications requiring bulk cleavage, the efficiency would need to be optimized by adjusting the concentration of the Fe-BABE conjugate and the reaction time.

Enzymatic Cleavage (TEV Protease and Factor Xa): Both TEV protease and Factor Xa can achieve high cleavage efficiencies, often exceeding 90%[1][2][5][6][8]. For instance, TEV protease can achieve over 99% cleavage in 1-2 hours under optimal conditions[2]. Factor Xa can cleave over 95% of a test substrate in 6 hours or less[5][6]. However, the efficiency can be influenced by factors such as the accessibility of the cleavage site within the fusion protein and the presence of inhibitory substances in the buffer[3][13].

Intein-Mediated Cleavage: Engineered intein systems have been shown to be highly efficient, with some split inteins achieving over 90% cleavage in as little as 30 minutes[8]. The efficiency of intein cleavage can be influenced by the amino acid residues flanking the splice junction and can be controlled by triggers like pH or temperature changes[7][14].

Specificity and Off-Target Effects

Aminoxyacetamidobenzyl EDTA (AABE) / Fe-BABE: The "specificity" of AABE is based on proximity. The tethered Fe-EDTA complex generates highly reactive hydroxyl radicals that cleave molecules within a radius of approximately 12 angstroms[11][12][15]. This makes it an excellent tool for mapping binding sites and protein conformations (hydroxyl radical footprinting)[16][17][18]. It does not rely on a specific recognition sequence, which can be an advantage when studying unmodified proteins or nucleic acids. However, this also means that any solvent-accessible residues within the effective radius of the hydroxyl radicals can be modified or cleaved.

Enzymatic Cleavage (TEV Protease and Factor Xa): These proteases exhibit high specificity due to their recognition of specific amino acid sequences. TEV protease recognizes the sequence ENLYFQ/G, while Factor Xa recognizes IEGR[3][13]. This high specificity is a major advantage for cleanly removing affinity tags. However, off-target cleavage can occur, particularly with Factor Xa, which may cleave at other basic residues depending on the protein's conformation[5]. Even the highly specific TEV protease has been shown to have potential off-target cleavage sites in the human proteome[9].

Intein-Mediated Cleavage: Inteins offer very high specificity as the cleavage is a self-contained intramolecular or intermolecular reaction guided by the three-dimensional structure of the intein domain[10]. Off-target cleavage is generally not a significant concern with intein-based systems.

Experimental Protocols

Aminoxyacetamidobenzyl EDTA (Fe-BABE) Mediated Cleavage (Hydroxyl Radical Footprinting)

This protocol is adapted for a typical hydroxyl radical protein footprinting experiment.

Materials:

  • Protein of interest with a solvent-accessible cysteine residue

  • Fe-BABE (Iron(S)-1-(p-bromoacetamidobenzyl) ethylenediaminetetraacetate)

  • Conjugation Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Reaction Buffer: Buffer compatible with the protein's stability

  • Ascorbate (B8700270) and Hydrogen Peroxide solutions

  • Mass Spectrometer

Procedure:

  • Conjugation of Fe-BABE to the protein:

    • Dissolve the protein in conjugation buffer.

    • Add a 10-20 fold molar excess of Fe-BABE to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess, unconjugated Fe-BABE by dialysis or size-exclusion chromatography.

  • Hydroxyl Radical Cleavage Reaction:

    • Dilute the Fe-BABE conjugated protein into the reaction buffer.

    • Initiate the cleavage reaction by adding final concentrations of ~5 mM ascorbate and ~5 mM hydrogen peroxide.

    • Allow the reaction to proceed for a short duration (e.g., 10-30 seconds).

    • Quench the reaction by adding the quenching solution.

  • Analysis:

    • Digest the protein sample with a protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry to identify the sites of oxidation, which correspond to the regions of cleavage.

TEV Protease Cleavage of a Fusion Protein

Materials:

  • Fusion protein containing a TEV protease recognition site

  • TEV Protease

  • TEV Protease Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)

Procedure:

  • Dilute the fusion protein into the TEV Protease Reaction Buffer.

  • Add TEV protease at a protease-to-substrate ratio of approximately 1:100 (w/w)[3]. This ratio may need to be optimized.

  • Incubate the reaction at room temperature for 4-16 hours or at 4°C overnight[3].

  • Monitor the cleavage efficiency by SDS-PAGE.

  • If the TEV protease is His-tagged, it can be removed after cleavage using Ni-NTA affinity chromatography.

Factor Xa Cleavage of a Fusion Protein

Materials:

  • Fusion protein with a Factor Xa recognition site

  • Factor Xa

  • Factor Xa Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM CaCl2)

Procedure:

  • Buffer exchange the fusion protein into the Factor Xa Reaction Buffer.

  • Add Factor Xa to the fusion protein solution at a ratio of approximately 1:100 (w/w)[19].

  • Incubate the reaction at room temperature for 2-6 hours[6].

  • Monitor the cleavage progress by analyzing aliquots on an SDS-PAGE gel[20].

  • Factor Xa can be removed using affinity resins specific for the protease.

Intein-Mediated Cleavage

The protocol for intein-mediated cleavage is highly dependent on the specific intein system used. Generally, the process involves:

  • Expression of the fusion protein containing the intein domain.

  • Purification of the fusion protein.

  • Inducing cleavage by a specific trigger, which can be:

    • pH shift: Changing the pH of the buffer to induce a conformational change in the intein that initiates cleavage.

    • Temperature shift: Increasing the temperature to trigger the self-cleavage activity.

    • Addition of a small molecule: For some systems, the addition of a thiol-containing reagent like dithiothreitol (B142953) (DTT) is required to initiate cleavage[21].

    • Addition of a complementary intein fragment: For split-intein systems, cleavage is induced by the addition of the other intein fragment[7].

  • The cleaved target protein is then separated from the intein and affinity tag.

Visualizing the Workflows

Affinity_Cleavage_Workflows

Signaling Pathways and Logical Relationships

Cleavage_Mechanisms

Conclusion

The choice of an affinity cleavage method depends heavily on the specific research goal. For applications requiring the precise removal of an affinity tag to produce a native protein, enzymatic methods like TEV protease and Factor Xa, or intein-based systems, are generally preferred due to their high specificity for a defined recognition sequence.

In contrast, aminoxyacetamidobenzyl EDTA and its derivatives like Fe-BABE excel in applications where proximity-based information is desired. This makes it an invaluable tool for hydroxyl radical footprinting to map protein-protein or protein-nucleic acid interaction surfaces and to probe conformational changes. While it can be used for cleavage, its non-specific nature within the cleavage radius results in a heterogeneous population of cleaved products, which may be less desirable for producing a single, pure protein product.

By understanding the distinct advantages and limitations of each method, researchers can select the most appropriate tool to achieve their experimental objectives with the desired precision and efficiency.

References

A Comparative Guide to Incorporating EDTA into Peptides: Solid-Phase Synthesis vs. Solution-Phase Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to endow peptides with metal-chelating properties, the incorporation of ethylenediaminetetraacetic acid (EDTA) is a common strategy. This guide provides a comprehensive comparison of two primary alternative methods for achieving this: direct incorporation during Solid-Phase Peptide Synthesis (SPPS) and post-synthetic Solution-Phase Conjugation. We will delve into the experimental protocols, present quantitative performance data, and visualize the workflows to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparing the Two Methodologies

FeatureSolid-Phase Peptide Synthesis (SPPS) IncorporationSolution-Phase Conjugation
Principle Direct incorporation of a protected EDTA-amino acid analog during stepwise peptide synthesis on a solid support.Covalent attachment of a reactive EDTA derivative to a fully synthesized and purified peptide in solution.
Key Reagent Fmoc-protected EDTA-amino acid derivative (e.g., Fmoc-L-Asp(EDTA-OtBu)-OH).Reactive EDTA derivative (e.g., EDTA-NHS ester).
Point of Incorporation Site-specific, determined by the peptide sequence. Can be at the N-terminus, C-terminus, or internally.Primarily targets reactive side chains (e.g., lysine) or the N-terminus.
Purity of Intermediate The growing peptide chain is purified at each step by washing the solid support.The initial peptide must be purified to a high degree before conjugation.
Overall Yield Can be lower due to the potential for incomplete coupling of the bulky EDTA-amino acid.Dependent on the efficiency of both the peptide synthesis and the subsequent conjugation reaction.
Scalability Well-established for both small and large-scale synthesis.Can be suitable for large-scale production, particularly for shorter peptides.[1]
Versatility Allows for precise placement of the EDTA moiety within the peptide backbone.Offers flexibility in conjugating EDTA to pre-existing or commercially available peptides.

Method 1: Solid-Phase Peptide Synthesis (SPPS) with EDTA-Amino Acid Analogs

This "building block" approach integrates a protected form of an EDTA-like molecule directly into the peptide sequence during its automated or manual synthesis on a solid support. The use of a protected form, such as a tert-butyl ester, prevents the reactive carboxyl groups of EDTA from interfering with the peptide bond formation.

Experimental Protocol: Incorporation of Fmoc-Asp(EDTA-OtBu)-OH

This protocol outlines the key steps for incorporating an EDTA moiety into a peptide using an aspartic acid scaffold during standard Fmoc-based SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Asp(EDTA-OtBu)-OH:

    • Pre-activate the Fmoc-Asp(EDTA-OtBu)-OH (1.5-2 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative method like the Kaiser test. Double coupling may be necessary to ensure high efficiency.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Continue the Fmoc-deprotection and coupling cycles for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl esters from the EDTA moiety.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final EDTA-peptide conjugate by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Performance Data
ParameterExpected OutcomeNotes
Coupling Efficiency >95% (with potential for double coupling)The bulky nature of the EDTA-amino acid may slightly reduce coupling efficiency compared to standard amino acids.
Crude Peptide Purity 50-80%Highly dependent on the overall peptide sequence and the success of each coupling step.
Overall Yield 10-40%Influenced by the number of coupling cycles and the efficiency of the cleavage and purification steps.

Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Standard AA EDTA_Coupling Fmoc-Asp(EDTA-OtBu)-OH Coupling Deprotection->EDTA_Coupling EDTA Incorporation Wash Washing Coupling->Wash EDTA_Coupling->Wash Wash->Deprotection Repeat n times Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization Purification->Characterization Solution_Phase_Workflow Peptide_Synthesis Peptide Synthesis (SPPS) Peptide_Purification Peptide Purification (RP-HPLC) Peptide_Synthesis->Peptide_Purification Conjugation Conjugation Reaction Peptide_Purification->Conjugation EDTA_Activation EDTA-NHS Ester Synthesis EDTA_Activation->Conjugation Conjugate_Purification Conjugate Purification Conjugation->Conjugate_Purification Characterization Characterization Conjugate_Purification->Characterization

References

A Comparative Guide to the Characterization of Proteins Labeled with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the characterization of proteins labeled with the bifunctional chelating agent EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). Designed for researchers in biochemistry, drug development, and proteomics, this document outlines the labeling methodology, details essential characterization techniques, and compares this approach with alternative protein modification strategies.

Introduction to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Labeling

The reagent EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional molecule designed for the site-specific modification of proteins. It uniquely combines:

  • An aminoxy group , which allows for covalent conjugation to aldehyde or ketone moieties on a protein via a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, enabling specific labeling under mild, physiological conditions.[1][2]

  • An EDTA (Ethylenediaminetetraacetic acid) group , a powerful hexadentate ligand capable of chelating a wide range of divalent and trivalent metal ions (e.g., Cu²⁺, Ni²⁺, Fe³⁺, Ga³⁺, Lu³⁺).[3]

This dual functionality makes the reagent particularly useful for labeling glycoproteins. The carbohydrate side chains of glycoproteins, especially terminal sialic acids, can be mildly oxidized with sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[4][5] The aminoxy group of the EDTA-reagent then specifically targets these aldehydes, ensuring that the modification occurs on the glycan, away from the protein's core structure and active sites, thereby minimizing functional perturbation.[6]

Once labeled, the protein is endowed with a high-affinity metal-binding site, enabling a variety of downstream applications, including:

  • Immobilized Metal Affinity Chromatography (IMAC) for purification.[7]

  • Proximity Labeling to map protein-protein interactions when chelated with a suitable metal catalyst like Fe(III).

  • Radionuclide Imaging (PET/SPECT) or Radiotherapy by chelating radioactive metal isotopes.

  • Luminescence-based assays using chelated lanthanide ions.

Experimental Workflow and Characterization

The process of labeling and characterizing a protein with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) involves a multi-step workflow. Each step requires rigorous validation to ensure the quality and reliability of the final conjugate.

G cluster_0 Labeling Phase cluster_1 Characterization Phase cluster_2 Application Phase A Glycoprotein (B1211001) Preparation B Periodate Oxidation (e.g., 1 mM NaIO₄) A->B Generate Aldehydes C Oxime Ligation with Aminoxy-EDTA Reagent B->C Form Oxime Bond D Purification of Labeled Protein C->D Remove Excess Reagents E Confirm Covalent Labeling (Mass Spectrometry) D->E Verification F Assess Protein Integrity (Functional Assay) D->F Quality Control G Validate Chelator Function (Metal Binding Assay) D->G Functionality Test H Downstream Application (e.g., IMAC, Imaging) G->H

Caption: Overall workflow for labeling, characterization, and application.

Data Presentation: Comparison of Labeling Methodologies

The selection of a protein labeling strategy depends on the target protein, the desired site of modification, and the intended application. Below is a comparison of the aminoxy-EDTA method with common alternatives.

FeaturePeriodate/Aminoxy-EDTA on GlycansAzide/Alkyne Click Chemistry on GlycansNHS-Ester Chemistry on Lysines
Target Site Sialic acids and other cis-diol containing sugars.Metabolically incorporated unnatural sugars (e.g., GalNAz).Surface-exposed lysine (B10760008) residues.
Specificity High for glycans, potentially multiple sites per protein.High for the bioorthogonal handle, potentially multiple sites.Low specificity, targets multiple lysines.
Reaction Oxime Ligation.Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC).N-Hydroxysuccinimide ester acylation.
Key Reagents Sodium Periodate, Aminoxy-EDTA, Aniline (B41778) (catalyst).Azido-sugars (e.g., Ac₄ManNAz), Alkyne-probe, Copper(I) catalyst (for CuAAC).NHS-ester functionalized probe.
Typical pH Oxidation: ~5.5-7.4; Ligation: ~6.5-7.0.[4][8]~7.4 (SPAAC); ~4-8 (CuAAC).~7.2-8.5.
Protein Function Generally well-preserved due to distal modification site.Generally well-preserved.High risk of functional disruption if lysines are in active/binding sites.
Key Advantage No metabolic engineering required; uses native glycans.[4]Highly specific and bioorthogonal.Simple, rapid reaction for any protein with accessible lysines.
Key Limitation Requires glycoprotein with accessible, oxidizable sugars.Requires metabolic incorporation of unnatural sugars by cells.Non-specific, can lead to heterogeneous products and loss of function.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a starting point for labeling and characterization.

This protocol is adapted from established methods for labeling glycoproteins.[4][6][8]

  • Glycoprotein Preparation:

    • Prepare the glycoprotein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain primary amines like Tris, which can interfere with subsequent steps.

  • Periodate Oxidation:

    • To selectively oxidize sialic acids, cool the protein solution to 4°C.

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1 mM.[5]

    • Incubate the reaction for 30 minutes at 4°C in the dark (periodate is light-sensitive).[5]

    • Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.

    • Immediately purify the oxidized glycoprotein from excess periodate and quenching reagents using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.7).

  • Oxime Ligation:

    • Prepare a stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate solvent (e.g., water or DMSO).

    • Add a 50-100 fold molar excess of the aminoxy-EDTA reagent to the purified, oxidized glycoprotein.

    • To accelerate the reaction, add aniline to a final concentration of 10 mM from a freshly prepared stock.[4]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Final Purification:

    • Remove unreacted aminoxy-EDTA and aniline catalyst by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Mass spectrometry (MS) is used to confirm successful conjugation and determine the degree of labeling.

  • Sample Preparation:

    • Take an aliquot of the purified labeled protein and an unlabeled control.

    • For intact mass analysis, dilute the samples to ~0.1 mg/mL in an appropriate buffer for LC-MS analysis.

    • For peptide mapping, denature, reduce, alkylate, and digest the proteins with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Intact Mass: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Compare the deconvoluted mass spectra of the labeled and unlabeled protein. The mass shift will correspond to the molecular weight of the attached EDTA reagent. Heterogeneity in the number of attached labels will result in multiple peaks.

    • Peptide Mapping: Analyze the digested peptides by LC-MS/MS. Search the data for peptides showing a mass modification corresponding to the oxidized glycan plus the EDTA-reagent. MS/MS fragmentation will confirm the specific site of attachment on the glycan structure.

This assay validates the functionality of the attached EDTA moiety.

  • Preparation:

    • Prepare a solution of the EDTA-labeled protein in a metal-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, treated with Chelex resin).

    • Prepare a stock solution of a suitable metal salt (e.g., 10 mM NiSO₄ or CuSO₄).

  • IMAC Binding:

    • Equilibrate an IMAC column (e.g., Ni-NTA agarose) with the metal-free buffer.

    • Load an aliquot of the EDTA-labeled protein onto the column. It should flow through, as there are no chelated metals.

    • Incubate another aliquot of the EDTA-labeled protein with a 5-10 fold molar excess of the metal salt for 30 minutes.

    • Load the metal-incubated protein onto the equilibrated IMAC column.

    • Wash the column with the binding buffer.

    • Elute the bound protein using a buffer containing a competing chelator like imidazole (B134444) (100-500 mM) or by lowering the pH.[9]

  • Analysis:

    • Analyze the flow-through, wash, and elution fractions by SDS-PAGE. Successful chelation is confirmed if the protein only binds to the IMAC resin after pre-incubation with the metal ion.

Visualizing Comparative Chemistries

The choice of chemical reaction is fundamental to the labeling strategy. The diagram below illustrates the key differences between oxime ligation and the widely used copper-catalyzed click chemistry.

G cluster_Oxime Oxime Ligation cluster_Click Cu(I)-Catalyzed Click Chemistry (CuAAC) O1 Protein-CHO (Aldehyde) O3 Protein-CH=N-O-R (Stable Oxime Bond) O1->O3 Aniline Catalyst (pH ~6.7) O2 H₂N-O-R (Aminoxy Probe) O2->O3 Aniline Catalyst (pH ~6.7) C1 Protein-N₃ (Azide) C3 Protein-Triazole-R (Stable Triazole Ring) C1->C3 Cu(I) Catalyst Ascorbate C2 HC≡C-R (Alkyne Probe) C2->C3 Cu(I) Catalyst Ascorbate

Caption: Comparison of Oxime Ligation and CuAAC Click Chemistry.

References

A Comparative Guide to Affinity Cleaving Reagents for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to efficiently and specifically cleave affinity tags from recombinant proteins is a critical step in obtaining pure, native proteins for downstream applications. The choice of the cleavage reagent is paramount and depends on factors such as the nature of the target protein, the desired level of purity, and cost considerations. This guide provides a comparative analysis of common affinity cleaving reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Overview of Affinity Cleaving Reagents

Affinity cleaving reagents can be broadly categorized into three main types: enzymatic cleavers (proteases), chemical reagents, and self-cleaving tags (inteins). Each category offers a unique set of advantages and disadvantages in terms of specificity, efficiency, and reaction conditions.

  • Enzymatic Cleavers (Proteases): These are highly specific enzymes that recognize and cleave a particular amino acid sequence. They are the most commonly used reagents due to their high specificity, which minimizes off-target cleavage of the protein of interest.

  • Chemical Reagents: These reagents cleave peptide bonds at specific amino acid residues. They are generally less expensive than proteases but are often less specific and can lead to protein modification or degradation.

  • Self-Cleaving Tags (Inteins): These are protein domains that can be induced to undergo self-excision from a fusion protein, releasing the target protein without the need for an external cleaving agent. This method offers a simple and efficient purification strategy.

Quantitative Comparison of Affinity Cleaving Reagents

The following tables provide a summary of the key characteristics and performance of common affinity cleaving reagents.

Table 1: Enzymatic Cleaving Reagents (Proteases)
ProteaseRecognition SequenceCleavage SiteOptimal Temperature (°C)Optimal pHAdvantagesDisadvantages
TEV Protease ENLYFQ(G/S)Between Q and (G/S)4 - 306.0 - 8.5High specificity, active in a wide range of buffers.[1][2][3]Can undergo auto-cleavage, may require a His-tag for removal.
Factor Xa I(E/D)GRAfter R20 - 257.5 - 8.0Commercially available, well-characterized.Known to have off-target cleavage, sensitive to reducing agents.[1][2]
Thrombin LVPRGSBetween R and G20 - 257.5 - 8.5Relatively specific, can be removed with benzamidine (B55565) resin.Can exhibit non-specific cleavage.[1]
Enterokinase DDDDKAfter K20 - 257.0 - 9.0Highly specific.Can be expensive, efficacy can be sequence-dependent.[2]
PreScission™ Protease LEVLFQGPBetween Q and G4 - 57.0 - 8.0High specificity, optimal activity at low temperatures.[2]Reduced efficiency at higher temperatures.
SUMO Protease (Ulp1) Recognizes tertiary structure of SUMO tagAfter the C-terminus of SUMO4 - 307.0 - 8.0Highly specific for SUMO tag, leaves no extra residues.Requires a SUMO fusion tag.
Table 2: Chemical Cleaving Reagents
ReagentRecognition ResidueCleavage SiteTypical ConditionsAdvantagesDisadvantages
Cyanogen (B1215507) Bromide (CNBr) Methionine (Met)C-terminal to Met70% Formic acid or 6M Guanidine-HCl/0.1M HClHigh cleavage efficiency for most Met residues (>90%).[4]Toxic and volatile, reduced efficiency at Met-Ser/Thr bonds, can cause formylation of the protein.[4][5][6]
Formic Acid Aspartate-Proline (Asp-Pro)Between Asp and Pro70-88% Formic acid, 37-45°CSpecific for the rare Asp-Pro bond.Can cause protein degradation and formylation, slower reaction than CNBr.[5][7][8]
Table 3: Self-Cleaving Inteins
Intein SystemInduction MethodCleavage EfficiencyAdvantagesDisadvantages
Thiol-induced (e.g., Sce VMA) Addition of thiols (e.g., DTT, MESNA)>90%[9]Controllable cleavage, high efficiency.Requires reducing agents, can be slow (16-40 hours).[10]
pH-induced (e.g., Mtu RecA) pH shift (e.g., from 8.5 to 6.0)>90%[9]No need for reducing agents, can be faster than thiol-induced cleavage.Cleavage efficiency can be protein-dependent.
Temperature-induced Temperature shiftVariableSimple induction method.Less common, may affect protein stability.
Split Inteins Complementation of two intein fragments>90%[9]No spontaneous cleavage, highly controllable.[9]Requires co-expression or addition of the complementary fragment.

Experimental Protocols

On-Column Enzymatic Cleavage of a His-tagged Protein

This protocol describes the purification of a His-tagged protein followed by on-column cleavage using a His-tagged protease (e.g., TEV protease).

  • Protein Expression and Lysis: Express the His-tagged target protein in a suitable expression system. Harvest the cells and lyse them in a buffer containing a lysis agent and protease inhibitors.

  • Affinity Chromatography:

    • Equilibrate an IMAC column (e.g., Ni-NTA) with binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole (B134444), pH 8.0).

    • Load the clarified cell lysate onto the column.

    • Wash the column with wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 40 mM imidazole, pH 8.0) to remove unbound proteins.

  • On-Column Cleavage:

    • Equilibrate the column with cleavage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0).

    • Prepare the His-tagged protease in cleavage buffer. The amount of protease required should be optimized, but a common starting point is a 1:50 to 1:100 protease:target protein mass ratio.

    • Load the protease onto the column and incubate at the optimal temperature for the protease (e.g., 4°C or room temperature) for a predetermined time (e.g., 4-16 hours).

  • Elution:

    • Elute the cleaved target protein from the column using the cleavage buffer. The His-tagged protease and the cleaved His-tag will remain bound to the column.

    • Collect the fractions and analyze them by SDS-PAGE to assess the purity and cleavage efficiency.

  • Protease and Tag Removal:

    • To remove any remaining uncleaved protein, the His-tagged protease, and the cleaved tag, the column can be washed with a high-concentration imidazole buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0).

In-Solution Chemical Cleavage with Cyanogen Bromide (CNBr)

This protocol describes the cleavage of a purified protein in solution using CNBr. Caution: CNBr is highly toxic and volatile. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Protein Preparation: The purified protein should be in a lyophilized form or dissolved in a minimal volume of water.

  • Cleavage Reaction:

    • Dissolve the protein in 70% formic acid to a final concentration of 1-10 mg/mL.

    • Add a 100-fold molar excess of CNBr (dissolved in 70% formic acid) to the protein solution.

    • Incubate the reaction in the dark at room temperature for 12-24 hours.

  • Reaction Quenching and Removal of Reagents:

    • Dilute the reaction mixture 5-10 fold with deionized water.

    • Lyophilize the sample to remove the formic acid and excess CNBr. Repeat the lyophilization from water to ensure complete removal.

  • Analysis:

    • Resuspend the cleaved protein fragments in an appropriate buffer.

    • Analyze the cleavage products by SDS-PAGE or mass spectrometry.

Quantification of Cleavage Efficiency by SDS-PAGE and Densitometry
  • Sample Preparation: Collect samples before and after the cleavage reaction.

  • SDS-PAGE: Run the samples on an SDS-PAGE gel to separate the uncleaved fusion protein from the cleaved target protein and the affinity tag.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Image Acquisition: Scan the stained gel using a densitometer or a gel documentation system to obtain a high-resolution grayscale image.

  • Densitometry Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the intensity of the protein bands.

    • Draw a region of interest (ROI) around each band (uncleaved, cleaved target protein, and tag).

    • Measure the integrated density of each band and subtract the background intensity.

  • Calculation of Cleavage Efficiency:

    • Cleavage Efficiency (%) = [Integrated density of cleaved protein / (Integrated density of uncleaved protein + Integrated density of cleaved protein)] x 100.

Visualizing Workflows and Concepts

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and concepts in affinity cleavage.

On_Column_Cleavage_Workflow cluster_purification Affinity Purification cluster_cleavage On-Column Cleavage cluster_elution Elution Lysate Clarified Cell Lysate Bind Bind to Affinity Resin Lysate->Bind Wash Wash Unbound Proteins Bind->Wash Add_Protease Add Cleavage Reagent Wash->Add_Protease Incubate Incubate Add_Protease->Incubate Elute_Target Elute Cleaved Target Protein Incubate->Elute_Target Elute_Uncleaved Elute Uncleaved Protein & Tag Incubate->Elute_Uncleaved

Caption: Workflow for on-column affinity cleavage.

Chemical_Cleavage_Workflow Start Purified Fusion Protein Add_Reagent Add Chemical Reagent (e.g., CNBr in Formic Acid) Start->Add_Reagent Incubate Incubate (Dark, Room Temp) Add_Reagent->Incubate Quench Quench Reaction (Dilute with Water) Incubate->Quench Lyophilize Lyophilize to Remove Reagents Quench->Lyophilize Analyze Analyze Cleaved Fragments (SDS-PAGE, Mass Spec) Lyophilize->Analyze

Caption: General workflow for chemical cleavage of a fusion protein.

Pull_Down_Assay_with_Cleavage cluster_binding Binding cluster_cleavage_elution Cleavage and Elution Bait Bait Protein (Tagged) Beads Affinity Beads Bait->Beads Prey Prey Protein (in Lysate) Prey->Beads Complex Bait-Prey Complex on Beads Beads->Complex Add_Cleavage_Reagent Add Cleavage Reagent Complex->Add_Cleavage_Reagent Eluted_Complex Eluted Prey Protein Add_Cleavage_Reagent->Eluted_Complex Analysis Analysis Eluted_Complex->Analysis Analyze by Mass Spec

Caption: Principle of a pull-down assay incorporating a cleavage step.

Conclusion

The selection of an appropriate affinity cleaving reagent is a critical decision in the protein purification workflow. Enzymatic cleavers offer high specificity and are ideal for sensitive proteins, while chemical reagents provide a cost-effective alternative for robust proteins. Self-cleaving inteins represent an elegant and efficient method for obtaining tag-less proteins in a single chromatographic step. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can optimize their cleavage strategy to obtain high-purity, native proteins for their specific research needs.

References

A Researcher's Guide to the Validation of Mass Spectrometry Data for Chemically Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of proteins is crucial for understanding biological systems and developing new therapeutics. Chemical labeling of peptides is a powerful strategy in mass spectrometry-based proteomics that enables relative and absolute quantification of proteins from different samples. This guide provides a comprehensive comparison of common chemical labeling techniques, details experimental protocols, and outlines the critical steps for validating the resulting mass spectrometry data.

It is important to clarify a common point of confusion regarding the role of ethylenediaminetetraacetic acid (EDTA) in mass spectrometry. While EDTA is a metal chelator frequently used during protein extraction to inhibit metalloproteases and prevent oxidative damage, it is not used as a chemical label for peptide quantification. This guide will focus on established chemical labeling strategies that are central to modern quantitative proteomics.

Comparison of Common Chemical Labeling Strategies for Peptides

The choice of a chemical labeling reagent depends on the specific goals of the experiment, such as the number of samples to be compared (multiplexing capability) and the desired level of quantification (relative or absolute). Below is a comparison of several widely used chemical labeling strategies.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantification (iTRAQ)Isotope-Coded Affinity Tags (ICAT)Dimethyl Labeling
Reaction Chemistry Amine-reactive NHS-ester chemistry targeting N-termini and lysine (B10760008) residues.Amine-reactive NHS-ester chemistry targeting N-termini and lysine residues.Cysteine-reactive iodoacetyl chemistry.Amine-reactive chemistry targeting N-termini and lysine residues using formaldehyde (B43269) and cyanoborohydride.
Quantification Principle Isobaric. Reporter ions in MS/MS spectra are used for relative quantification.Isobaric. Reporter ions in MS/MS spectra are used for relative quantification.Isotopic. Comparison of peptide peak intensities in the MS1 spectrum.Isotopic. Comparison of peptide peak intensities in the MS1 spectrum.
Multiplexing Capability High (up to 18-plex with TMTpro).Moderate (4-plex and 8-plex).Low (2-plex).Low to moderate (2-plex or 3-plex).
Typical Applications Global protein expression profiling, post-translational modification analysis, systems biology.Global protein expression profiling, biomarker discovery.Targeted protein quantification, analysis of cysteine-containing peptides.Cost-effective global protein expression profiling.
Advantages High multiplexing, increased throughput.Well-established method.Reduces sample complexity by targeting a subset of peptides.Inexpensive, simple procedure.
Limitations Ratio compression can occur, potentially underestimating large changes in protein abundance.Ratio compression can occur.Only quantifies cysteine-containing peptides, limiting proteome coverage.Lower multiplexing capability compared to isobaric tags.

Experimental Protocols and Workflows

A generalized workflow for the chemical labeling of peptides for mass spectrometry analysis is depicted below. This is followed by a more detailed experimental protocol for Tandem Mass Tag (TMT) labeling, a widely used isobaric tagging method.

Chemical Labeling Workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Enzymatic (e.g., Trypsin) Chemical Labeling Chemical Labeling Protein Digestion->Chemical Labeling Sample Pooling Sample Pooling Chemical Labeling->Sample Pooling Fractionation (Optional) Fractionation (Optional) Sample Pooling->Fractionation (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Fractionation (Optional)->LC-MS/MS Analysis Database Search Database Search LC-MS/MS Analysis->Database Search Peptide/Protein Identification Peptide/Protein Identification Database Search->Peptide/Protein Identification Quantification & Validation Quantification & Validation Peptide/Protein Identification->Quantification & Validation

A generalized workflow for quantitative proteomics using chemical labeling.
  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides overnight using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column and dry the peptides under vacuum.

  • TMT Labeling:

    • Resuspend the dried peptides in a labeling buffer (e.g., triethylammonium (B8662869) bicarbonate or HEPES).

    • Equilibrate the TMT labeling reagents to room temperature and dissolve them in an organic solvent like anhydrous acetonitrile.

    • Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.

    • Quench the labeling reaction by adding hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples in equal amounts.

    • For complex samples, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For isobaric tags like TMT, a fragmentation method such as Higher-energy Collisional Dissociation (HCD) is used to generate reporter ions for quantification.

Validation of Mass Spectrometry Data

Rigorous data validation is essential to ensure the reliability of quantitative proteomics results. The validation process involves several steps at the spectrum, peptide, and protein levels.

Data Validation Workflow Raw MS Data Raw MS Data Database Search Database Search Raw MS Data->Database Search e.g., Mascot, SEQUEST, MaxQuant Peptide-Spectrum Matches (PSMs) Peptide-Spectrum Matches (PSMs) Database Search->Peptide-Spectrum Matches (PSMs) PSMs PSMs FDR Estimation (Target-Decoy) FDR Estimation (Target-Decoy) PSMs->FDR Estimation (Target-Decoy) e.g., Percolator Validated PSMs (e.g., <1% FDR) Validated PSMs (e.g., <1% FDR) FDR Estimation (Target-Decoy)->Validated PSMs (e.g., <1% FDR) Validated PSMs Validated PSMs Protein Inference Protein Inference Validated PSMs->Protein Inference Protein-Level FDR Protein-Level FDR Protein Inference->Protein-Level FDR Validated Proteins Validated Proteins Protein-Level FDR->Validated Proteins Quantitative Analysis & Statistical Validation Quantitative Analysis & Statistical Validation Validated Proteins->Quantitative Analysis & Statistical Validation

A workflow for the validation of mass spectrometry-based proteomics data.
  • MS1 Level Validation:

    • Mass Accuracy: The mass spectrometer should be properly calibrated to ensure high mass accuracy of the precursor ions. A mass error of less than 5 ppm is typically expected for high-resolution instruments.

    • Chromatographic Performance: Evaluate the quality of the chromatography by inspecting the peak shape, retention time stability, and overall signal intensity.

  • MS2 Level Validation and Peptide Identification:

    • Database Searching: The acquired tandem mass spectra are searched against a protein sequence database to identify the corresponding peptides.[1] Common search engines include Mascot, SEQUEST, and Andromeda (within MaxQuant).[2]

    • False Discovery Rate (FDR) Control: The target-decoy search strategy is a widely used method to estimate the FDR.[3] By searching the spectra against a database containing both forward (target) and reversed or shuffled (decoy) sequences, the number of false-positive identifications can be estimated. A strict FDR cutoff (typically 1%) is applied at both the peptide-spectrum match (PSM) and protein levels.

  • Quantitative Validation:

    • Reporter Ion Intensity/Precursor Ion Intensity: For isobaric labeling, ensure that the reporter ion signals are of sufficient intensity for accurate quantification. For isotopic labeling, the extracted ion chromatograms (XICs) of the light and heavy peptide pairs are used for quantification.

    • Normalization: Normalize the quantitative data to correct for variations in sample loading and instrument performance.

    • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to identify statistically significant changes in protein abundance between different conditions. It is also important to account for multiple hypothesis testing.

Data Presentation for Comparison

Quantitative proteomics data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Quantitative Protein Data

Protein AccessionGene SymbolDescriptionLog2 Fold Change (Treatment vs. Control)p-valueq-value (FDR adjusted)
P02768ALBSerum albumin-0.250.350.58
P60709ACTBActin, cytoplasmic 11.580.0020.015
Q06830HSP90AA1Heat shock protein HSP 90-alpha2.10<0.0010.005

References

Control Experiments for Affinity Cleavage Using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, affinity cleavage is a powerful technique to probe the proximity and orientation of interacting biomolecules. This guide provides a comprehensive overview of control experiments for affinity cleavage utilizing the iron-chelated reagent, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)-Fe(III), and compares this method with alternative approaches. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data for comparison, and employs visualizations to clarify complex workflows and concepts.

Introduction to Affinity Cleavage with Fe-EDTA Reagents

Affinity cleavage with iron-EDTA complexes, such as EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)-Fe(III), relies on the generation of highly reactive hydroxyl radicals in close proximity to a target biomolecule. The EDTA moiety chelates an iron ion (Fe³⁺), which, upon reduction to Fe²⁺ by a reducing agent like ascorbate (B8700270) and in the presence of hydrogen peroxide, catalyzes the formation of hydroxyl radicals via the Fenton reaction.[1] These radicals can then cleave the backbone of nearby proteins or nucleic acids within a radius of approximately 10 Å.[1] The aminoxyacetamidobenzyl group allows for the covalent attachment of the EDTA-Fe complex to a specific site on a protein of interest, thereby directing the cleavage to its binding partner. A closely related and well-documented reagent, (S)-1-(p-bromoacetamidobenzyl)EDTA (BABE), functions via a similar mechanism and is often used as a benchmark for this class of reagents.[1][2]

The Critical Role of Control Experiments

To ensure the validity and interpretability of affinity cleavage results, a series of rigorous control experiments are indispensable. These controls are designed to rule out non-specific cleavage, artifacts, and to confirm that the observed cleavage is indeed dependent on the specific molecular interaction being studied.

Key Control Experiments:
  • No Affinity Reagent Control: The target molecule is subjected to the cleavage conditions (ascorbate and H₂O₂) in the absence of the protein-Fe-EDTA conjugate. This control accounts for any background cleavage of the target due to inherent instability or contamination.

  • No Cleavage Reagents Control: The protein-Fe-EDTA conjugate is incubated with the target molecule, but without the addition of ascorbate and hydrogen peroxide. This ensures that the conjugate itself, or any contaminants in its preparation, do not possess intrinsic cleavage activity.

  • Unconjugated Protein Control: The unmodified protein (without the attached Fe-EDTA) is incubated with the target molecule under full cleavage conditions. This control demonstrates that the cleavage is dependent on the localized hydroxyl radicals generated by the tethered Fe-EDTA and not a result of the protein-target interaction alone.

  • Non-specific Protein Control: A different protein, known not to interact with the target molecule but conjugated with the Fe-EDTA reagent, is used. This control helps to assess the level of non-specific cleavage due to random collisions.

  • Hydroxyl Radical Scavenger Control: The affinity cleavage reaction is performed in the presence of a hydroxyl radical scavenger, such as glycerol, DMSO, or thiourea.[3] A significant reduction in cleavage in the presence of the scavenger provides strong evidence that the cleavage is mediated by hydroxyl radicals.

  • Mutant Protein Control: If the interaction between the protein and the target is well-characterized, a mutant version of the protein with abolished or significantly reduced binding affinity can be used. This mutant, conjugated with the Fe-EDTA reagent, should not produce a specific cleavage pattern on the target.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the affinity cleavage experiment and the integration of key control experiments.

Affinity_Cleavage_Workflow cluster_experiment Affinity Cleavage Experiment cluster_controls Control Experiments A Protein of Interest B Conjugate with EDTA-(S)-1-(4-Aminoxy...)-Fe A->B D Incubate to form Protein-Target Complex B->D C Target Molecule C->D E Add Ascorbate & H₂O₂ (Cleavage Reaction) D->E F Analyze Cleavage Products (e.g., Gel) E->F C1 No Affinity Reagent C1->E C2 No Cleavage Reagents C2->D C3 Unconjugated Protein C3->D C4 Radical Scavenger C4->E Fenton_Reaction Fe3 Fe³⁺-EDTA Fe2 Fe²⁺-EDTA Fe3->Fe2 Reduction Ascorbate Ascorbate OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction H2O2 H₂O₂ Cleavage Backbone Cleavage (Protein/Nucleic Acid) OH_radical->Cleavage

References

Safety Operating Guide

Personal protective equipment for handling EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The following procedures are based on established safety protocols for handling similar laboratory chemicals and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE.

Protection Type Required Equipment Purpose Guideline Reference
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles.ANSI Z.87.1 1989 standard[1]
Hand Protection Disposable nitrile gloves. For extended contact, consider double gloving or using heavier-duty gloves.Prevents skin contact with the chemical.Consult manufacturer's guide for chemical compatibility[1]
Body Protection A buttoned lab coat, long pants, and closed-toe shoes.Protects skin and clothing from spills and contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a respirator may be required.Minimizes inhalation of dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will enhance safety and experimental reproducibility.

1. Preparation and Pre-Handling Check:

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest eyewash station and safety shower and verify they are accessible.[3]

  • Confirm that all necessary PPE is available and in good condition.[4]

  • Review the experimental protocol and have all required materials ready.

2. Handling the Compound:

  • Don appropriate PPE as outlined in the table above.

  • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Thoroughly clean the work area with an appropriate solvent.

  • Dispose of all contaminated materials as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after removing gloves.[3][5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Scenario Immediate Action
Minor Spill 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). 3. Place the absorbed material into a sealed container for disposal.[6][7] 4. Clean the spill area with a suitable solvent.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. Prevent others from entering the area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[6][8]
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6] 2. Remove contact lenses if present and easy to do so.[7] 3. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water.[6][7] 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6][9]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • All waste must be disposed of in accordance with local, state, and federal regulations.[10]

G cluster_prep Preparation cluster_post Post-Handling prep_area 1. Prepare Work Area check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe handle_hood 4. Handle in Fume Hood don_ppe->handle_hood prepare_solution 5. Prepare Solution Carefully handle_hood->prepare_solution spill Spill handle_hood->spill clean_area 6. Clean Work Area prepare_solution->clean_area exposure Exposure prepare_solution->exposure dispose_waste 7. Dispose of Waste clean_area->dispose_waste wash_hands 8. Wash Hands dispose_waste->wash_hands

Caption: Workflow for Safe Handling of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.